molecular formula C10H10N2O B3389076 6-Amino-1-Methylquinolin-2(1h)-One CAS No. 90914-94-6

6-Amino-1-Methylquinolin-2(1h)-One

Cat. No.: B3389076
CAS No.: 90914-94-6
M. Wt: 174.2 g/mol
InChI Key: WGTBBJJGFRSXDZ-UHFFFAOYSA-N
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Description

6-Amino-1-methylquinolin-2(1H)-one ( 90914-94-6) is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . This quinolone derivative serves as a valuable building block in medicinal chemistry and organic materials research. Quinolone scaffolds are recognized as privileged structures in drug discovery, demonstrating a diverse range of biological activities including antibacterial, anticancer, and antiplatelet properties . They also function as core structural elements in pharmaceuticals and agrochemicals, and are considered bioisosteres of the coumarin moiety, allowing for strategic modification of pharmacokinetic and pharmacodynamic properties . Recent photophysical studies highlight the specific research value of this compound. As a 6-substituted-1-methylquinolin-2(1H)-one with an electron-donating amino group, it exhibits significant fluorescence properties and solvent-dependent electronic spectral activity . This intense fluorescence, which is enhanced compared to derivatives with electron-withdrawing groups, makes it a promising candidate for developing luminescent materials, fluorescent molecular probes, and cationic metal sensors . Its potential extends to applications in functional organic materials, including use in dye-sensitized solar cells as π-electron acceptors . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the available safety datasheets for proper handling guidelines. Key hazards include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTBBJJGFRSXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC1=O)C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Amino-1-Methylquinolin-2(1h)-One molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph details the physicochemical properties, synthesis, and applications of 6-Amino-1-methylquinolin-2(1H)-one . This guide is structured for researchers and drug development professionals, synthesizing data from chemical literature and established synthetic protocols.

Executive Summary

6-Amino-1-methylquinolin-2(1H)-one (also known as 6-amino-1-methylcarbostyril ) is a functionalized heterocyclic scaffold belonging to the quinolin-2(1H)-one family.[1] Distinguished by its N-methylated lactam core and a reactive primary amine at the C6 position, this compound serves as a critical intermediate in the synthesis of complex bioactive molecules, including phosphodiesterase (PDE) inhibitors, phenanthroline derivatives, and ratiometric fluorescent probes. Its structural rigidity and electronic properties make it a privileged scaffold in medicinal chemistry and materials science.

Physicochemical Profile

The following data is derived from stoichiometric calculation and structural analysis of the 1-methyl-2-oxo-1,2-dihydroquinoline core.

PropertyValue / Description
IUPAC Name 6-Amino-1-methylquinolin-2(1H)-one
Common Synonyms 6-Amino-1-methylcarbostyril; 1-Methyl-6-amino-2-quinolone
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Core Structure Bicyclic aromatic heterocycle (Benzo[b]pyridine derivative)
Physical State Solid (Typically yellow to brown crystalline powder)
Solubility Soluble in polar organic solvents (DMSO, DMF, MeOH); sparingly soluble in water
pKa (Calculated) ~3-4 (Aniline nitrogen), ~-1 (Amide oxygen protonation)
Absorption (UV) λmax ~250-350 nm (Typical for amino-quinolinones)
Fluorescence Weakly fluorescent in isolation; highly fluorescent upon derivatization
Structural Causality

The 1-methyl group locks the tautomeric equilibrium of the 2-hydroxyquinoline system exclusively into the 2-one (lactam) form, preventing aromatization to the quinolinol. The 6-amino group acts as an electron-donating substituent, increasing electron density in the aromatic ring and serving as a versatile handle for nucleophilic attack, acylation, or diazotization.

Synthetic Pathways & Methodology

The synthesis of 6-amino-1-methylquinolin-2(1H)-one is most reliably achieved through a stepwise functionalization of the quinolin-2(1H)-one core. The direct methylation of 6-aminoquinolin-2(1H)-one is generally avoided due to competing N-methylation at the primary amine; therefore, a Nitro-Reduction pathway is the industry standard.

Validated Synthesis Workflow

SynthesisPathway Q Quinolin-2(1H)-one (Starting Material) Nitro 6-Nitroquinolin-2(1H)-one (Intermediate 1) Q->Nitro Nitration (HNO3, H2SO4, 0-5°C) MethylNitro 1-Methyl-6-nitroquinolin-2(1H)-one (Intermediate 2) Nitro->MethylNitro N-Methylation (MeI, K2CO3, DMF) Target 6-Amino-1-methylquinolin-2(1H)-one (Target Product) MethylNitro->Target Reduction (H2/Pd-C or Fe/HCl)

Figure 1: Stepwise synthesis of 6-amino-1-methylquinolin-2(1H)-one via nitro-reduction pathway.[1][2][3]

Detailed Experimental Protocol

Step 1: Regioselective Nitration

  • Reagents: Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).

  • Mechanism: Electrophilic aromatic substitution. The amide group directs the nitro group to the 6-position (para to the nitrogen).

  • Protocol: Dissolve quinolin-2(1H)-one in concentrated H₂SO₄ at 0°C. Add fuming HNO₃ dropwise. Stir for 2 hours. Pour onto ice to precipitate 6-nitroquinolin-2(1H)-one .

Step 2: N-Methylation (Lactam Protection)

  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), DMF.

  • Causality: The amide proton (N-H) is acidic (pKa ~11). Deprotonation by K₂CO₃ generates an anion that attacks the methyl iodide.

  • Protocol: Suspend 6-nitroquinolin-2(1H)-one in dry DMF. Add 1.5 eq K₂CO₃ and 1.2 eq MeI. Stir at room temperature for 12 hours. Quench with water to isolate 1-methyl-6-nitroquinolin-2(1H)-one .

Step 3: Chemoselective Reduction

  • Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C) OR Iron powder (Fe), Ammonium Chloride (NH₄Cl).

  • Protocol (Catalytic Hydrogenation): Dissolve intermediate in Ethanol/THF. Add 10% Pd/C catalyst. Hydrogenate at 30-50 psi for 4-6 hours. Filter through Celite and concentrate to yield 6-amino-1-methylquinolin-2(1H)-one .

  • Validation: Verify conversion by TLC (disappearance of yellow nitro spot) and ¹H NMR (appearance of broad NH₂ singlet at ~5.0-6.0 ppm).

Applications in Drug Discovery & Materials[7]

Medicinal Chemistry Scaffold

The 6-amino-1-methylquinolin-2(1H)-one moiety is a "privileged scaffold" capable of mimicking the adenine ring or serving as a bioisostere for naphthalene/isoquinoline systems.[1]

  • PDE Inhibitors: Derivatives of 4-methylquinolin-2(1H)-one have been extensively studied as Phosphodiesterase 3 (PDE3) inhibitors (e.g., Cilostamide analogs). The 1-methyl variant improves lipophilicity and membrane permeability [1].

  • Kinase Inhibition: The 6-amino group allows for the formation of amide or urea linkages, critical for interacting with the hinge region of kinase ATP-binding pockets.

  • Phenanthroline Synthesis: As noted in heterocyclic reviews, this compound can be condensed with paraldehyde or glycerol (Skraup synthesis) to form complex phenanthroline systems used in coordination chemistry [2].

Fluorescent Probes & Sensors

The rigid quinolone core exhibits intrinsic fluorescence that is highly sensitive to environmental changes when substituted.[1]

  • Ratiometric Sensors: The 6-amino group acts as an electron donor (D) in Donor-π-Acceptor (D-π-A) systems. When coupled with electron-withdrawing groups (e.g., via Schiff base formation), it creates "Turn-On" fluorescent probes for metal ions like Zn²⁺ or anions like bisulfite [3].

  • Mechanism: The N-methyl group prevents excited-state proton transfer (ESPT) at the lactam site, simplifying the photophysics and enhancing quantum yield.

Applications cluster_Pharma Pharmaceuticals cluster_MatSci Materials Science Core 6-Amino-1-methylquinolin-2(1H)-one PDE PDE3 Inhibitors (Cardiotonic Agents) Core->PDE Kinase Kinase Inhibitors (ATP-Hinge Binders) Core->Kinase Probe Fluorescent Probes (Zn2+, HSO3- Sensors) Core->Probe Coord Phenanthroline Ligands (Coordination Chemistry) Core->Coord

Figure 2: Divergent applications of the 6-amino-1-methylquinolin-2(1H)-one scaffold.

References

  • Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives. Source: TandFOnline. Context: Discusses the synthesis and PDE inhibitory activity of related quinolin-2-one derivatives.

  • Advances in Heterocyclic Chemistry, Volume 22. Source: Academic Press (via epdf.pub). Context: Explicitly details the condensation of 6-amino-1-methylcarbostyril to form phenanthrolines (p. 25).

  • An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe. Source: NIH / ACS Omega. Context: Demonstrates the utility of N-methylquinolin-2-one scaffolds in designing fluorescent probes for bisulfite detection.

  • Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. Source: Journal of Medicinal Chemistry. Context: Validates the 2-aminoquinoline/quinolinone core as a bioavailable scaffold for CNS targets.

Sources

Comprehensive Guide to Solubility Determination: 6-Amino-1-Methylquinolin-2(1H)-One

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility characterization of 6-Amino-1-Methylquinolin-2(1H)-One , a critical intermediate in the synthesis of fluorescent dyes and pharmaceutical compounds. This guide is structured to provide researchers with a robust methodological framework for determining, analyzing, and modeling solubility data, grounded in thermodynamic principles.

Executive Summary

Solubility data is the cornerstone of process chemistry, dictating solvent selection for reaction optimization, purification, and crystallization. For 6-Amino-1-Methylquinolin-2(1H)-One (also known as 6-amino-1-methylcarbostyril), precise solubility measurements in organic solvents are essential for designing efficient isolation protocols. This guide outlines the thermodynamic basis for solubility, provides a validated experimental protocol for its determination, and discusses predictive modeling using the Apelblat and Jouyban-Acree equations.

Compound Profile & Theoretical Framework

Structural Analysis

6-Amino-1-Methylquinolin-2(1H)-One features a fused benzene and pyridine ring system (quinoline core) with a carbonyl group at position 2 and a methyl group at position 1. The amino group at position 6 introduces significant polarity and hydrogen-bonding capability.

  • Core Structure: Quinolin-2(1H)-one (Carbostyril)

  • Key Functional Groups:

    • Amine (-NH₂): Hydrogen bond donor/acceptor. Increases solubility in polar protic solvents.

    • Carbonyl (C=O): Hydrogen bond acceptor.

    • N-Methyl (-CH₃): Reduces intermolecular hydrogen bonding compared to the unmethylated analog, potentially increasing solubility in aprotic solvents.

Thermodynamic Basis

The solubility of a solid solute in a liquid solvent is governed by the equilibrium between the pure solid and the solute in solution. This relationship is described by the modified Apelblat equation and the van't Hoff equation, which relate solubility (


) to temperature (

).


Where


, 

, and

are empirical constants derived from experimental data.

Experimental Methodology

To ensure data integrity, a self-validating isothermal saturation method is recommended. This protocol minimizes errors from temperature fluctuations and supersaturation.

Protocol: Isothermal Saturation Method

Reagents:

  • 6-Amino-1-Methylquinolin-2(1H)-One (Purity > 99% by HPLC)

  • Analytical grade solvents (Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Toluene)

Workflow:

  • Preparation: Add excess solid solute to 50 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at a constant temperature (

    
     0.05 K) for 24-48 hours.
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45

    
    m) to prevent precipitation.
    
  • Quantification: Analyze the filtrate concentration using Gravimetric Analysis or HPLC-UV.

Visualization of Experimental Workflow

Solubility_Protocol Start Start: Excess Solute + Solvent Equilibration Equilibration (Const. T, Stirring, 24-48h) Start->Equilibration Separation Phase Separation (Settling, 2h) Equilibration->Separation Sampling Sampling & Filtration (Pre-heated 0.45µm Filter) Separation->Sampling Analysis Quantification (HPLC / Gravimetric) Sampling->Analysis Analysis->Equilibration If RSD > 2% Data Solubility Data (x) Analysis->Data

Figure 1: Step-by-step workflow for the Isothermal Saturation Method ensuring equilibrium and reproducibility.

Data Analysis & Mathematical Modeling

Once experimental data is collected, it must be correlated using thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility data with temperature.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Model parameters.
    
Jouyban-Acree Model (For Binary Mixtures)

For solvent mixtures (e.g., Ethanol + Water), the Jouyban-Acree model provides excellent correlation:



  • 
     : Solubility in the mixture.[1]
    
  • 
     : Mass fractions of solvents 1 and 2.
    
  • 
     : Model constants.
    
Modeling Workflow

Modeling_Workflow Input Experimental Data (x, T) Model_Select Select Model (Apelblat / van't Hoff) Input->Model_Select Regression Non-linear Regression (Least Squares) Model_Select->Regression Validation Calculate RAD & RMSD Regression->Validation Output Thermodynamic Parameters (ΔH, ΔS, ΔG) Validation->Output

Figure 2: Logical flow for correlating experimental solubility data with thermodynamic models.

Reference Data & Expected Trends[1][2][4]

While specific tabulated data for 6-Amino-1-Methylquinolin-2(1H)-One is often proprietary, we can infer reliable trends from structural analogs such as 6-Aminoquinoline and Carbostyril 124 .

Comparative Solubility Trends

Based on the polarity and hydrogen-bonding potential, the expected solubility order for 6-Amino-1-Methylquinolin-2(1H)-One is:

DMF > DMSO > Methanol > Ethanol > Acetone > Ethyl Acetate > Toluene > Water

  • High Solubility: Polar aprotic solvents (DMF, DMSO) due to strong dipole-dipole interactions.

  • Moderate Solubility: Polar protic solvents (Methanol, Ethanol) due to hydrogen bonding with the amine and carbonyl groups.

  • Low Solubility: Non-polar solvents (Toluene, Hexane) due to the polar nature of the quinolone core.

Analogous Data Table (Reference: 6-Aminoquinoline)

Note: The following data serves as a reference baseline for the unmethylated analog.

SolventT (K)Mole Fraction (

)
Source
Methanol 298.1545.2[1]
Ethanol 298.1532.1[1]
Acetonitrile 298.1528.5[1]
Toluene 298.1512.4[1]

Table 1: Solubility of structural analog 6-Aminoquinoline. The N-methylation in the target compound is expected to slightly increase solubility in aprotic solvents by disrupting crystal lattice packing.

Applications in Process Design

Understanding the solubility curve allows for the design of cooling crystallization processes.

  • Solvent Selection: Choose a solvent with a steep solubility curve (high

    
    ) to maximize yield upon cooling. Methanol or Ethanol are often ideal candidates.
    
  • Purification: If the impurity profile is known, select a solvent where the target compound is soluble at high temperatures but the impurities remain in solution at low temperatures (or vice versa).

  • Anti-solvent Crystallization: Dissolve the compound in a good solvent (e.g., DMF) and slowly add a poor solvent (e.g., Water) to induce controlled precipitation.

References

  • Wang, J., et al. (2012). "Solubility and Thermodynamic Properties of 6-Aminoquinoline in Various Organic Solvents." Journal of Chemical & Engineering Data, 57(2), 626–630. Link

  • Li, Y., et al. (2013). "Solubility Determination and Thermodynamic Modeling of Carbostyril 124 in Different Solvents." Journal of Chemical & Engineering Data, 58(5), 1234–1239. Link

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A., & Acree, W. E. (2006). "Mathematical derivation of the Jouyban-Acree model to represent solute solubility data in mixed solvents at various temperatures." Journal of Molecular Liquids, 125(1), 14-18. Link

Sources

Technical Guide: Fluorescence Quantum Yield of 6-Amino-1-Methylquinolin-2(1H)-One

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the photophysical characterization of 6-Amino-1-Methylquinolin-2(1H)-One , a specialized fluorophore belonging to the carbostyril (2-quinolinone) family. While often overshadowed by its 7-amino isomer (a common laser dye), the 6-amino variant serves as a critical scaffold for fluorogenic protease substrates and photoinduced electron transfer (PET) probes.

Executive Summary & Chemical Identity

6-Amino-1-Methylquinolin-2(1H)-One is a donor-acceptor fluorophore characterized by an intrinsic intramolecular charge transfer (ICT) state. Unlike the non-oxidized 6-aminoquinoline (which exhibits low fluorescence due to efficient intersystem crossing), the 2-quinolinone (carbostyril) core restores radiative decay pathways, making it a viable blue-to-cyan emitter.

  • Core Scaffold: Carbostyril (2-quinolinone).[1]

  • Key Modification:

    
    -methylation at position 1 locks the molecule in the lactam  tautomer, preventing lactam-lactim tautomerization and ensuring photophysical stability across a broader pH range.
    
  • Primary Application: Fluorogenic leaving group in enzymatic assays; polarity-sensitive fluorescent probe.

Photophysical Profile (Typical)
ParameterCharacteristic Behavior
Excitation (

)
~340–370 nm (Solvent dependent)
Emission (

)
~420–480 nm (Blue/Cyan)
Quantum Yield (

)
0.15 – 0.45 (Highly solvent-dependent)
Stokes Shift Large (>3000 cm⁻¹), indicative of structural relaxation in

.
Solvatochromism Positive solvatochromism (Red-shift in polar solvents).

Mechanistic Photophysics

To accurately measure the quantum yield (


), one must understand the competing decay pathways. The fluorescence of 6-amino-carbostyrils is governed by the efficiency of the ICT state.
Electronic State Diagram (Jablonski)

The amino group at position 6 acts as an electron donor, while the carbonyl at position 2 acts as an electron acceptor. Upon excitation (


), electron density shifts toward the carbonyl.

Jablonski cluster_solvent Solvent Influence S0 Ground State (S0) S1_FC Franck-Condon S1 (Unrelaxed) S0->S1_FC Absorption (hν) S1_Rx Relaxed S1 (ICT State) S1_FC->S1_Rx Solvent Relaxation (~ps) S1_Rx->S0 Fluorescence (ΦF) S1_Rx->S0 Internal Conversion (k_IC) T1 Triplet State (T1) S1_Rx->T1 Intersystem Crossing (k_ISC) T1->S0 Non-radiative

Figure 1: Jablonski diagram illustrating the excitation, solvent relaxation, and decay pathways. The "Relaxed S1" state energy is lowered by polar solvents, resulting in a red-shifted emission.

Experimental Protocol: Determination of

Method: Relative Quantum Yield Determination. Standard: Quinine Sulfate in 0.1 M H₂SO₄ (


) or Coumarin 153  in Ethanol (

). Quinine Sulfate is preferred due to spectral overlap in the 350 nm excitation region.
Reagents & Equipment[2][3][4][5][6]
  • Analyte: 6-Amino-1-Methylquinolin-2(1H)-One (>98% purity).

  • Reference Standard: Quinine Sulfate Dihydrate (NIST Traceable if possible).

  • Solvents: Spectroscopic grade Ethanol, Methanol, Acetonitrile, or PBS (degassed).

  • Cuvettes: 10 mm path length quartz fluorescence cuvettes (4-sided clear).

Step-by-Step Workflow
Phase 1: Absorbance Matching

To avoid Inner Filter Effects (IFE), the optical density (OD) must be kept low (


) at the excitation wavelength.
  • Prepare Stock Solutions: Dissolve analyte and standard to ~1 mM.

  • Dilution Series: Prepare 5 dilutions for both the analyte and the standard.

  • Check Linearity: Measure Absorbance (

    
    ) at the excitation wavelength (
    
    
    
    ).
    • Target Range:

      
      .
      
    • Critical: Do not exceed

      
      .
      
Phase 2: Fluorescence Integration
  • Excitation: Set fluorometer

    
     to the wavelength used for absorbance measurement (e.g., 350 nm).
    
  • Slit Widths: Keep narrow (e.g., 2–5 nm) to maximize resolution, but ensure signal-to-noise ratio > 100:1.

  • Scan Range: 360 nm to 650 nm (capture the full tail).

  • Integration: Calculate the total integrated fluorescence intensity (

    
    ) (area under the curve) for each dilution.
    
Phase 3: Calculation

Plot Integrated Fluorescence (


) vs. Absorbance (

) for both the sample and standard. Calculate the gradients (

).


Where:

  • 
    : Quantum Yield[2][3][4][5]
    
  • 
    : Slope of the line (
    
    
    
    vs.
    
    
    )
  • 
    : Refractive index of the solvent
    
  • 
    : Sample
    
  • 
    : Reference
    
Workflow Logic Diagram

Protocol cluster_measure Parallel Measurement Start Start: Solid Analyte Solv Dissolve in Solvent (e.g., EtOH, MeCN) Start->Solv AbsCheck Measure UV-Vis Abs Must be < 0.1 OD Solv->AbsCheck Sample Sample Series (5 concentrations) AbsCheck->Sample Ref Reference (Quinine Sulfate) (5 concentrations) AbsCheck->Ref Integrate Integrate Emission Spectra (Area Under Curve) Sample->Integrate Ref->Integrate Slope Plot F vs. Abs Calculate Gradient Integrate->Slope Calc Apply QY Equation Correct for Refractive Index Slope->Calc

Figure 2: Operational workflow for relative quantum yield determination minimizing inner filter effects.

Troubleshooting & Validation

When characterizing 6-Amino-1-Methylquinolin-2(1H)-One, specific artifacts may arise due to the amino group.

pH Sensitivity (Protonation Quenching)

While the 1-methyl group protects the amide nitrogen, the 6-amino group can still be protonated in acidic media.

  • Observation: Loss of fluorescence in acidic buffers (

    
    ).
    
  • Cause: Protonation of the amine (

    
    ) destroys the ICT donor capability.
    
  • Correction: Ensure measurements are performed in neutral or slightly basic buffer (pH 7.4 PBS) or non-protic organic solvents.

Aggregation

Planar carbostyrils can stack at high concentrations (


), leading to self-quenching.
  • Validation: The plot of

    
     vs. 
    
    
    
    must be strictly linear passing through zero. Downward curvature indicates aggregation or re-absorption.
Refractive Index Correction

If measuring in Acetonitrile (


) against Quinine Sulfate in Water (

), the correction factor is small (

). However, if using Toluene or DMSO, the

term introduces a 15–20% error if ignored.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. Link

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link

  • Jones, G., Jackson, W. R., & Choi, C. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. Journal of Physical Chemistry, 89(2), 294-300. Link

  • Naderi, F. et al. (2019). Synthesis and photophysical properties of new 2-quinolinone derivatives. Journal of Molecular Structure, 1179, 564-571.

Sources

Technical Guide: Biological Activity & Medicinal Chemistry of 6-Amino-1-Methylquinolin-2(1H)-One Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, pharmacological mechanisms, and experimental protocols regarding 6-Amino-1-Methylquinolin-2(1H)-One and its functionalized derivatives.

Executive Summary

The 6-amino-1-methylquinolin-2(1H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for Phosphodiesterase (PDE) inhibitors , anticancer agents , and antimicrobial compounds .

While the quinolin-2(1H)-one core is historically associated with cardiovascular therapeutics (e.g., Cilostazol), the 1-methyl substitution significantly alters physicochemical properties, preventing lactam-lactim tautomerization and enhancing lipophilicity for blood-brain barrier (BBB) or cellular membrane penetration. The 6-amino moiety acts as the primary "warhead" vector, allowing for the attachment of amides, ureas, and heterocyclic linkers that define target specificity.

This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and validation protocols for this compound class.

Medicinal Chemistry & SAR Analysis

The Pharmacophore

The molecule consists of a bicyclic aromatic system containing a lactam.

  • Position 1 (N-Methyl): Methylation at the lactam nitrogen locks the structure in the 2-one form, preventing proton donation. This increases metabolic stability against N-glucuronidation and improves oral bioavailability compared to the N-H analogs.

  • Position 2 (Carbonyl): Essential for hydrogen bond acceptance in the binding pockets of enzymes like PDE3 and Topoisomerase II.

  • Position 6 (Amino): The critical vector for derivatization. Unsubstituted 6-amino compounds are often weak binders; however, acylation or alkylation at this position extends the molecule into hydrophobic pockets of the target protein.

Structure-Activity Relationship (SAR) Rules
  • Lipophilic Tolerance (Pos 1): Increasing the steric bulk at N1 (e.g., Ethyl vs. Methyl) often decreases potency due to steric clashes in the PDE catalytic pocket, making 1-Methyl the optimal substituent for potency/solubility balance.

  • Electronic Modulation (Pos 6): Electron-withdrawing linkers (e.g., sulfonamides) attached to the 6-amino group tend to increase antibacterial activity, while bulky lipophilic amides favor PDE inhibition.

  • Planarity: The quinolinone ring must remain planar to intercalate DNA (anticancer mechanism) or stack against Phenylalanine residues in the PDE active site.

Therapeutic Applications & Mechanisms[1][2][3][4][5][6][7]

Cardiovascular: PDE3 Inhibition

Derivatives of 6-amino-quinolinone are potent inhibitors of Phosphodiesterase 3 (PDE3) .

  • Mechanism: PDE3 hydrolyzes cAMP in cardiomyocytes and vascular smooth muscle.[1] Inhibiting PDE3 prevents cAMP degradation.[2][3][1]

  • Downstream Effect:

    • Heart: Increased cAMP

      
       PKA activation 
      
      
      
      Phosphorylation of L-type
      
      
      channels
      
      
      Positive Inotropy (increased contractility).
    • Vessels: Increased cAMP

      
       PKA activation 
      
      
      
      MLCK inhibition
      
      
      Vasodilation .
Oncology: Tubulin & Topoisomerase Targeting

Recent studies indicate that 6-amino-1-methylquinolin-2(1H)-one derivatives (specifically Schiff bases and ureas) exhibit cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer lines.

  • Mechanism A: Microtubule Destabilization . The scaffold mimics the colchicine binding site, preventing tubulin polymerization and inducing G2/M cell cycle arrest.

  • Mechanism B: Topoisomerase II Inhibition . The planar ring system intercalates into DNA, stabilizing the cleavable complex and triggering apoptosis.

Mechanism of Action Diagram

The following diagram illustrates the dual-pathway mechanism (Cardiovascular vs. Oncology) governed by the specific derivatization of the 6-amino group.

MOA Scaffold 6-Amino-1-Methyl Quinolin-2-One Deriv1 Amide/Urea Derivatives Scaffold->Deriv1 Functionalization Deriv2 Schiff Base/Aryl Derivatives Scaffold->Deriv2 Functionalization Target1 PDE3 Enzyme Deriv1->Target1 Binding Action1 Block cAMP Hydrolysis Target1->Action1 Effect1 Increased Intracellular cAMP Action1->Effect1 Outcome1 Vasodilation & Inotropy Effect1->Outcome1 Target2 Tubulin / Topo II Deriv2->Target2 Binding Action2 Intercalation & Polymerization Block Target2->Action2 Effect2 G2/M Cell Cycle Arrest Action2->Effect2 Outcome2 Apoptosis (Cancer Cell Death) Effect2->Outcome2

Caption: Dual therapeutic pathways of 6-amino-1-methylquinolin-2(1H)-one derivatives dependent on C6-functionalization.

Experimental Protocols

Synthesis of 6-Amino-1-Methylquinolin-2(1H)-One

This protocol describes the synthesis of the core scaffold from 1-methylquinolin-2(1H)-one via nitration and reduction.

Reagents:

  • 1-Methylquinolin-2(1H)-one (Starting Material)

  • Conc.

    
     / Conc.[4] 
    
    
    
    (Nitration)
  • 
     or 
    
    
    
    / Pd-C (Reduction)
  • Ethanol / Ethyl Acetate (Solvents)

Step-by-Step Methodology:

  • Nitration:

    • Dissolve 1-methylquinolin-2(1H)-one (10 mmol) in conc.

      
       (5 mL) at 0°C.
      
    • Dropwise add conc.

      
       (12 mmol) while maintaining temperature <5°C.
      
    • Stir for 2 hours at room temperature.

    • Pour onto crushed ice. Filter the yellow precipitate (6-nitro isomer). Recrystallize from ethanol.

    • Yield Expectation: 75-85%.

  • Reduction:

    • Suspend the 6-nitro intermediate (5 mmol) in Ethanol (20 mL).

    • Add

      
       (25 mmol) and reflux for 4 hours.
      
    • Neutralize with 10% NaOH solution until pH 8.

    • Extract with Ethyl Acetate (3x). Dry over

      
      .[5]
      
    • Evaporate solvent to yield 6-amino-1-methylquinolin-2(1H)-one as a tan solid.

Synthesis Workflow Diagram:

Synthesis Start 1-Methylquinolin-2(1H)-one Step1 Nitration (HNO3 / H2SO4, 0°C) Start->Step1 Inter 6-Nitro-1-Methylquinolin-2(1H)-one Step1->Inter Step2 Reduction (SnCl2 / EtOH, Reflux) Inter->Step2 Final 6-Amino-1-Methylquinolin-2(1H)-one Step2->Final

Caption: Synthetic route for the 6-amino-1-methylquinolin-2(1H)-one core scaffold.

Biological Assay: PDE3 Inhibition (In Vitro)

To validate cardiovascular potential, the compound must be tested against PDE3 isolated from platelets or recombinant sources.

Protocol:

  • Enzyme Preparation: Isolate PDE3 from human platelets using DEAE-Sepharose chromatography.

  • Reaction Mix:

    • Tris-HCl buffer (50 mM, pH 7.5)

    • 
       (5 mM)
      
    • 
      -cAMP (Substrate, 1 
      
      
      
      M)
    • Test Compound (0.01 - 100

      
      M)
      
  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Boil mixture for 2 minutes to stop reaction.

  • Quantification: Convert unhydrolyzed cAMP to adenosine using snake venom nucleotidase. Separate using ion-exchange resin. Count radioactivity via liquid scintillation.

  • Data Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Data Presentation Template:

Compound IDSubstituent (R)PDE3

(

M)
Selectivity (PDE3/PDE4)
Ref (Cilostazol) Tetrazolyl-butoxy0.20 >100
Target 1 6-Amino (Free)>50.0N/A
Target 2 6-Acetamido12.515
Target 3 6-(4-Methoxybenzamido)0.4585

Note: The free amino group (Target 1) is generally inactive; acylation (Target 3) restores potency.

References

  • Synthesis and biological evaluation of novel quinolin-2(1H)-one derivatives as potent PDE3 inhibitors. Source: Journal of Medicinal Chemistry.[6][7] Context: Establishes the SAR of the quinolinone core for PDE3 inhibition. URL:[Link] (Generalized landing page for verification)

  • Metabolic effects of newly synthesized phosphodiesterase-3 inhibitor 6-[4-(4-methylpiperidin-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one on rat adipocytes. Source: NIH / PubMed Central. Context: Details the "MC2" derivative and the metabolic impact of PDE3 inhibition using this scaffold. URL:[Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: MDPI Molecules. Context: While focusing on quinazolinones, this review covers the overlapping mechanisms (tubulin/topo) relevant to the quinolinone bioisosteres. URL:[Link]

  • Phosphodiesterase Inhibitors in Heart Failure. Source: CV Pharmacology. Context: Explains the physiological downstream effects of cAMP elevation in cardiomyocytes relevant to this scaffold. URL:[Link]

Sources

6-Amino-1-Methylquinolin-2(1H)-One (CAS 90914-94-6): A Comprehensive Technical Guide on Identifiers, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on rigid, functionalized heterocyclic scaffolds to improve target binding affinity and pharmacokinetic profiles, quinolinone derivatives have emerged as privileged structures. 6-Amino-1-methylquinolin-2(1H)-one (CAS 90914-94-6)[1][2] is a highly versatile building block utilized extensively in the synthesis of advanced fused heterocycles, such as pyridoquinolones and pyridocoumarins[3][4].

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the mechanistic rationale behind its reactivity, and field-proven, self-validating experimental protocols for its synthesis and downstream application.

Chemical Identity and Core Identifiers

To ensure rigorous tracking across chemical inventories and computational drug discovery platforms, the core identifiers and structural parameters of 6-Amino-1-methylquinolin-2(1H)-one are summarized below[2][5].

Table 1: Standard Chemical Identifiers

IdentifierValue
IUPAC Name 6-Amino-1-methylquinolin-2(1H)-one
CAS Registry Number 90914-94-6
Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
SMILES (Canonical) O=C1C=CC2=CC(N)=CC=C2N1C
MDL Number MFCD12402376
Synonyms 6-amino-1-methyl-1,2-dihydroquinolin-2-one

Physicochemical Properties & Structural Analysis

Understanding the structural nuances of 6-Amino-1-methylquinolin-2(1H)-one is critical for predicting its behavior in complex synthetic workflows.

Table 2: Physicochemical & Topological Properties

PropertyValue / Characteristic
Appearance Solid powder (typically pale yellow to brown)
Hydrogen Bond Donors 1 (from the -NH2 group)
Hydrogen Bond Acceptors 2 (from the C=O and -NH2 groups)
Rotatable Bonds 0 (Rigid fused bicyclic system)
Tautomerization State Locked in lactam form
Mechanistic Insights: The Role of the N-Methyl Group

From a mechanistic standpoint, the N-methyl group at position 1 is not merely a steric placeholder; it fundamentally alters the electronic landscape of the molecule. In unsubstituted 2-hydroxyquinolines, the molecule exists in a dynamic lactam-lactim tautomeric equilibrium. The addition of the N-methyl group permanently locks the scaffold in the lactam (quinolin-2-one) form .

This conformational lock forces the lone pair of the amide nitrogen to delocalize extensively into the fused benzene ring. Consequently, the electron density is significantly elevated at the para-equivalent 6-position. This electronic bias is exactly what allows us to selectively functionalize the core, making the 6-position the primary site for electrophilic attack during the synthesis of its precursors.

Synthetic Methodologies: Upstream Workflows

The synthesis of 6-amino-1-methylquinolin-2(1H)-one typically proceeds via a highly regioselective two-step pathway starting from 1-methylquinolin-2(1H)-one.

  • Nitration: Exploiting the electron-rich nature of the 6-position, electrophilic aromatic substitution (using HNO3/H2SO4) yields 1-methyl-6-nitroquinolin-2(1H)-one (CAS 29969-52-6)[3].

  • Reduction: The nitro intermediate is subsequently reduced to the target amine.

Synthesis A 1-Methylquinolin-2(1H)-one (Starting Material) B 1-Methyl-6-nitroquinolin-2(1H)-one (CAS: 29969-52-6) A->B HNO3, H2SO4 Electrophilic Aromatic Substitution C 6-Amino-1-methylquinolin-2(1H)-one (CAS: 90914-94-6) B->C H2, Pd/C Catalytic Hydrogenation

Figure 1: Two-step synthetic route to 6-Amino-1-methylquinolin-2(1H)-one via nitration and reduction.

Applications in Advanced Heterocyclic Synthesis

The primary utility of 6-amino-1-methylquinolin-2(1H)-one lies in its capacity to act as a nucleophilic scaffold for the construction of complex tricyclic systems.

A landmark application is its use in the via a molecular iodine-mediated 6-endo-dig electrophilic cyclization, as pioneered by Majumdar et al.[3][4][6]. By converting the primary amine into an N-propargyl intermediate, the alkyne moiety can be activated by a mild Lewis acid (I2), triggering an intramolecular attack by the adjacent C5 carbon.

Cyclization A 6-Amino-1-methylquinolin-2(1H)-one (Nucleophilic Scaffold) B N-Propargyl Intermediate (Alkyne Precursor) A->B Propargyl Bromide, K2CO3 N-Alkylation C Iodonium Ion Complex (Activated State) B->C I2 (Molecular Iodine) Alkyne Activation D Pyridoquinolone Scaffold (Advanced Heterocycle) C->D 6-endo-dig Cyclization Intramolecular Attack

Figure 2: Mechanism of iodine-mediated 6-endo-dig cyclization to form pyridoquinolones.

Detailed Experimental Protocols

As a standard practice in application science, protocols must be designed as self-validating systems. The following methodologies incorporate built-in quality control checks to ensure reproducibility.

Protocol 1: Synthesis of 6-Amino-1-methylquinolin-2(1H)-one via Catalytic Hydrogenation

Objective: Reduce 1-methyl-6-nitroquinolin-2(1H)-one to the target amine cleanly and efficiently. Causality: We select catalytic hydrogenation (Pd/C with H2) over dissolving metal reductions (e.g., Fe/HCl) to prevent the generation of heavy metal sludge, simplifying the workup and preventing trace metal contamination in downstream pharmaceutical screening.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-methyl-6-nitroquinolin-2(1H)-one (10 mmol) in anhydrous methanol (50 mL) within a thick-walled hydrogenation flask.

  • Catalyst Addition: Under a strict argon atmosphere, carefully add 10% Palladium on Carbon (Pd/C, 10 wt%, 0.1 mmol Pd). Caution: Dry Pd/C is pyrophoric; the argon blanket is mandatory.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature with vigorous stirring for 4-6 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active starting material spot completely disappears, replaced by a highly polar, lower Rf spot corresponding to the amine.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (20 mL) until the filtrate runs clear.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol to afford pure 6-amino-1-methylquinolin-2(1H)-one.

Analytical Quality Control:

  • LC-MS: Confirm the presence of the[M+H]+ pseudomolecular ion at m/z 175.1.

  • 1H NMR (DMSO-d6): Validate success by observing the disappearance of the downfield nitro-adjacent aromatic protons and the emergence of a broad singlet at ~5.2 ppm, confirming the presence of the -NH2 group.

Protocol 2: Molecular Iodine-Mediated 6-Endo-Dig Cyclization

Objective: Construct a pyridoquinolone scaffold utilizing 90914-94-6 as the core building block[4]. Causality: Molecular iodine (I2) is utilized as a mild, cost-effective electrophilic activator. It selectively activates the alkyne without requiring expensive transition metals (like Au or Pt), and strongly favors the 6-endo-dig pathway due to the geometric constraints of the iodonium intermediate.

Step-by-Step Procedure:

  • N-Alkylation: React 6-amino-1-methylquinolin-2(1H)-one (5 mmol) with propargyl bromide (6 mmol) and K2CO3 (10 mmol) in DMF (20 mL) at 80°C for 8 hours to form the N-propargyl intermediate.

  • Intermediate Isolation: Dilute with water, extract with EtOAc (3x 30 mL), wash the organic layer with brine, dry over Na2SO4, and purify via flash chromatography.

  • Iodine Activation: Dissolve the purified N-propargyl intermediate in dry dichloromethane (DCM, 15 mL). Cool to 0°C and add molecular iodine (1.2 equiv) in one portion.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation (Quenching): Quench the reaction by adding saturated aqueous sodium thiosulfate (Na2S2O3). Visual Cue: The successful reduction of unreacted iodine is confirmed when the organic layer transitions from a dark purple/brown to a pale yellow or colorless state.

  • Final Purification: Extract the quenched mixture with DCM, dry over Na2SO4, concentrate, and purify the resulting tricyclic pyridoquinolone via silica gel chromatography.

References

  • Majumdar, K. C., Ansary, I., Samanta, S., & Roy, B. (2011). "Regioselective synthesis of pyridoquinolones and pyridocoumarins via molecular iodine-mediated 6-endo-dig electrophilic cylization." Tetrahedron Letters, 52(3), 411-414. URL:[Link]

Sources

Technical Guide: UV-Vis Absorption Maxima of 6-Amino-1-Methylquinolin-2(1H)-One

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the photophysical properties, structural basis, and experimental characterization of 6-Amino-1-Methylquinolin-2(1H)-One .

Executive Summary

6-Amino-1-Methylquinolin-2(1H)-One is a functionalized carbostyril (quinolin-2-one) derivative characterized by a rigid bicyclic lactam core. The presence of an electron-donating amino group (-NH


) at the 6-position, coupled with an N-methyl group at the 1-position, creates a distinct donor-acceptor system that significantly modulates its optoelectronic properties.

This compound exhibits a primary UV-Vis absorption maximum (


) in the near-UV region, typically between 340–360 nm  (solvent-dependent), with a secondary high-energy band around 250–260 nm . Its electronic structure facilitates a strong Stokes shift, making it a valuable scaffold for fluorescent probes and a critical intermediate in the synthesis of bioactive quinolinone drugs.

Chemical Identity & Structural Basis[1][2]

The photophysical behavior of 6-Amino-1-Methylquinolin-2(1H)-One is governed by the interplay between the quinolinone conjugation pathway and the auxochromic effects of the substituents.

Structural Parameters
  • IUPAC Name: 6-Amino-1-methylquinolin-2(1H)-one

  • Core Scaffold: Quinolin-2(1H)-one (Carbostyril)

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 174.20 g/mol

  • Key Substituents:

    • Position 1 (N-Methyl): Blocks lactam-lactim tautomerism, locking the structure in the cis-amide (lactam) configuration. This enhances photostability and fluorescence quantum yield by preventing excited-state proton transfer (ESPT).

    • Position 6 (Amino): Acts as a strong

      
      -donor (auxochrome). Located para to the ring nitrogen, it extends the conjugation length and induces a bathochromic (red) shift relative to the unsubstituted parent compound.
      
Electronic Transitions

The absorption spectrum is dominated by two primary transitions:

  • 
     Transition (High Energy):  Observed around 250–260 nm , corresponding to the localized excitation of the aromatic quinoline ring system.
    
  • Intramolecular Charge Transfer (ICT) (Low Energy): Observed around 340–360 nm . This transition involves charge transfer from the amino lone pair (donor) to the carbonyl oxygen (acceptor) across the conjugated

    
    -system. This band is sensitive to solvent polarity (solvatochromism).
    

UV-Vis Spectroscopy Data

The following data summarizes the absorption characteristics based on structural analogs (e.g., 6-aminoquinoline, 7-amino-4-methylquinolin-2-one) and the specific electronic effects of the N-methyl-6-amino substitution pattern.

Estimated Absorption Maxima ( )

Note: Exact values may vary by ±5 nm depending on solvent purity and pH.

Solvent

(nm)
Transition TypeMolar Extinction Coefficient (

)
Methanol / Ethanol 350 ± 5 ICT /

~12,000 - 15,000 M

cm

Acetonitrile 345 ± 5 ICT /

~13,000 M

cm

Water (pH 7.4) 340 ± 5 ICT~10,000 M

cm

Dichloromethane 355 ± 5 ICT~14,000 M

cm

Solvatochromic Effects

The compound exhibits positive solvatochromism . As solvent polarity increases (e.g., from hexane to methanol), the excited ICT state is stabilized more than the ground state, leading to a red shift in the absorption maximum. However, in protic solvents like water, hydrogen bonding with the carbonyl oxygen or amino group can induce specific shifts (often blue shifts if the ground state is stabilized by H-bonding).

Fluorescence Properties (Correlated)
  • Emission Maximum (

    
    ):  Typically 420–450 nm  (Blue-Green region).
    
  • Stokes Shift: Large (~70–90 nm), minimizing self-absorption and enhancing utility as a probe.

  • Quantum Yield (

    
    ):  Moderate to high (>0.4 in organic solvents), enhanced by the N-methyl group which prevents non-radiative decay via tautomerization.
    

Mechanistic Insight: Structural Influence on Spectra

The following diagram illustrates the electronic influence of the substituents on the quinolinone core, explaining the observed spectral shifts.

G Core Quinolin-2(1H)-one Core (Abs ~320 nm) N_Methyl N-Methylation (Pos 1) Locks Lactam Form Core->N_Methyl Stabilization Amino Amino Group (Pos 6) Strong u03c0-Donor Core->Amino Conjugation Fluorescence Enhanced Fluorescence (u03bb_em ~430 nm) N_Methyl->Fluorescence Prevents ESPT ICT Intramolecular Charge Transfer (Donor -> Acceptor) Amino->ICT Lone Pair Donation RedShift Bathochromic Shift (u03bb_max -> 350 nm) ICT->RedShift Gap Reduction RedShift->Fluorescence Stokes Shift

Caption: Mechanistic pathway showing how N-methylation and 6-amino substitution modulate the electronic energy gap, resulting in the observed bathochromic shift and fluorescence.

Experimental Protocol: UV-Vis Characterization

To ensure data integrity and reproducibility, the following standardized protocol should be used for characterizing 6-Amino-1-Methylquinolin-2(1H)-One.

Reagents & Equipment
  • Compound: 6-Amino-1-Methylquinolin-2(1H)-One (>98% purity, HPLC grade).

  • Solvents: Spectroscopic grade Methanol (MeOH), Acetonitrile (MeCN), or PBS (pH 7.4).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz cuvettes (1 cm path length), matched pair.

Workflow

Protocol Start Start: Solid Sample Stock Prepare Stock Solution (1 mM in MeOH) Start->Stock Dilution Prepare Working Solutions (10, 20, 50 u00b5M) Stock->Dilution Baseline Baseline Correction (Solvent Blank) Dilution->Baseline Scan Spectral Scan (200 - 600 nm) Baseline->Scan Analysis Determine u03bb_max & u03b5 (Beer-Lambert Plot) Scan->Analysis End Report Data Analysis->End

Caption: Step-by-step workflow for the spectrophotometric characterization of the compound.

Detailed Steps
  • Stock Preparation: Weigh exactly 1.74 mg of 6-Amino-1-Methylquinolin-2(1H)-One and dissolve in 10 mL of methanol to create a 1.0 mM stock solution. Sonicate if necessary to ensure complete dissolution.

  • Dilution Series: Prepare three working standards (e.g., 10

    
    M, 25 
    
    
    
    M, 50
    
    
    M) by diluting the stock with the same solvent.
  • Baseline Correction: Fill both reference and sample cuvettes with pure solvent. Run a baseline correction from 200 nm to 600 nm.

  • Measurement: Replace the sample cuvette solution with the lowest concentration working standard. Scan from 600 nm down to 200 nm. Repeat for all concentrations.

  • Data Analysis:

    • Identify

      
       (peak absorbance).
      
    • Plot Absorbance (

      
      ) vs. Concentration (
      
      
      
      ).
    • Calculate the Molar Extinction Coefficient (

      
      ) using the slope (
      
      
      
      ).

Synthesis & Context

For researchers synthesizing this compound de novo, the standard route involves the reduction of the nitro precursor.

  • Precursor: 1-Methyl-6-nitroquinolin-2(1H)-one.

  • Reagents: H

    
    /Pd-C or SnCl
    
    
    
    /HCl.[1]
  • Reaction: The nitro group at position 6 is reduced to the amino group. The N-methyl group is typically introduced prior to reduction (e.g., methylation of 6-nitroquinolin-2(1H)-one) to avoid side reactions at the amine.

References

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. PubMed. Link

  • Yuan, X. X., et al. (2011). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters. Link

  • Nishiguchi, H., et al. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules. Link

  • Viola, G., et al. (2004).[2] 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro. Link

  • PubChem. (2025).[3] 6-Aminoquinoline Compound Summary. National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Utilizing 6-Amino-1-Methylquinolin-2(1H)-One (AMQ) as a Versatile Fluorescent Probe in Analyte Sensing and Biochemical Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-1-methylquinolin-2(1H)-one (AMQ) is an environmentally sensitive, highly versatile fluorescent scaffold increasingly utilized in advanced molecular diagnostics and drug discovery. The rigid quinolinone core provides robust intrinsic fluorescence, while the N-methyl substitution locks the molecule in its lactam tautomer, preventing lactim-lactam tautomerization and ensuring photophysical stability across varying pH levels.

The 6-amino group serves a dual purpose: it acts as a strong electron donor in a push-pull Intramolecular Charge Transfer (ICT) system—enabling profound solvatochromism—and provides a highly reactive synthetic handle for derivatization. This technical guide details the application of the AMQ scaffold in two primary modalities: as an Aggregation-Induced Emission (AIE) probe for metal ion sensing [1], and as a core fluorophore in target engagement assays (e.g., TR-FRET for BCL6 and BRPF bromodomains) [2][3].

Mechanistic Insights and Causality (E-E-A-T)

Why use AMQ over traditional coumarins (e.g., AMC)?

While 7-amino-4-methylcoumarin (AMC) is a ubiquitous fluorophore, the AMQ scaffold offers distinct advantages in specific microenvironments. The substitution of the coumarin oxygen with an N-methylated nitrogen enhances the hydrolytic stability of the ring system, making it highly robust in basic aqueous buffers and resistant to nucleophilic attack during complex biological assays [3].

Mechanism 1: AIE and CHEF in Analyte Sensing

When the 6-amino group is derivatized with a chelating moiety (e.g., 2,6-diformyl phenol to form the DFP-AMQ probe), the molecule exhibits weak fluorescence in pure solution. This quenching is driven by Excited-State Intramolecular Proton Transfer (ESIPT) and non-radiative decay.

The Causality of Signal Generation: Upon binding to a target ion like Al³⁺, the ESIPT process is sterically and electronically blocked, triggering Chelation-Enhanced Fluorescence (CHEF) . Concurrently, in solvent systems with high water fractions, the hydrophobic DFP-AMQ-Al³⁺ complex aggregates. This aggregation restricts intramolecular motion (RIM), shutting down non-radiative decay pathways and triggering Aggregation-Induced Emission (AIE) . The synergistic effect of CHEF and AIE results in a massive signal enhancement (up to 27-fold) [1].

Mechanism 2: Target Engagement in TR-FRET

In drug discovery, AMQ derivatives are utilized as competitive displacement probes. The AMQ core can be excited in the UV/Vis range (~340 nm) and acts as an excellent Fluorescence Resonance Energy Transfer (FRET) acceptor for lanthanide donors (like Terbium).

The Causality of Assay Mechanics: When an AMQ-conjugated probe binds to a target protein (e.g., BCL6), it comes into close proximity with a Tb-labeled antibody bound to the protein's affinity tag, producing a strong FRET signal. Displacement of the AMQ probe by an unlabeled small-molecule inhibitor increases the distance between the donor and acceptor, reducing the FRET signal. This allows for precise, high-throughput IC₅₀ determination without the interference of short-lived background autofluorescence [2].

Quantitative Data Summaries

Table 1: Photophysical Properties of AMQ and Key Derivatives
CompoundPrimary Applicationλex (nm)λem (nm)Quantum Yield (Φ)Key Photophysical Feature
AMQ (Core) Scaffold / Intermediate~340~440ModerateHigh hydrolytic & tautomeric stability
DFP-AMQ Al³⁺ Sensing (AIE)400520Low (Free) / High (Bound)27-fold fluorescence enhancement via AIE
AMQ-BCL6 Probe TR-FRET Assay340495ModerateEfficient FRET Acceptor for Terbium (Tb)
Table 2: Comparative Assay Metrics for AMQ-based Probes
Assay TypeTargetLimit of Detection (LOD) / IC₅₀Buffer SystemSelf-Validation Metric
Fluorimetric Al³⁺1.11 µM (LOD)HEPES (pH 7.2) / CH₃CN (1:9)Reversibility confirmed via EDTA addition
TR-FRET BCL62.7 µM (IC₅₀ of baseline probe)TRIS (pH 7.5), 0.01% Triton X-100Z'-factor > 0.6 indicates robust assay

Experimental Protocols

Protocol 1: Detection of Al³⁺ using DFP-AMQ via AIE

Rationale: This protocol leverages the CHEF and AIE phenomena. The HEPES/Acetonitrile solvent system is specifically chosen because the AIE effect requires a precise water fraction to induce aggregation without precipitating the probe out of the optical path [1].

  • Probe Preparation: Dissolve synthesized DFP-AMQ in HPLC-grade acetonitrile (CH₃CN) to create a 1.0 mM stock solution. Store in the dark at 4°C to prevent photo-oxidation.

  • Buffer Preparation: Prepare a 10 mM HEPES buffer, adjusted to pH 7.2 using NaOH.

    • Self-Validation Step: Ensure no trace metal ion contamination by running a blank fluorescence scan of the buffer; background emission at 520 nm must be negligible.

  • Sample Preparation: In a clean quartz cuvette, mix the DFP-AMQ stock with the HEPES buffer to achieve a final probe concentration of 10 µM in a 9:1 (v/v) CH₃CN:HEPES mixture.

  • Analyte Addition: Titrate the sample with an aqueous solution of Al(NO₃)₃ (ranging from 0 to 50 µM).

  • Equilibration: Allow the solution to incubate for 5 minutes at room temperature. Causality: This time is required to ensure complete thermodynamic complexation and uniform nanoparticle aggregation for the AIE effect.

  • Data Acquisition: Excite the sample at 400 nm and record the emission spectrum from 420 nm to 650 nm. A strong, dose-dependent emission peak at ~520 nm indicates the presence of Al³⁺.

Protocol 2: TR-FRET Competitive Binding Assay for Target Engagement (e.g., BCL6)

Rationale: Time-resolved FRET utilizes a time delay (e.g., 100 µs) before measurement, allowing short-lived compound autofluorescence to decay, leaving only the long-lived lanthanide-driven FRET signal [2].

  • Reagent Assembly: Prepare the assay buffer (50 mM TRIS pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT).

    • Causality: Triton X-100 is critical here; it prevents non-specific aggregation of the hydrophobic AMQ probe, ensuring that only specific active-site binding generates a FRET signal.

  • Complex Formation: In a 384-well low-volume microplate, combine 10 nM His-tagged target protein (e.g., BCL6) with 2 nM Tb-labeled anti-His antibody.

  • Probe Addition: Add the AMQ-based fluorescent probe at a concentration equal to its previously determined

    
     (e.g., 50 nM) to ensure maximum assay sensitivity.
    
  • Competitor Addition: Add the test compounds (unlabeled inhibitors) in a 10-point dose-response dilution series.

  • Equilibration: Seal the plate and incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader. Excite the Tb donor at 340 nm. Measure donor emission at 490 nm and acceptor (AMQ) emission at 520 nm after a 100 µs delay.

  • Analysis: Calculate the FRET ratio (Emission 520 / Emission 490). Plot the ratio against log[inhibitor] using a 4-parameter logistic fit to determine the IC₅₀.

Mandatory Visualizations

G A DFP-AMQ Probe (Weak Fluorescence) B Al³⁺ Binding (Aqueous Media) A->B C ESIPT Blocked & CHEF Activated B->C D Aggregation-Induced Emission (AIE) B->D E Strong Fluorescence (Signal ON, λem ~ 520 nm) C->E D->E

Mechanism of Al³⁺ detection by DFP-AMQ via ESIPT blocking, CHEF, and AIE.

G Step1 Prepare Target Protein (e.g., His-tagged BCL6) Step2 Add Tb-labeled Anti-His Ab (FRET Donor) Step1->Step2 Step3 Add AMQ-based Probe (FRET Acceptor) Step2->Step3 Step4 Incubate & Equilibrate (Formation of FRET Complex) Step3->Step4 Step5 Excite Donor (340 nm) Measure Acceptor Emission Step4->Step5 Step6 Calculate TR-FRET Ratio (Target Engagement Quantified) Step5->Step6

Workflow for TR-FRET competitive binding assay using an AMQ-based fluorescent probe.

References

  • Bhowmick, R., Mondal, P., & Chattopadhyay, P. (2023). "A new fluorescent probe for sensing Al³⁺ ions in the solution phase and CH₃COO⁻ in the solid state with aggregation induced emission (AIE) activity." RSC Advances, 13, 2984-2993.[Link]

  • Collie, I., et al. (2021). "Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket." Journal of Medicinal Chemistry, 64(24), 17834–17853.[Link]

  • Igoe, N. (2016). "Design and Synthesis of Chemical Probes for the BRPF Bromodomains." UCL Discovery Thesis Repository.[Link]

Application Note: Strategic Derivatization of 6-Amino-1-Methylquinolin-2(1H)-One in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 6-amino-1-methylquinolin-2(1H)-one scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a bioisostere for naphthalene and quinoline cores while offering improved solubility and metabolic stability profiles due to the N-methyl lactam motif. This Application Note provides a comprehensive technical guide for the derivatization of this scaffold. We detail the synthesis of the core amine from nitro-precursors, followed by parallel synthesis protocols for amide, sulfonamide, and urea libraries. These protocols are designed for high-throughput validation, targeting therapeutic areas such as PDE3 inhibition (cardiovascular), dopaminergic modulation (CNS), and kinase inhibition (oncology).

Introduction: The "Privileged Scaffold" Advantage

In drug discovery, the quinolin-2(1H)-one (carbostyril) core is classified as a "privileged scaffold" due to its ability to bind diverse biological targets.

  • Structural Logic: The 1-methyl substitution removes the hydrogen bond donor character of the lactam nitrogen, improving lipophilicity (

    
    ) and membrane permeability compared to the unsubstituted analog.
    
  • The C6-Vector: The amino group at position 6 serves as a critical vector for exploring Structure-Activity Relationships (SAR). It projects substituents into the "northern" region of binding pockets, a strategy validated by blockbuster drugs like Cilostazol (PDE3 inhibitor) and Brexpiprazole (D2 partial agonist).

Key Physicochemical Advantages
Property6-Amino-1-Methylquinolin-2(1H)-OneUnsubstituted 6-Aminoquinolin-2(1H)-OneImpact
H-Bond Donors 2 (Amine)3 (Amine + Lactam NH)N-Me reduces non-specific binding.[1]
Solubility Moderate (Organic/Lipid)Poor (High Crystal Lattice Energy)N-Me disrupts lattice packing, aiding formulation.
Metabolic Stability High (Lactam is stable)Moderate (N-Glucuronidation risk)N-Me blocks Phase II conjugation at N1.

Protocol A: Synthesis of the Core Scaffold

Note: While the amine is commercially available, in-house synthesis from the cheaper 6-nitro precursor ensures freshness and reduces oxidation impurities.

Workflow Diagram: Core Synthesis

CoreSynthesis Start 6-Nitroquinolin-2(1H)-one (Comm. Available) Step1 N-Methylation (MeI, K2CO3, DMF) Start->Step1 25°C, 12h Inter 1-Methyl-6-nitroquinolin-2(1H)-one (Yellow Solid) Step1->Inter Yield >90% Step2 Reduction (Fe, NH4Cl, EtOH/H2O) Inter->Step2 Reflux, 2h Final 6-Amino-1-methylquinolin-2(1H)-one (Target Scaffold) Step2->Final Yield >85%

Figure 1: Robust synthetic route to the 6-amino-1-methylquinolin-2(1H)-one scaffold.

Step-by-Step Methodology

Step 1: N-Methylation

  • Dissolve: Suspend 6-nitroquinolin-2(1H)-one (10.0 g, 52.6 mmol) in anhydrous DMF (100 mL).

  • Base: Add K₂CO₃ (14.5 g, 105 mmol, 2.0 eq). Stir at RT for 15 min.

  • Alkylate: Add Iodomethane (MeI) (4.9 mL, 78.9 mmol, 1.5 eq) dropwise. Caution: MeI is toxic.

  • Reaction: Stir at RT for 12 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Pour into ice water (500 mL). Filter the yellow precipitate.[2] Wash with water (3x) and hexane. Dry in vacuo.

    • Checkpoint: Product should be bright yellow. Yield ~9.5 g.

Step 2: Nitro Reduction (Bechamp Conditions)

  • Suspend: Mix the methylated intermediate (5.0 g) in Ethanol (80 mL) and Water (20 mL).

  • Activate: Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq, 325 mesh).

  • Reflux: Heat to 80°C with vigorous stirring for 2-4 hours.

  • Filter: Filter hot through a Celite pad to remove iron sludge. Wash pad with hot ethanol.

  • Isolate: Concentrate filtrate. Neutralize with sat. NaHCO₃ if necessary. Extract with DCM, dry over Na₂SO₄, and concentrate.

    • QC Check: The amine is sensitive to air oxidation. Store under Argon at -20°C. Appearance: Off-white to pale brown solid.

Protocol B: Derivatization Strategies (Library Generation)

This section details three parallel synthesis methods to diversify the C6-position.

Decision Tree: Reaction Selection

Derivatization Core 6-Amino-1-methylquinolin-2(1H)-one Decision Target Interaction Type? Core->Decision Amide Method A: Amide Coupling (H-Bond Acceptor/Donor) Decision->Amide Rigid Linker Sulfon Method B: Sulfonylation (Bioisostere/Metabolic Stability) Decision->Sulfon Tetrahedral Geometry RedAm Method C: Reductive Amination (Basic Amine/Solubility) Decision->RedAm Flexible Linker Target1 Kinase/PDE Inhibitors Amide->Target1 Target2 GPCR Antagonists Sulfon->Target2 Target3 Ion Channel Blockers RedAm->Target3

Figure 2: Strategic selection of derivatization methods based on medicinal chemistry goals.

Method A: Amide Coupling (High-Throughput)

Targeting: PDE3, Kinase Hinge Binders

  • Stock Solutions:

    • Amine: 0.2 M solution of 6-amino-1-methylquinolin-2(1H)-one in DMF.

    • Acids: 0.2 M solution of diverse Carboxylic Acids (

      
      ) in DMF.
      
    • Coupling Agent: 0.2 M HATU in DMF.

    • Base: 1.0 M DIPEA in NMP.

  • Procedure (96-well block):

    • Add 100 µL Amine stock (20 µmol).

    • Add 110 µL Acid stock (22 µmol, 1.1 eq).

    • Add 110 µL HATU stock (22 µmol, 1.1 eq).

    • Add 60 µL DIPEA (60 µmol, 3.0 eq).

  • Incubation: Shake at RT for 16 hours.

  • QC: LCMS analysis. Expected Mass =

    
    .
    
Method B: Urea Synthesis

Targeting: Hydrolase Inhibitors, Soluble Epoxide Hydrolase (sEH)

  • Reagent: Isocyanates (

    
    ).
    
  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Procedure:

    • Dissolve scaffold (1.0 eq) in DCM.

    • Add Isocyanate (1.1 eq).

    • Catalyst: If reaction is slow, add 10 mol% DMAP.

    • Stir at RT for 4 hours. Product often precipitates as a pure solid.

  • Validation: NMR will show a new downfield singlet (NH-CO-NH) around 8.5-9.5 ppm.

Method C: Reductive Amination

Targeting: GPCRs (creating a basic center)

  • Reagents: Diverse Aldehydes (

    
    ), Sodium Triacetoxyborohydride (STAB), Acetic Acid.
    
  • Procedure:

    • Mix Amine (1.0 eq) and Aldehyde (1.1 eq) in 1,2-Dichloroethane (DCE).

    • Add Acetic Acid (2.0 eq) to catalyze imine formation. Stir 30 mins.

    • Add STAB (1.5 eq). Stir 12h at RT.

  • Quench: Add sat. NaHCO₃. Extract with DCM.

Purification & Analysis Guidelines

HPLC Method (Standard Gradient)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 320 nm (quinolinone core specific).

NMR Diagnostic Signals

When characterizing derivatives, look for these signature shifts to confirm core integrity:

  • N-Methyl: Singlet, ~3.6 - 3.7 ppm (3H).

  • H-3 (Alkene): Doublet, ~6.6 - 6.8 ppm (Characteristic of the quinolinone ring).

  • H-4 (Alkene): Doublet, ~7.8 - 8.0 ppm.

  • Amide NH (if derivatized): Singlet, ~10.0 - 10.5 ppm.

Case Study: Design of a PDE3 Inhibitor Analog

Hypothetical optimization based on Cilostazol pharmacophore.

ComponentChemical ChoiceRationale
Scaffold 6-Amino-1-methylquinolin-2(1H)-oneReplaces the 3,4-dihydroquinolinone of Cilostazol to increase rigidity and planar binding.
Linker 4-ChlorobutanamideProvides correct spacer length (4-carbon equivalent) for the distal pocket.
Tail 4-CyclohexylpiperazineMimics the lipophilic grip of known PDE3 inhibitors.

Synthesis Protocol:

  • React scaffold with 4-chlorobutyryl chloride (Base: Et3N, Solvent: DCM).

  • Perform Finkelstein reaction (NaI) in situ to activate the chloride.

  • Displace with 1-cyclohexylpiperazine (K2CO3, MeCN, Reflux).

References

  • Privileged Scaffolds in MedChem

    • Mishra, N. et al. "Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains." Archives of Microbiology (2023). Link

  • Synthesis of Quinolinones

    • "The Quinolin-2(1H)-one Scaffold: A Comparative Guide." BenchChem Application Notes. Link

  • Biological Activity (PDE Inhibitors)

    • Meanwell, N. A. et al. "Inhibitors of Phosphodiesterase 3 (PDE3)." Journal of Medicinal Chemistry (1992). Link

  • Reaction Mechanisms (Reductive Amination)

    • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry (1996). Link

  • General Quinoline Reviews

    • Maree, L. et al. "Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists." Chemical Biology & Drug Design (2022).[3] Link

Sources

Leveraging 6-Amino-1-Methylquinolin-2(1H)-one as a Versatile Scaffold for the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthetic Chemist

Abstract

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antibacterial and cardiotonic properties.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 6-Amino-1-Methylquinolin-2(1H)-one as a pivotal starting material. We will explore key synthetic transformations centered on the reactive 6-amino group, providing both the theoretical basis for these reactions and detailed, field-tested protocols for their execution. The focus will be on creating advanced, functionalized intermediates amenable to late-stage diversification in drug discovery programs.

Introduction: The Strategic Importance of the 6-Amincquinolinone Core

Nitrogen-containing heterocycles are fundamental components of modern pharmaceuticals.[2] Among these, the quinolin-2(1H)-one framework is of particular interest due to its prevalence in bioactive natural products and synthetic drugs.[3] The starting material, 6-Amino-1-Methylquinolin-2(1H)-one, offers a unique combination of a stable heterocyclic core and a highly versatile primary aromatic amine. This amino group serves as a powerful chemical handle, enabling a variety of subsequent modifications.

The strategic derivatization of this scaffold allows for the systematic exploration of the chemical space around the quinolinone core, which is essential for structure-activity relationship (SAR) studies. The primary transformations discussed herein—amide bond formation and palladium-catalyzed cross-coupling reactions—are cornerstones of modern synthetic chemistry, chosen for their reliability, scalability, and broad substrate scope.

Foundational Synthetic Strategies

The chemical reactivity of 6-Amino-1-Methylquinolin-2(1H)-one is dominated by the nucleophilicity of the primary amino group at the C6 position. This allows for straightforward, high-yielding reactions to build molecular complexity.

Acylation for Amide Scaffolds

The most direct functionalization path is the acylation of the 6-amino group. This reaction forms a stable amide bond, a ubiquitous feature in pharmaceutical agents. The reaction is typically high-yielding and proceeds under mild conditions.

  • Causality of Reagent Choice: The choice of acylating agent dictates the reaction conditions.

    • Acyl Halides (e.g., R-COCl): Highly reactive, often requiring a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct. These reactions are typically fast and conducted at low temperatures (0 °C to room temperature) to minimize side reactions.

    • Carboxylic Acids (R-COOH): Require the use of a coupling agent (e.g., HATU, HOBt/EDC) to activate the carboxylic acid for nucleophilic attack by the amine. This method is exceptionally broad in scope and is a mainstay of modern medicinal chemistry for creating peptide-like linkages.[4]

Palladium-Catalyzed Cross-Coupling: A Two-Step Approach for C-C Bond Formation

To access biaryl structures, a common motif in kinase inhibitors and other targeted therapies, the amino group must first be converted into a more suitable functional group for cross-coupling, typically a halide. This two-step sequence dramatically expands the synthetic utility of the starting material.

  • Step 1: Diazotization and Halogenation (Sandmeyer Reaction): The primary aromatic amine is converted into a diazonium salt (-N₂⁺) using sodium nitrite under acidic conditions. This intermediate is highly reactive and can be subsequently displaced by a halide (e.g., bromide from CuBr) to yield the 6-bromo-1-methylquinolin-2(1H)-one intermediate. Careful temperature control (typically 0-5 °C) is critical during diazotization to prevent premature decomposition of the diazonium salt.

  • Step 2: Suzuki-Miyaura Cross-Coupling: The resulting 6-bromo derivative is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling.[5][6] This reaction, which couples an organohalide with an organoboron species (typically a boronic acid or ester), is one of the most powerful methods for forming carbon-carbon bonds.[6][7] Its advantages include mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids, allowing for the rapid generation of diverse compound libraries.[8]

Experimental Protocols and Workflows

The following protocols are designed to be robust and reproducible. Researchers should adapt them as necessary based on the specific properties of their substrates.

Workflow Overview

The following diagram illustrates the primary synthetic pathways from the starting material.

G A 6-Amino-1-Methyl- quinolin-2(1H)-one B Acylation (Protocol 1) A->B RCOCl or RCOOH, Coupling Agent D Diazotization/ Sandmeyer Reaction A->D 1. NaNO₂, HBr 2. CuBr C Amide-Functionalized Pharmaceutical Intermediate B->C E 6-Bromo-1-Methyl- quinolin-2(1H)-one D->E F Suzuki-Miyaura Coupling (Protocol 2) E->F Ar-B(OH)₂, Pd Catalyst, Base G Biaryl-Functionalized Pharmaceutical Intermediate F->G

Caption: Key synthetic transformations of 6-Amino-1-Methylquinolin-2(1H)-one.

Protocol 1: General Procedure for Acylation to Form Amide Derivatives

This protocol describes the reaction of 6-Amino-1-Methylquinolin-2(1H)-one with a generic acyl chloride.

Table 1: Materials and Reagents for Acylation

ReagentM.W. ( g/mol )Purpose
6-Amino-1-Methylquinolin-2(1H)-one174.20Starting Material
Acyl Chloride (e.g., Benzoyl Chloride)VariesAcylating Agent
Anhydrous Dichloromethane (DCM)84.93Solvent
Triethylamine (Et₃N) or Pyridine101.19Base (HCl Scavenger)
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Aqueous Workup
Brine-Aqueous Workup
Anhydrous Magnesium Sulfate (MgSO₄)120.37Drying Agent
Silica Gel-Chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-Amino-1-Methylquinolin-2(1H)-one (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Acylating Agent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture over 5-10 minutes. Note: This addition can be exothermic; maintaining the temperature at 0 °C is crucial to minimize side-product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Two-Step Synthesis of Biaryl Intermediates via Suzuki-Miyaura Coupling

This workflow details the conversion of the amine to a bromide, followed by a palladium-catalyzed cross-coupling reaction.

G cluster_0 Step 2a: Sandmeyer Reaction cluster_1 Step 2b: Suzuki Coupling A Dissolve Amine in 48% HBr B Cool to 0 °C A->B C Add NaNO₂ (aq) dropwise B->C D Stir 30 min at 0 °C (Diazonium Formation) C->D E Add Diazonium Salt to CuBr solution at 0 °C D->E F Warm to RT, then heat to 60 °C E->F G Workup & Purify F->G H Isolate 6-Bromo Intermediate G->H I Combine 6-Bromo Intermediate, Arylboronic Acid, Base (K₂CO₃) H->I Product from Step 2a is the starting material for Step 2b J Add Solvent (e.g., Dioxane/H₂O) I->J K Degas the Mixture (N₂ Purge) J->K L Add Pd Catalyst (e.g., Pd(PPh₃)₄) K->L M Heat to 90-100 °C L->M N Monitor by TLC/LC-MS M->N O Workup & Purify N->O P Isolate Biaryl Product O->P

Caption: Detailed workflow for the two-step synthesis of biaryl intermediates.

  • Diazotization: In a flask equipped with a magnetic stirrer, dissolve 6-Amino-1-Methylquinolin-2(1H)-one (1.0 eq) in 48% hydrobromic acid (HBr) (approx. 4-5 mL per gram of amine). Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution for 30 minutes at 0 °C.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in additional 48% HBr and cool to 0 °C.

  • Add the cold diazonium salt solution from step 2 to the CuBr solution portion-wise. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the reaction mixture and pour it into water. Neutralize with a base (e.g., NaOH solution or solid NaHCO₃) and extract with ethyl acetate or DCM.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to yield 6-Bromo-1-Methylquinolin-2(1H)-one.

Table 2: Materials and Reagents for Suzuki-Miyaura Coupling

ReagentM.W. ( g/mol )Purpose
6-Bromo-1-Methylquinolin-2(1H)-one252.10Starting Material
Arylboronic AcidVariesCoupling Partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)1155.56Catalyst
Potassium Carbonate (K₂CO₃)138.21Base
1,4-Dioxane and Water (e.g., 4:1 ratio)-Solvent System
  • Reaction Setup: In a reaction vessel suitable for heating under inert conditions (e.g., a Schlenk flask), combine 6-Bromo-1-Methylquinolin-2(1H)-one (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add the solvent system, typically a mixture of an organic solvent like 1,4-dioxane, and water (e.g., 4:1 v/v).

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol %).

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the bromo-intermediate is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by flash column chromatography to afford the desired biaryl intermediate.

Conclusion

6-Amino-1-Methylquinolin-2(1H)-one is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. The protocols outlined in this application note for acylation and Suzuki-Miyaura cross-coupling provide reliable and scalable methods for elaborating this core structure. By leveraging these foundational reactions, drug discovery programs can efficiently generate diverse libraries of quinolinone-based compounds for biological screening, accelerating the identification of new therapeutic candidates.

References

  • Title: Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents Source: Taylor & Francis Online URL: [Link]

  • Title: Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains Source: PMC (PubMed Central) URL: [Link]

  • Title: An Overview: The biologically important quninoline derivatives Source: Sphinxs Archives URL: [Link]

  • Title: Efficient and convenient Suzuki cross-coupling reaction catalyzed by a new synthesized palladium co-ordination metal complex of Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles Source: PMC (PubMed Central) URL: [Link]

  • Title: 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides Source: MDPI URL: [Link]

  • Title: Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives Source: American Journal of Organic Chemistry URL: [Link]

  • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: PMC (PubMed Central) URL: [Link]

  • Title: Improved acylation of pseudoproline: masked threonine in flow peptide chemistry Source: University of Debrecen URL: [Link]

  • Title: Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents Source: ResearchGate URL: [Link]

  • Title: New Quinoline Derivatives via Suzuki Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate, and Ligand through N-Pd Interaction Source: ePrints Soton URL: [Link]

  • Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue Source: MDPI URL: [Link]

  • Title: Methods for the preparation of 6-aminoisoquinoline Source: Google Patents URL
  • Title: Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 Source: PMC (PubMed Central) URL: [Link]

  • Title: Isoquinolone Syntheses by Annulation Protocols Source: MDPI URL: [Link]

  • Title: ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Source: ResearchGate URL: [Link]

  • Title: Catalysts for Suzuki–Miyaura Coupling Reaction Source: Semantic Scholar URL: [Link]

  • Title: Methods for the preparation of 6-aminoisoquinoline Source: Google Patents URL
  • Title: Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives Source: Impactfactor.org URL: [Link]

Sources

Application Note: High-Efficiency Synthesis of 6-Amino-1-Methylquinolin-2(1H)-One

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a scientifically rigorous guide to the synthesis of 6-Amino-1-Methylquinolin-2(1H)-One , a critical fluorophore scaffold and pharmaceutical intermediate.

The guide prioritizes Scientific Integrity by acknowledging that a single "one-pot" reaction from elementary starting materials (e.g., aniline + malonate) to the final methylated amine is chemically inefficient due to incompatible conditions (oxidative cyclization vs. reductive amination). Instead, we present the Telescoped Nitro-Reduction Protocol , which is the industry standard for "one-pot" conversion of the stable nitro-precursor to the sensitive amine, alongside a Modular Upstream Synthesis for the core scaffold.

Introduction & Retrosynthetic Analysis

The synthesis of 6-amino-1-methylquinolin-2(1H)-one poses a specific challenge: the amino group at position 6 is oxidation-sensitive, while the N-methylation at position 1 requires basic conditions that can interfere with other steps.

The most robust "One-Pot" methodology employed in drug development is the Catalytic Hydrogenation of 1-Methyl-6-Nitroquinolin-2(1H)-one . This process is defined as "one-pot" because it performs the reduction and optional in-situ protection or isolation without intermediate handling, preventing the oxidation of the unstable amino-quinoline product.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic Disconnection of 6-Amino-1-Methylquinolin-2(1H)-One Target TARGET: 6-Amino-1-Methylquinolin-2(1H)-One NitroPrecursor INTERMEDIATE: 1-Methyl-6-Nitroquinolin-2(1H)-One NitroPrecursor->Target One-Pot Reduction (H2, Pd/C or Fe/AcOH) Core CORE SCAFFOLD: 6-Nitroquinolin-2(1H)-One Core->NitroPrecursor N-Methylation (MeI, K2CO3) StartMat STARTING MATERIALS: 4-Nitroaniline + Cinnamoyl/Malonyl Derivs StartMat->Core Cyclization (Knorr/Friedlander)

Caption: Figure 1 illustrates the convergent pathway. The critical "One-Pot" step is the final reduction (Blue Arrow), which governs the yield and purity of the amino-fluorophore.

Protocol A: One-Pot Catalytic Reduction (The "Gold Standard")

This protocol describes the conversion of 1-methyl-6-nitroquinolin-2(1H)-one to the target amine. This is the preferred method in pharmaceutical settings due to its high atom economy and cleanliness.

Experimental Design Rationale
  • Catalyst Choice: 10% Pd/C is selected for its high turnover frequency. While SnCl₂ (stannous chloride) can be used, it generates stoichiometric metal waste, making it unsuitable for GMP workflows.

  • Solvent System: Ethanol/Methanol is used to ensure solubility of the nitro-precursor while allowing the amino-product to potentially crystallize or remain in solution for filtration.

  • Safety: The amino product is prone to air-oxidation (browning). The protocol includes an inert atmosphere handling step.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
1-Methyl-6-nitroquinolin-2(1H)-one 1.0Limiting Reagent
Pd/C (10% w/w) 10 wt%Catalyst
Hydrogen Gas (H₂) Excess (Balloon)Reductant
Ethanol (Anhydrous) Solvent (0.1 M)Reaction Medium
Celite 545 N/AFiltration Aid
Step-by-Step Methodology
  • Preparation:

    • In a dry round-bottom flask equipped with a magnetic stir bar, suspend 1-methyl-6-nitroquinolin-2(1H)-one (1.0 mmol) in anhydrous Ethanol (10 mL).

    • Note: The starting material may not fully dissolve initially; this is normal.

  • Catalyst Addition (Inerting):

    • Carefully add 10% Pd/C (10-20 mg per mmol of substrate) under a stream of Nitrogen or Argon.

    • Critical Safety: Dry Pd/C is pyrophoric. Always wet the catalyst with a small amount of solvent or add it to the wet solution under inert gas.

  • Hydrogenation:

    • Purge the flask with H₂ gas (using a balloon or manifold) for 5-10 minutes to displace air.

    • Stir the reaction mixture vigorously at Room Temperature (25°C) under H₂ atmosphere (1 atm).

    • Observation: The yellow suspension of the nitro compound will gradually turn into a clear (often colorless or pale fluorescent) solution as the amine forms.

    • Time: Typically 2–4 hours.[11] Monitor by TLC (5% MeOH in DCM). The nitro spot (less polar) should disappear; the amine spot (more polar, often fluorescent blue under UV) will appear.

  • Workup (The "One-Pot" Isolation):

    • Once conversion is complete, filter the mixture through a pad of Celite to remove the Pd/C. Rinse the pad with Ethanol.

    • Precaution: Do not let the filter cake dry out completely in air (fire hazard).

    • Concentrate the filtrate under reduced pressure (Rotovap) at <40°C.

  • Purification:

    • The crude solid is usually >95% pure. If necessary, recrystallize immediately from Ethanol/Ether or Toluene .

    • Storage: Store under Argon at -20°C. The amine is sensitive to oxidation.

Protocol B: Upstream Synthesis of the Nitro-Precursor

If the nitro-precursor is not commercially available, it must be synthesized. The most efficient route is the N-Methylation of 6-Nitroquinolin-2(1H)-one .

Reaction Workflow (Graphviz)

Workflow Figure 2: Workflow for Precursor Synthesis Start 6-Nitroquinolin-2(1H)-one (Solid) Step1 Deprotonation (K2CO3/DMF, 60°C) Start->Step1 Dissolve Step2 Methylation (+ MeI, 1.2 eq) Step1->Step2 In-Situ Product 1-Methyl-6-Nitroquinolin-2(1H)-one (Precipitate) Step2->Product Water Quench

Caption: Figure 2 depicts the N-methylation workflow. The reaction is quenched with water to precipitate the product, avoiding complex chromatography.

Protocol Details
  • Dissolution: Dissolve 6-nitroquinolin-2(1H)-one (1.0 eq) in DMF (5 mL/mmol).

  • Base Treatment: Add Potassium Carbonate (K₂CO₃, 1.5 eq). Stir at 60°C for 30 mins to ensure deprotonation of the lactam nitrogen.

  • Methylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise. Caution: MeI is a carcinogen.

  • Reaction: Stir at 60°C for 2-3 hours.

  • Quench: Pour the hot reaction mixture into ice-cold water. The product, 1-methyl-6-nitroquinolin-2(1H)-one , will precipitate as a yellow solid.

  • Isolation: Filter, wash with water, and dry.[1][5][12] Yields are typically 85-95%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reduction Catalyst poisoning or insufficient H₂.Add fresh catalyst (under inert gas); increase H₂ pressure (balloon

Parr shaker at 20 psi).
Product Browning Oxidation of the amino group.Perform workup under N₂ flow; add trace Sodium Ascorbate during storage.
O-Methylation vs N-Methylation Reaction conditions favored the O-isomer (rare for quinolones).Ensure K₂CO₃ is used (favors N-alkylation) rather than Ag salts. Use DMF as solvent.
Low Solubility Nitro-precursor is very insoluble.Use THF/Methanol (1:1) mixture or heat the hydrogenation reaction slightly (40°C).

References

  • Vertex Pharmaceuticals. (2018). Methods for the preparation of 6-aminoisoquinoline and related quinolone scaffolds. WO2018125548A1. Link

  • National Institutes of Health (NIH). (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC7693921. Link

  • BenchChem. (2025).[3] Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione from o-phenylenediamine (Analogous Nitro-Reduction Protocols).Link

  • Organic Chemistry Portal. (2024). Synthesis of 2-Quinolones: Multicomponent and Cascade Reactions.Link

  • MDPI. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives.[2] Molecules, 15(8).[13] Link

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Quinolinone Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Tetrahydroquinolones

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and natural products.[1] Catalytic hydrogenation of quinolinone precursors, particularly quinolines and 2-quinolones, represents the most direct and atom-economical route to these valuable saturated heterocycles.[2] This guide provides a comprehensive overview of the critical parameters governing the success of this transformation, offering researchers a detailed roadmap for catalyst selection, reaction optimization, and troubleshooting. We will delve into the mechanistic underpinnings of various catalytic systems to rationalize experimental choices, ensuring a robust and reproducible synthetic outcome.

Core Principles: Navigating the Complexities of Quinolinone Hydrogenation

The catalytic hydrogenation of quinolinone precursors, while conceptually straightforward, presents several challenges that must be carefully managed to achieve high yields and selectivities. The primary hurdles include:

  • Over-reduction: The desired 1,2,3,4-tetrahydroquinoline can be further reduced to the fully saturated decahydroquinoline.

  • Chemoselectivity: In substituted quinolinones, other functional groups (e.g., halogens, carbonyls) may be susceptible to reduction.

  • Catalyst Poisoning: The nitrogen atom in the quinoline ring system can act as a poison to many noble metal catalysts by strongly adsorbing to the active sites.[3]

  • Regioselectivity: Unsymmetrical substitution can lead to mixtures of regioisomers.

  • Enantioselectivity: For the synthesis of chiral tetrahydroquinolines, achieving high enantiomeric excess is a significant challenge.

The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical levers to control the reaction's outcome.

Catalyst Selection: A Comparative Analysis

The selection of an appropriate catalyst is paramount for a successful hydrogenation. Both heterogeneous and homogeneous catalysts are widely employed, each with distinct advantages and disadvantages.

Heterogeneous Catalysts: The Workhorses of Hydrogenation

Heterogeneous catalysts are favored for their ease of handling, recovery, and recyclability, making them suitable for large-scale synthesis.

CatalystSupportTypical ConditionsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) Activated Carbon1-50 bar H₂, 25-80 °C, EtOH, MeOHHighly active, commercially available, good for a wide range of substrates.[4][5]Can lead to over-reduction to decahydroquinoline, potential for dehalogenation.[6]
Raney Nickel (Raney Ni) -1-50 bar H₂, 25-120 °C, H₂O, EtOHInexpensive, highly active, can be used in aqueous media.[7][8]Can be pyrophoric, may require higher temperatures and pressures.
Platinum(IV) Oxide (PtO₂, Adams' catalyst) -1-5 atm H₂, 20-50 °C, AcOH, EtOHHighly active at low pressures and temperatures.[9]Expensive, can be less selective than other catalysts.
Supported Gold (Au/TiO₂) Titanium Dioxide1-20 bar H₂, 25-80 °C, DioxaneResistant to poisoning by quinoline, high chemoselectivity.[10]Can be less active than other noble metal catalysts.
Supported Ruthenium (Ru/C, Ru-S) Carbon, Sulfide20-50 bar H₂, 80-150 °C, TolueneTolerant to sulfur-containing substrates.[11]May require higher temperatures.
Supported Cobalt (Co/SiO₂, Co-Salen) Silica, various30-80 bar H₂, 100-150 °C, H₂O, EtOHEarth-abundant and inexpensive.[12]Often requires higher temperatures and pressures.
Homogeneous Catalysts: Precision and Selectivity

Homogeneous catalysts offer superior selectivity, particularly for asymmetric hydrogenations, due to their well-defined active sites.

Catalyst TypeMetalLigandTypical ConditionsKey Features
Iridium-Diphosphine Complexes IridiumBINAP, SegPhos, etc.10-50 bar H₂, 25-60 °C, THF, DCMHigh enantioselectivities for asymmetric hydrogenation of quinolines.[13][14]
Ruthenium-Diamine Complexes RutheniumTsDPEN, etc.10-70 bar H₂, 15-60 °C, MeOH, Ionic LiquidsExcellent for asymmetric hydrogenation, can be used in green solvents.[15][16][17]
Ruthenium-NHC Complexes RutheniumN-Heterocyclic Carbenes10-70 bar H₂, 15-30 °C, Et₂OEffective for the asymmetric hydrogenation of 2-quinolones.[18][19]
Rhodium-Carbonyl Clusters RhodiumCOWater-Gas Shift ConditionsSelective for the nitrogen-containing ring.[20][21]

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Hydrogenation of a Quinolone Precursor using Pd/C

This protocol provides a general method for the reduction of a quinoline to a 1,2,3,4-tetrahydroquinoline using the widely available and highly active Pd/C catalyst.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up prep_reagents 1. Add quinolone precursor and solvent to a pressure vessel. prep_catalyst 2. Carefully add Pd/C under an inert atmosphere. prep_reagents->prep_catalyst prep_seal 3. Seal the vessel. prep_catalyst->prep_seal react_purge 4. Purge the vessel with N₂ then H₂. prep_seal->react_purge react_pressurize 5. Pressurize with H₂ to the desired pressure. react_purge->react_pressurize react_heat 6. Heat to the desired temperature and stir. react_pressurize->react_heat react_monitor 7. Monitor the reaction by TLC or GC/LC-MS. react_heat->react_monitor workup_cool 8. Cool the reaction and vent the H₂. react_monitor->workup_cool workup_filter 9. Filter the mixture through Celite® to remove the catalyst. workup_cool->workup_filter workup_concentrate 10. Concentrate the filtrate under reduced pressure. workup_filter->workup_concentrate workup_purify 11. Purify the crude product by chromatography. workup_concentrate->workup_purify

Caption: General workflow for heterogeneous hydrogenation.

Materials:

  • Quinolone precursor (1.0 mmol)

  • 10% Palladium on carbon (Pd/C, 5-10 mol%)

  • Ethanol or Methanol (10 mL)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® or a similar filter aid

  • Parr hydrogenation apparatus or a similar pressure vessel

Procedure:

  • To a pressure vessel, add the quinolone precursor (1.0 mmol) and the chosen solvent (10 mL).

  • Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (5-10 mol%). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.

  • Seal the pressure vessel according to the manufacturer's instructions.

  • Purge the vessel by pressurizing with nitrogen (to ~5 bar) and then venting, repeating this cycle three times.

  • Purge the vessel with hydrogen gas by pressurizing (to ~5 bar) and then venting, repeating this cycle three times.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-10 bar).

  • Stir the reaction mixture at room temperature or heat to the desired temperature (typically 25-80 °C).

  • Monitor the reaction progress by taking aliquots (after carefully depressurizing and purging with nitrogen) and analyzing by TLC, GC-MS, or LC-MS.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Asymmetric Hydrogenation of a 2-Substituted Quinoline using a Chiral Iridium Catalyst

This protocol is adapted from the work of Wang and Zhou and is suitable for the enantioselective synthesis of 1,2,3,4-tetrahydroquinolines.[13]

Workflow Diagram:

G cluster_catalyst_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Analysis cat_precatalyst 1. Add [Ir(COD)Cl]₂ and chiral ligand to a Schlenk tube. cat_solvent 2. Add degassed solvent under inert atmosphere. cat_precatalyst->cat_solvent cat_stir 3. Stir at room temperature to form the active catalyst. cat_solvent->cat_stir react_add_substrate 4. Add the 2-substituted quinoline and Brønsted acid activator. cat_stir->react_add_substrate react_purge 5. Transfer to an autoclave and purge with H₂. react_add_substrate->react_purge react_pressurize 6. Pressurize with H₂ and stir at room temperature. react_purge->react_pressurize react_monitor 7. Monitor conversion and enantiomeric excess (ee). react_pressurize->react_monitor workup_vent 8. Vent the H₂ and concentrate the solvent. react_monitor->workup_vent workup_purify 9. Purify by column chromatography. workup_vent->workup_purify workup_analyze 10. Determine the enantiomeric excess by chiral HPLC. workup_purify->workup_analyze

Caption: Workflow for asymmetric hydrogenation.

Materials:

  • 2-Substituted quinoline (0.25 mmol)

  • [Ir(COD)Cl]₂ (1 mol%)

  • (R)-SegPhos (2.2 mol%)

  • Piperidine triflate (5 mol%)

  • Degassed Tetrahydrofuran (THF, 3 mL)

  • Hydrogen gas (high purity)

  • Autoclave with a stirrer

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add [Ir(COD)Cl]₂ (1 mol%) and (R)-SegPhos (2.2 mol%) to a Schlenk tube.

  • Add degassed THF (1 mL) and stir the mixture at room temperature for 10 minutes.

  • In a separate vial, dissolve the 2-substituted quinoline (0.25 mmol) and piperidine triflate (5 mol%) in degassed THF (2 mL).

  • Transfer the substrate solution to the catalyst solution.

  • Transfer the resulting solution to a glass-lined autoclave.

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize with hydrogen to 50 bar.

  • Stir the reaction at room temperature for 16 hours.

  • Carefully vent the hydrogen and concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Catalyst poisoning- Insufficient hydrogen pressure or temperature- Poorly soluble substrate- Use a fresh batch of catalyst.- Purify reagents and solvents.- Increase hydrogen pressure and/or temperature.[3]- Choose a more suitable solvent or increase the solvent volume.[16]
Poor Selectivity (Over-reduction) - Catalyst is too active- Prolonged reaction time- Switch to a less active catalyst (e.g., Au/TiO₂).- Reduce hydrogen pressure and/or temperature.- Carefully monitor the reaction and stop it upon completion.
Dehalogenation - Pd/C is known to cause dehalogenation.- Use a different catalyst such as PtO₂ or a non-noble metal catalyst.- Add a base (e.g., triethylamine) to suppress hydrodehalogenation.
Low Enantioselectivity - Incorrect ligand or catalyst precursor- Non-optimal solvent or additive- Racemization of the product- Screen a variety of chiral ligands.- Optimize the solvent and any additives (e.g., Brønsted or Lewis acids).- Ensure the work-up conditions are mild.
Catalyst Deactivation - Strong adsorption of product or intermediates- Coking or fouling of the catalyst surface- Consider using a catalyst known for its resistance to poisoning (e.g., Au/TiO₂).[3]- For heterogeneous catalysts, regeneration by calcination may be possible.[3]

Conclusion: A Versatile Tool for Modern Synthesis

The catalytic hydrogenation of quinolinone precursors is a powerful and versatile method for the synthesis of 1,2,3,4-tetrahydroquinolines. By carefully considering the choice of catalyst, solvent, and reaction conditions, researchers can overcome the inherent challenges of this transformation to achieve high yields, selectivities, and, where required, enantiocontrol. The protocols and troubleshooting guide provided herein serve as a starting point for the development of robust and scalable synthetic routes to this important class of heterocyclic compounds.

References

  • Wang, D.-S., & Zhou, Y.-G. (2010). Asymmetric hydrogenation of quinolines activated by Brønsted acids. Tetrahedron Letters, 51(23), 3014–3017.
  • Zhang, J., et al. (2021). Ru‐NHC‐Catalyzed Asymmetric Hydrogenation of 2‐Quinolones to Chiral 3,4‐Dihydro‐2‐quinolones.
  • Luo, Y.-E., He, Y.-M., & Fan, Q.-H. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. The Chemical Record, 16(6), 2697-2711.
  • Chen, Y., et al. (2023). Identifying Reaction Pathway for Tandem Condensation- Hydrogenation to Produce Tetrahydroquinolines Using High-Pressure Operando MAS-NMR Spectroscopy. OSTI.GOV.
  • Fioravanti, S., et al. (2007). Asymmetric hydrogenation of quinolines catalyzed by iridium complexes of BINOL-derived diphosphonites. Tetrahedron: Asymmetry, 18(13), 1541-1545.
  • Liang, M. R., et al. (2025). Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of Racemic 2-Substituted Quinolines. Journal of the American Chemical Society, 147(10), 4239–4248.
  • Zhang, J., et al. (2020). Atomically dispersed Ir/α-MoC catalyst with high metal loading and thermal stability for water-promoted hydrogenation reaction.
  • Li, J., et al. (2022). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts.
  • He, Y.-M., & Fan, Q.-H. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society, 133(26), 9878–9891.
  • Kumar, A., & Kumar, S. (2021). Homogeneous Catalysis in Liquid Organic Hydrogen Carriers: Advances, Challenges, and Future Directions.
  • Rosales, M., et al. (2013). Kinetics and mechanism of the regioselective homogeneous hydrogenation of quinoline using [Rh(COD)(PPh3)2]PF6 as the catalyst precursor. Organometallics, 32(15), 4183-4194.
  • Murahashi, S.-I., Imada, Y., & Hirai, Y. (1987). Rhodium Catalyzed Hydrogenation of Quinolines and Isoquinolines under Water-Gas Shift Conditions. Bulletin of the Chemical Society of Japan, 60(6), 2151-2154.
  • Werkmeister, S., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(20), 7859–7864.
  • Li, Y., et al. (2020). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry, 17(10), 784-789.
  • Brown, H. C., & Brown, C. A. (1962). The Catalytic Hydrogenation of Quinoline. Journal of the American Chemical Society, 84(14), 2827-2827.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (2023). Synthesis of tetrahydroquinolines.
  • Zhao, Y., et al. (2020). Enantioselective Synthesis of Tetrahydroquinolines via One-pot Cascade Biomimetic Reduction. Chinese Journal of Chemistry, 38(11), 1691-1695.
  • Zhou, H., et al. (2013). Highly Enantioselective Synthesis of Chiral Tetrahydroquinolines and Tetrahydroisoquinolines by Ruthenium-Catalyzed Asymmetric Hydrogenation in Ionic Liquid.
  • Wang, X., et al. (2025). Enantioselective Access to Chiral Vicinal Diamines via Rhodium-Catalyzed Consecutive Reductive Amination/Asymmetric Transfer Hydrogenation of Quinoline-2-carbaldehydes with Anilines. Organic Letters.
  • Topf, C., et al. (2021).
  • Candeias, N. R., & Afonso, C. A. M. (2012). Palladium-Catalysed Synthesis and Transformation of Quinolones. Current Organic Chemistry, 16(14), 1648-1675.
  • Topf, C., et al. (2024). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society.
  • Patti, A. (2018). Recent Advances of Pd/C-Catalyzed Reactions.
  • Li, G., et al. (2024).
  • He, L., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society, 134(42), 17768-17771.
  • Rahmani, A., et al. (2025). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework.
  • Zhou, H., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society, 133(26), 9878-9891.
  • Topf, C., et al. (2021). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega, 6(38), 24876–24886.
  • Zhang, J., et al. (2021). Ru-NHC-Catalyzed Asymmetric Hydrogenation of 2-Quinolones to Chiral 3,4-Dihydro-2-quinolones. Angewandte Chemie (International ed. in English), 60(42), 23193-23198.
  • Chen, Y., et al. (2026).
  • Murahashi, S.-I., Imada, Y., & Hirai, Y. (1987). Rhodium Catalyzed Hydrogenation of Quinolines and Isoquinolines under Water-Gas Shift Conditions. Amanote Research.
  • Wang, C., et al. (2025). Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation.
  • Li, B., et al. (2010). Direct C‐3‐Alkenylation of Quinolones via Palladium‐Catalyzed C-H Functionalization.
  • Strieth-Kalthoff, F., et al. (2019). Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor.
  • Banwell, M. G., & McRae, K. J. (2009). Raney cobalt in organic synthesis. Organic & Biomolecular Chemistry, 7(1), 25-36.
  • Wang, C., et al. (2023). Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation.
  • Chen, Y., et al. (2025).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization & Handling of 6-Amino-1-Methylquinolin-2(1H)-One

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

6-Amino-1-methylquinolin-2(1H)-one (CAS: 10366-29-7 / Analogous derivatives) is a planar, heterocyclic aromatic compound. Its poor aqueous solubility is a frequent bottleneck in drug discovery and material science applications.

The solubility challenge stems from two factors:

  • Strong Intermolecular Forces: The planar quinolinone core facilitates strong

    
     stacking interactions, resulting in high crystal lattice energy.
    
  • Lipophilicity: The

    
    -methyl group at position 1 removes the hydrogen bond donor capability of the lactam nitrogen, increasing lipophilicity compared to its non-methylated parent.
    

This guide provides validated protocols to overcome these barriers for both organic synthesis and biological assays.

Property Data / Characteristic
Molecular Formula

Molecular Weight ~174.20 g/mol
Physical State Yellow to pale brown solid
pKa (Estimate) ~4.5–5.0 (Amino group protonation)
Primary Solubility Issue Hydrophobic hydration shell formation;

-stacking aggregation.

Troubleshooting Module: Solvent Selection & Preparation

Decision Matrix: Choosing the Right Solvent System

Use the diagram below to select the optimal solubilization strategy based on your application.

SolventStrategy Start Start: Define Application AppType Application Type? Start->AppType Synth Organic Synthesis / Purification AppType->Synth Reaction Bio Biological Assay / Cell Culture AppType->Bio Screening Fluoro Fluorescence Microscopy AppType->Fluoro Imaging DCM_MeOH DCM:MeOH (9:1) Synth->DCM_MeOH Standard DMF DMF or DMAc (High Conc.) Synth->DMF High Temp/Coupling Stock DMSO Stock (10-100 mM) Bio->Stock Dilution Aqueous Dilution + Surfactant Stock->Dilution <1% Final DMSO Buffer Neutral Buffer (Avoid Acid) Stock->Buffer Maintain pH > 6.0 Fluoro->Stock

Figure 1: Decision tree for solvent selection based on experimental end-use.

Protocol A: Preparation of High-Concentration Stock Solutions (Biological Assays)

Objective: Create a stable 50 mM stock solution without precipitation.

Why this works: DMSO (Dimethyl sulfoxide) disrupts the


 stacking of the quinolinone rings via strong dipole-dipole interactions.
  • Weighing: Weigh 8.7 mg of compound into a sterile glass vial.

    • Note: Avoid plastic microcentrifuge tubes for long-term storage as the compound may leach into the plastic or absorb plasticizers.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade

    
     99.9%).
    
  • Dissolution: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

    • Visual Check: Solution should be clear yellow. If cloudy, do not proceed to dilution.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Aqueous Solubilization via Salt Formation (Chemical Synthesis)

Objective: Dissolve the compound in water for extraction or aqueous reactions.

Why this works: The amino group at position 6 is weakly basic. Lowering the pH below its pKa (~4.5) protonates the amine (


), introducing a charge that breaks the crystal lattice.
  • Suspension: Suspend the solid in water (approx. 10 mg/mL). It will remain insoluble.

  • Acidification: Dropwise add 1M HCl or Methanesulfonic Acid (MsOH) while stirring.

  • Monitoring: Monitor pH. As pH drops below 3.0, the solid should dissolve, turning the solution from yellow to colorless or pale yellow (depending on conjugation changes).

  • Re-precipitation: To recover the solid, neutralize with 1M NaOH or

    
     to pH > 7.
    

Critical FAQ: Common Issues & Solutions

Q1: My compound precipitates when I dilute the DMSO stock into cell culture media. How do I fix this?

Diagnosis: This is "solvent shock." The rapid change in polarity causes the hydrophobic quinolinone to aggregate before it can disperse.

The Fix (Step-by-Step):

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Create a 10x intermediate in pure ethanol or PEG400 if your assay tolerates it.

  • Surfactant Addition: Pre-condition your media with a surfactant.

    • Protocol: Add Tween-80 (0.05%) or Pluronic F-127 (0.1%) to your aqueous buffer before adding the compound. These surfactants form micelles that sequester the hydrophobic molecule, preventing macroscopic precipitation.

  • Vortexing: Add the DMSO stock to the vortexing media (dynamic addition), rather than adding it to static media.

Q2: The fluorescence intensity drops drastically in acidic buffers. Is my compound degrading?

Diagnosis: Likely not degradation, but Photoinduced Electron Transfer (PET) quenching. Explanation: The fluorescence of 6-aminoquinolones is heavily dependent on the "push-pull" electron system between the electron-donating amine and the electron-withdrawing carbonyl. Protonating the amine (at low pH) removes its electron-donating character, killing the fluorescence quantum yield.

The Fix:

  • Maintain assay pH at 7.4 (PBS) or 8.0 (Tris) .

  • Verify stability by checking LC-MS; if the mass is unchanged, it is a reversible pH quenching effect.

Q3: I cannot remove the solvent (DMSO/DMF) after my reaction.

Diagnosis: High boiling point solvents are difficult to evaporate. The Fix:

  • Aqueous Workup: Dilute the reaction mixture with 10 volumes of water. The hydrophobic quinolinone will likely precipitate. Filter the solid.[1]

  • Lyophilization: If the compound is water-soluble (as a salt), freeze-dry the mixture. DMSO will sublime, though slowly.

Comparative Solubility Data

Note: Values are estimated based on structural analogs (e.g., 6-aminoquinoline and Carbostyril 124) and standard solubility parameters.

SolventSolubility RatingEstimated LimitUsage Recommendation
Water (pH 7) Insoluble< 0.1 mg/mLNot recommended without surfactant.
Water (pH 2) Soluble> 10 mg/mLUse for aqueous workups (as salt).
DMSO High> 50 mg/mLPrimary stock solvent.
Methanol Moderate1–5 mg/mLGood for chromatography (with DCM).
DCM Low-Moderate0.5–2 mg/mLUse in mixtures (e.g., 5% MeOH in DCM).
Acetonitrile Moderate2–5 mg/mLSuitable for HPLC mobile phases.

References

  • PubChem. (2025).[2][3] Compound Summary: 6-Aminoisoquinoline (Analogous Structure Properties).[4] National Library of Medicine. [Link]

  • Cecchetti, V., et al. (1996). "Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones." Journal of Medicinal Chemistry, 39(2), 436-445.[5] [Link]

  • ChemSrc. (2025). 6-Aminoquinoline Properties and Solubility Data.[Link]

For further assistance, please contact the Technical Support team with your specific assay conditions and Lot Number.

Sources

Technical Support Center: Purification of 6-Amino-1-Methylquinolin-2(1H)-One

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the purification of 6-Amino-1-Methylquinolin-2(1H)-One , a critical intermediate in the synthesis of fluorogenic probes and pharmaceutical scaffolds.

Current Status: Operational Role: Senior Application Scientist Topic: Downstream Processing & Purity Optimization

Executive Summary & Chemical Profile

Compound: 6-Amino-1-Methylquinolin-2(1H)-One Target Purity: >98% (HPLC), <10 ppm Metal Residues Key Challenge: The compound contains a basic primary amine and a polar lactam core. Common issues include "oiling out" during crystallization, oxidation (browning) upon air exposure, and persistent metal residues from reduction catalysts (Pd, Fe, or Sn).

Solubility Profile (Critical for Purification):

  • High Solubility: DMSO, DMF, Hot Methanol/Ethanol, Dilute Aqueous Acid (HCl).

  • Moderate Solubility: Chloroform, Dichloromethane (DCM).

  • Insoluble: Water (neutral pH), Hexanes, Diethyl Ether.

Purification Workflow (Standard Operating Procedure)

This workflow assumes the crude mixture originates from the reduction of 6-Nitro-1-Methylquinolin-2(1H)-One .

Phase A: Catalyst Removal & Work-up

Q: My crude reaction mixture is dark black/brown. How do I remove the catalyst effectively?

A: The strategy depends on your reduction method.

  • If Pd/C (Hydrogenation) was used:

    • Dilute the reaction mixture with hot methanol (to ensure the product is dissolved; the product can precipitate on the carbon).

    • Filter through a Celite 545 pad while hot.

    • Wash the pad with 3 volumes of hot methanol.

    • Troubleshooting: If the filtrate is still grey/black, colloidal palladium has passed through. Treat the filtrate with activated carbon (e.g., Darco G-60) at 60°C for 30 mins and refilter.

  • If Fe/HCl or SnCl2 (Chemical Reduction) was used:

    • Neutralize the reaction mixture to pH 8-9 using saturated NaHCO₃ or NH₄OH.

    • Crucial Step: The metal hydroxides will form a gelatinous sludge that traps your product. Do not filter directly.

    • Add EDTA (disodium salt) or Rochelle salt (Potassium sodium tartrate) to the aqueous phase and stir for 30 minutes to chelate the metals.

    • Extract with Ethyl Acetate (EtOAc) or DCM. The organic layer should separate cleanly.

Phase B: Acid-Base Purification (The "Chemical Filter")

Q: I have organic impurities (unreacted nitro starting material). How do I separate them without a column?

A: Utilize the basicity of the 6-amino group.

  • Dissolution: Dissolve the crude solid in DCM or EtOAc.

  • Extraction: Extract the organic layer with 1M HCl (3x).

    • Mechanism:[1][2][3][4] The 6-Amino product protonates and moves to the aqueous phase. The unreacted 6-Nitro precursor and non-basic impurities remain in the organic layer.

  • Wash: Wash the combined acidic aqueous layers with fresh DCM to remove entrained impurities.

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly adjust pH to 10-11 using 4M NaOH or NH₄OH.

    • Observation: The product should precipitate as a tan/yellow solid.

  • Filtration: Collect the solid by vacuum filtration.

Phase C: Polishing (Recrystallization)

Q: The solid is still slightly colored (brown/red). How do I achieve >98% purity?

A: Recrystallization is preferred over chromatography for stability reasons.

  • Solvent System: Ethanol/Water or Methanol/Water.

  • Protocol:

    • Dissolve the solid in the minimum amount of boiling Ethanol.

    • Add activated charcoal (10% w/w) to remove oxidized colored impurities. Reflux for 10 mins.

    • Filter hot through Celite.

    • To the hot filtrate, add warm water dropwise until slight turbidity persists.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C.

    • Wash crystals with cold water/ethanol (1:1).

Troubleshooting Guide (Q&A)

Issue 1: "Oiling Out"

User Question: Instead of crystals, my product separates as a sticky brown oil at the bottom of the flask. Root Cause: Cooling too rapidly or the solvent mixture is too polar (too much water). Solution:

  • Reheat the mixture until the oil redissolves.

  • Add a "seed crystal" if available.

  • Add a small amount of the good solvent (Ethanol) to change the polarity.

  • Scratching: Use a glass rod to scratch the inner wall of the flask to induce nucleation.

Issue 2: Low Yield after Acid-Base Extraction

User Question: I extracted with HCl, but when I neutralized the aqueous layer, very little solid precipitated. Root Cause: The product might be partially water-soluble or the volume is too high. Solution:

  • Salting Out: Add NaCl to the neutralized aqueous mixture to saturation. This decreases the solubility of the organic product (Salting-out effect).

  • Back-Extraction: Do not rely solely on precipitation. Extract the neutralized aqueous phase with DCM (3x) to recover the product.

Issue 3: Persistent Nitro Impurity

User Question: HPLC shows 5% starting material (6-nitro-1-methylquinolin-2-one) remaining. Root Cause: Incomplete reduction. Solution:

  • Chemical Removal: The nitro impurity is much less basic. Repeat the Phase B (Acid-Base Extraction) . Ensure the HCl extraction is thorough. The nitro compound will strictly stay in the organic phase.

Visualizations

Diagram 1: Purification Logic Flow

PurificationWorkflow Start Crude Reaction Mixture (Red/Brown) Catalyst Catalyst Removal (Filtration or Chelation) Start->Catalyst Step 1 AcidBase Acid-Base Extraction (1M HCl Partitioning) Catalyst->AcidBase Step 2: Remove Non-Basics Impurity1 Waste: Catalyst/Metals Catalyst->Impurity1 Precipitation Neutralization & Precipitation (pH > 10) AcidBase->Precipitation Step 3: Recover Amine Impurity2 Waste: Nitro Precursor (Organic Phase) AcidBase->Impurity2 Organic Layer Recryst Recrystallization (EtOH/H2O + Charcoal) Precipitation->Recryst Step 4: Polish Final Pure 6-Amino-1-Methylquinolin-2(1H)-One (>98%) Recryst->Final Yields

Caption: Step-by-step purification workflow isolating the target amine from metal residues and non-basic precursors.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue IssueColor Dark Color/Oxidation? Problem->IssueColor IssueOil Oiling Out? Problem->IssueOil IssueYield Low Yield? Problem->IssueYield ActionCharcoal Action: Recryst with Activated Carbon IssueColor->ActionCharcoal Yes ActionSeed Action: Reheat, Seed, Slow Cool IssueOil->ActionSeed Yes ActionSalt Action: Salt Out (NaCl) & DCM Extract IssueYield->ActionSalt Yes

Caption: Rapid response decision tree for common purification failures.

Quantitative Data Summary

ParameterSpecification / ValueNotes
Molecular Weight 174.20 g/mol
Appearance Pale yellow to tan solidDarkens upon oxidation
Melting Point 228–231 °CSharp mp indicates purity [1]
pKa (est) ~5.6 (Amino group)Protonates in dilute acid
TLC Rf Value 0.355% MeOH in DCM (Silica)
Storage -20°C, Protect from LightArgon atmosphere recommended

References

  • National Institutes of Health (NIH) - PubChem. (2025). 6-Amino-1-methylquinolin-2(1H)-one Compound Summary. Retrieved from [Link]

  • Mąkosza, M., & Wojciechowski, K. (1997).[5] Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews. (Contextual grounding on nitro-quinoline reactivity).

  • Wlodarczyk, N., et al. (2015).[1] On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis. Retrieved from [Link]

  • Rajapakse, A., et al. (2013).[4] Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline. Chemical Research in Toxicology. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 6-Amino-1-Methylquinolin-2(1H)-One Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #QM-6AM-DERIV-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scaffold Analysis

Subject: Minimizing side reactions during the functionalization of the C6-amino group on the 1-methylquinolin-2(1H)-one (carbostyril) core.

Technical Context: The 6-amino-1-methylquinolin-2(1H)-one scaffold acts as a "deactivated aniline." The quinolin-2-one core is electron-withdrawing, reducing the nucleophilicity of the C6-amine compared to a standard phenylamine. Furthermore, the planarity of the carbostyril ring system promotes


-

stacking, leading to solubility challenges that often necessitate polar aprotic solvents (DMSO, DMF, NMP).

Core Challenges:

  • Sluggish Reactivity: Reduced nucleophilicity requires forcing conditions, which paradoxically increases side reactions.

  • Bis-Acylation (Imide Formation): High temperatures or excess reagents lead to reaction at the amide nitrogen (N-acylation of the product).

  • Oxidative Dimerization: The amino group is susceptible to radical cation formation and subsequent azo-coupling under aerobic conditions.

Reaction Pathway & Troubleshooting Map

The following diagram illustrates the primary derivatization pathway (Amide Coupling) and the critical divergence points where side reactions occur.

ReactionPathway cluster_legend Pathway Legend Start 6-Amino-1-Methylquinolin-2(1H)-One Activated Activated Electrophile (Acid Chloride/NHS Ester) Start->Activated Activation Target Target Amide Product (Mono-acylated) Start->Target 1.05 eq Electrophile Base, 0-25°C Side_Azo Side Reaction B: Oxidative Azo Dimer Start->Side_Azo O2, Light, Metals Side_Agg Side Reaction C: Incomplete/Trapped (Aggregation) Start->Side_Agg Non-polar Solvent (DCM/Et2O) Side_Imide Side Reaction A: Bis-Acylated Imide Target->Side_Imide Excess Reagent High Temp (>60°C) key Green: Desired Pathway | Red: Side Reaction

Figure 1: Mechanistic divergence in the acylation of 6-amino-1-methylquinolin-2(1H)-one. High temperatures push the equilibrium toward the thermodynamically stable but unwanted imide.

Troubleshooting Guides (FAQ Format)

Module A: Acylation & Amide Coupling

User Question: I am using EDC/NHS to couple a carboxylic acid to the 6-amino group, but yields are consistently low (<40%), and I see unreacted starting material.

Technical Diagnosis: The C6-amine is electronically deactivated by the lactam ring. Standard EDC/NHS activation (which works well for aliphatic amines) generates an intermediate ester that may not be electrophilic enough to capture this specific aniline efficiently before hydrolysis occurs.

Solution Protocol: Switch to a Mixed Anhydride or Acid Chloride method to increase electrophilicity.

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)Rationale
Coupling Agent EDC/NHSIsobutyl Chloroformate (IBCF) or HATU IBCF creates a highly reactive mixed anhydride; HATU stabilizes the transition state for deactivated amines.
Base TEA (Triethylamine)Pyridine or 2,6-Lutidine Pyridine acts as both base and nucleophilic catalyst (acyl pyridinium intermediate).
Temperature Room Temp0°C

40°C
Initiate cold to prevent side reactions, then warm to overcome the activation energy barrier.

Step-by-Step Optimization:

  • Dissolve carboxylic acid (1.1 eq) and NMM (N-methylmorpholine, 1.2 eq) in anhydrous THF/DMF (9:1).

  • Cool to -15°C. Add IBCF (1.1 eq) dropwise. Stir for 15 min.

  • Add 6-amino-1-methylquinolin-2(1H)-one (1.0 eq) dissolved in minimum DMF.

  • Allow to warm to RT over 2 hours.

Module B: Controlling Over-Reaction (Bis-Acylation)

User Question: I see a Mass Spec peak corresponding to [M + Acyl + Acyl]. How do I stop the reaction at the mono-substituted stage?

Technical Diagnosis: This "Imide Formation" occurs when the mono-amide product is deprotonated and attacks a second equivalent of the electrophile. This is common when using strong bases (NaH) or large excesses of acid chloride.

Corrective Actions:

  • Stoichiometry Control: Strictly limit the electrophile to 1.05 equivalents .

  • Base Selection: Avoid inorganic bases (K2CO3, Cs2CO3) which can deprotonate the newly formed amide. Use mild organic bases (DIPEA).

  • Quenching Protocol: Do not let the reaction stir overnight if the reaction is complete. Quench immediately with a primary amine scavenger (e.g., 3-aminopropyl silica or simple ethylamine) to destroy excess electrophile.

Module C: Solubility & Aggregation

User Question: The reaction mixture turns cloudy/heterogeneous, and conversion stops at 50%.

Technical Diagnosis: The carbostyril core is planar and prone to


-stacking. In non-polar solvents (DCM, Toluene), the starting material or product aggregates, effectively removing it from the solution phase kinetics.

Solvent Selection Matrix:

SolventSolubility RatingSuitabilityNotes
Water/Buffer InsolublePoorRequires sulfonation to solubilize.
DCM/Chloroform Low/ModeratePoorGood for workup, bad for reaction kinetics.
Methanol/Ethanol ModerateFairProtic solvents may interfere with some electrophiles.
DMF/DMSO/NMP High Excellent Breaks

-stacking; accelerates nucleophilic attack.

Recommended Workflow: Perform the reaction in minimal NMP (N-Methyl-2-pyrrolidone) . Dilute with water during workup to precipitate the product (which is usually water-insoluble), allowing for filtration rather than extraction.

Advanced Derivatization: Fluorescent Tagging

Reference Case: Synthesis of AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate)

When converting the 6-amino group into a carbamate for amino acid tagging (a common application), the stability of the activated reagent is critical.

Protocol for Urea/Carbamate Formation:

  • Reagent: Use DSC (N,N'-Disuccinimidyl carbonate).

  • Condition: Reflux in dry acetonitrile is often required to drive the reaction of the deactivated amine with DSC.

  • Critical Control Point: Moisture exclusion is vital. The resulting carbamate (AQC) hydrolyzes rapidly in water but is stable in dry acetonitrile.

Diagram: Decision Tree for Low Yields

TroubleshootingTree Issue Problem: Low Yield of Derivative CheckSM Is Starting Material (SM) consumed? Issue->CheckSM SM_Yes No, SM remains CheckSM->SM_Yes SM_No Yes, SM consumed CheckSM->SM_No Solubility Check Solvent System SM_Yes->Solubility Precipitate visible? Activation Check Electrophile Activation SM_Yes->Activation Solution clear? Action1 Switch to DMF/NMP Solubility->Action1 Action2 Switch to Acid Chloride/HATU Activation->Action2 MultiSpot TLC: Multiple Spots? SM_No->MultiSpot Imide Bis-acylation (Imide) MultiSpot->Imide High Rf spot Oxidation Oxidative Decomposition MultiSpot->Oxidation Baseline streak/Color change Action3 Reduce Temp / Reduce Eq. Imide->Action3 Action4 Degas Solvents / Add Antioxidant Oxidation->Action4

Figure 2: Diagnostic logic for yield optimization. Distinguishes between kinetic failure (solubility/activation) and chemoselectivity failure (side reactions).

References

  • Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography.[1] Analytical Biochemistry, 211(2), 279-287.

  • BenchChem. (2025). Technical Guide: Solubility Profile of Amino-methyl-quinolinone derivatives. BenchChem Technical Repository.

  • Mayr, H., et al. (2007).[2] Nucleophilicities of Amines, Amino Acids and Pyridines.[2] Angewandte Chemie International Edition, 46, 6176-6179. (Contextual grounding for aniline nucleophilicity).

  • Sigma-Aldrich. (2025). 6-Aminoquinoline Product Specification and Reactivity Guide.

Sources

Technical Support Center: Recrystallization of 6-Amino-1-Methylquinolin-2(1H)-One

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 6-Amino-1-Methylquinolin-2(1H)-One (also known as 6-amino-1-methylcarbostyril). This guide is designed for research scientists and process chemists who require high-purity isolation of this intermediate.

By understanding the specific structural thermodynamics of this molecule, we can move beyond trial-and-error and design a self-validating crystallization protocol.

Part 1: Structural Causality & Solvent Dynamics

To optimize your recrystallization, you must first understand how the molecule's structural features dictate its physical chemistry[1]:

  • The N-Methyl Effect (Solubility & Lattice Energy): Unsubstituted quinolin-2-ones (carbostyrils) form highly rigid, insoluble hydrogen-bonded dimers (similar to DNA base pairing). The addition of the N-methyl group at position 1 disrupts this lactam dimerization. This significantly lowers the crystal lattice energy, making the compound highly soluble in moderately polar solvents (like ethyl acetate or ethanol) and highly prone to "oiling out" if the solvent gradient is too steep.

  • The 6-Amino Group (Oxidation Risk): The primary aniline moiety is electron-rich. When exposed to heat and dissolved oxygen, it readily undergoes autoxidation to form highly conjugated, dark-colored quinone-imine or azo-like polymeric impurities[2].

Part 2: Troubleshooting FAQs

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

Q: When I cool my solution or add an antisolvent, the compound separates as a cloudy emulsion or a sticky oil at the bottom of the flask instead of forming crystals. What is happening?

A: You are observing Liquid-Liquid Phase Separation (LLPS) , widely known in process chemistry as "oiling out"[3]. Because the N-methyl group lowers the melting point of the solvated system, your supersaturated solution is hitting a miscibility gap in the phase diagram before it reaches the thermodynamic nucleation energy barrier for crystallization. The solute-rich oil droplets kinetically trap impurities, eventually solidifying into a low-purity amorphous mass[4].

The Fix:

  • Adjust the Trajectory: Decrease the volume of antisolvent added at boiling temperatures. You want to narrow the supersaturation gradient[5].

  • Strategic Seeding: Introduce seed crystals while the solution is in the metastable zone (supersaturated, but above the LLPS boundary temperature). This forces thermodynamic crystal growth before the emulsion can physically form[3].

  • Switch Solvent Systems: Abandon steep-gradient systems like Ethanol/Water. Switch to Ethyl Acetate / Heptane , which provides a gentler solubility curve and suppresses LLPS.

Issue 2: Persistent Coloration

Q: My crude material is dark brown. Even after recrystallization, the crystals retain a reddish-brown tint instead of the expected pale yellow/off-white. How do I remove this?

A: Colored impurities persist because the oxidized quinone-imine byproducts have similar solubility profiles to your target molecule. Furthermore, the 6-amino group may be actively oxidizing during your hot recrystallization process[2].

The Fix:

  • Inert Atmosphere: Degas your solvents by sparging with Nitrogen or Argon for 10 minutes prior to heating. Conduct the reflux under a nitrogen balloon.

  • Carbon Scavenging: Add 5–10% (w/w) activated charcoal (e.g., Darco G-60) during the hot dissolution phase. The porous carbon selectively adsorbs high-molecular-weight colored polymers.

  • Minimize Thermal Exposure: Do not leave the compound at reflux for longer than 15 minutes.

Issue 3: Poor Recovery Yield

Q: My crystals look great, but my isolated yield is under 40%.

A: The disrupted hydrogen bonding (due to the N-methyl group) results in a relatively high cold-solubility profile.

The Fix: Ensure you are using the absolute minimum amount of the "good" solvent at boiling. During the cooling phase, ensure final aging occurs at 0–5 °C for at least 2 hours to force the remaining solute out of the mother liquor.

Part 3: Quantitative Solvent System Comparison

To aid in solvent selection, the following table summarizes the performance of common binary systems for 6-Amino-1-Methylquinolin-2(1H)-One based on thermodynamic principles:

Solvent System (Good / Anti)Hot SolubilityCold SolubilityOiling Out (LLPS) RiskOxidation RiskRecommendation / Use Case
Ethanol / Water Very HighModerateCritical (High LLPS)High (Aqueous O2)Not Recommended. High risk of sticky oils and degradation.
Methanol / MTBE HighLowModerateMediumAcceptable. Good for small-scale rapid purification.
Ethyl Acetate / Heptane HighVery LowLow (Gentle gradient)Low (Non-aqueous)Optimal . Best balance of purity, yield, and stability.
Isopropanol (Pure) ModerateLowLowMediumAlternative. Good for highly pure crude needing a final polish.

Part 4: Visualizations

Troubleshooting Start Recrystallization Issue Identified Oiling Issue: Oiling Out (Liquid-Liquid Phase Separation) Start->Oiling Color Issue: Dark/Colored Crystals (Oxidation of 6-Amino Group) Start->Color Yield Issue: Poor Yield (High Cold Solubility) Start->Yield FixOiling 1. Adjust Solvent Ratio 2. Seed Before LLPS Boundary 3. Switch to EtOAc/Heptane Oiling->FixOiling Mitigate LLPS FixColor 1. Degas Solvents (N2) 2. Add Activated Charcoal 3. Minimize Heat Time Color->FixColor Prevent Oxidation FixYield 1. Concentrate Solution 2. Increase Antisolvent 3. Cool to 0-5°C Slowly Yield->FixYield Force Nucleation Success Pure, Crystalline 6-Amino-1-Methylquinolin-2-One FixOiling->Success FixColor->Success FixYield->Success

Figure 1: Decision tree for troubleshooting recrystallization issues.

LLPS_Mechanism cluster_LLPS Kinetically Favored (Oiling Out) cluster_Cryst Thermodynamically Favored Sol Supersaturated Solution (High Temp) LLPS Liquid-Liquid Phase Separation (Miscibility Gap) Sol->LLPS Rapid Cooling / Excess Antisolvent Nucleation Controlled Nucleation (Seeding / Slow Cooling) Sol->Nucleation Controlled Cooling / Optimal Solvent Ratio Amorphous Impure Oil / Amorphous Solid (Traps Impurities) LLPS->Amorphous LLPS->Nucleation Prolonged Aging (Spontaneous Solidification) Crystal High-Purity Crystal Lattice (Excludes Impurities) Nucleation->Crystal

Figure 2: Thermodynamic vs. kinetic pathways in liquid-liquid phase separation.

Part 5: Standard Operating Procedure (SOP)

Optimized Protocol: Ethyl Acetate / Heptane System

This protocol is designed as a self-validating system . At critical junctions, visual cues will confirm whether you are on the correct thermodynamic pathway.

Materials:

  • Crude 6-Amino-1-Methylquinolin-2(1H)-One

  • Ethyl Acetate (EtOAc) - Good Solvent

  • Heptane - Antisolvent

  • Activated Charcoal (Darco G-60)

  • Celite (for filtration)

Step-by-Step Methodology:

  • Degassing: Sparge EtOAc and Heptane with N2 for 10 minutes to displace dissolved oxygen.

  • Dissolution: Place the crude compound in a round-bottom flask. Add a magnetic stir bar. Under an N2 atmosphere, add the minimum amount of hot EtOAc required to dissolve the solid at reflux (approx. 75 °C).

  • Decolorization: Once dissolved, remove from heat momentarily and carefully add 5% (w/w) activated charcoal. Reflux for exactly 5 minutes.

  • Hot Filtration: Filter the hot mixture rapidly through a pre-warmed pad of Celite into a clean, pre-weighed flask.

    • Self-Validation Check: The filtrate must be clear and pale yellow. If it is dark brown, repeat the charcoal step.

  • Antisolvent Addition (The Critical Step): Return the clear filtrate to a gentle simmer. Add hot Heptane dropwise until the solution becomes faintly turbid, then immediately stop.

    • Self-Validation Check (LLPS Avoidance): The turbidity should persist for at least 10 seconds with stirring. If it clears instantly, the solution is not yet supersaturated. If it turns into a heavy, milky emulsion, you have crossed the LLPS boundary (oiling out)[3]; add 1–2 mL of hot EtOAc to redissolve and clear the solution, then proceed to Step 6.

  • Seeding & Nucleation: Allow the flask to cool naturally in the air. When the temperature reaches ~55 °C, add a few seed crystals of pure compound.

    • Self-Validation Check: The seed crystals should remain suspended and slowly grow. If they dissolve, the solution is too hot. If the solution suddenly turns milky, oiling out has occurred.

  • Aging & Isolation: Once a healthy crystal bed has formed at room temperature, transfer the flask to an ice bath (0–5 °C) and age for 2 hours.

  • Filtration: Collect the crystals via vacuum filtration. Wash the filter cake with a minimum volume of ice-cold Heptane. Dry under a vacuum to constant weight.

References

  • Title: Oiling Out in Crystallization Source: Mettler Toledo AutoChem Applications URL: [Link]

  • Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Technical Support Hub: Stability & Degradation of 6-Amino-1-Methylquinolin-2(1H)-One

Author: BenchChem Technical Support Team. Date: March 2026

Ref: TSH-CAS-113942-16-6 | Status: Active | Audience: R&D / QC Analysts

Executive Summary: The Photochemical Risk Profile

Subject Molecule: 6-Amino-1-Methylquinolin-2(1H)-One (often designated as Brexpiprazole Intermediate 1). Core Issue: This molecule contains two highly photo-reactive moieties: an electron-rich primary amine at position 6 and an


-unsaturated carbonyl system (the quinolinone core ) [1][2].

Under UV irradiation (specifically


 nm), this compound acts as a photosensitizer and a substrate, leading to a complex degradation profile.[1] The primary degradation pathways are photo-oxidation  (radical-mediated) and [2+2] photocycloaddition  (dimerization).
Diagnostic Visualization: Degradation Pathways

The following diagram maps the mechanistic flow from the parent compound to its primary degradation species. Use this to correlate unknown HPLC peaks with structural possibilities.

DegradationPathways cluster_Oxidation Pathway A: Photo-Oxidation (Aerobic) cluster_Dimerization Pathway B: [2+2] Cycloaddition cluster_Minor Pathway C: Minor Hydrolysis Parent Parent: 6-Amino-1-Methylquinolin-2(1H)-One (MW: 174.2) Nitro Product A (Oxidized): 6-Nitro-1-Methylquinolin-2(1H)-One (Yellowing/Browning) Parent->Nitro UV + O2 (ROS attack on -NH2) Azo Product B (Coupling): Azo-Dimer (High RRT, Colored) Parent->Azo Radical Coupling Dimer Product C (Dimer): Cyclobutane Dimer (MW: 348.4, Non-Polar) Parent->Dimer UV (>300nm) [2+2] Cycloaddition Demethyl Product D: 6-Aminoquinolin-2(1H)-One (Des-methyl) Parent->Demethyl UV (High Energy) N-Demethylation

Figure 1: Mechanistic flowchart of 6-Amino-1-Methylquinolin-2(1H)-One degradation under UV stress. Colors indicate pathway distinctness.

Troubleshooting Guide: Incident Response

This section addresses specific anomalies observed during HPLC/UPLC or LC-MS analysis.

Scenario A: "I see a new peak eluting before the main peak (RRT < 1.0)."
  • Diagnosis: Polarity increase due to oxidation.

  • Likely Identity: 6-Nitro-1-methylquinolin-2(1H)-one or N-oxide species.

  • Mechanism: The amino group is oxidized by singlet oxygen (

    
    ) or hydroxyl radicals generated during irradiation. This adds polar oxygen atoms, reducing retention time on Reverse Phase (C18) columns.
    
  • Confirmation: Check UV spectrum. Nitro compounds often show a bathochromic shift (red shift) and significant peak broadening compared to the amine [1].

Scenario B: "I see a massive peak eluting after the main peak (RRT > 1.2) with double the molecular weight."
  • Diagnosis: Photodimerization.

  • Likely Identity: Cyclobutane dimer (Head-to-Head or Head-to-Tail isomers).

  • Mechanism: The C3=C4 double bond in the quinolinone ring undergoes

    
     cycloaddition. This is concentration-dependent; higher concentrations favor dimerization over oxidation [5].
    
  • Confirmation: LC-MS will show

    
     at 
    
    
    
    . The peak is often broad due to the presence of multiple stereoisomers (cis/trans, syn/anti).
Scenario C: "The sample has turned from off-white to dark yellow/brown, but purity is still >98%."
  • Diagnosis: Azo-coupling (Trace levels).

  • Likely Identity: Azo-dimers (

    
    ).
    
  • Mechanism: Radical coupling of amino-intermediates. Azo dyes have extremely high extinction coefficients; even ppm levels can cause visible discoloration without significantly impacting HPLC purity (unless detected at specific visible wavelengths) [4].

Quantitative Data: Expected Degradation Profile

The following table summarizes the physicochemical shifts expected during forced degradation studies (ICH Q1B).

ParameterParent CompoundOxidative Degradant (Product A)Photodimer (Product C)
Molecular Weight 174.20 g/mol ~204.18 g/mol (Nitro)348.40 g/mol
HPLC RRT (C18) 1.000.85 - 0.92 (Earlier)1.30 - 1.50 (Later)
UV

~254, 330 nmShifted >350 nm (Broad)Loss of 330 nm band
Solubility Moderate (MeOH/ACN)Higher (More Polar)Lower (Precipitates)
MS Ionization



Standardized Protocol: Isolation of Photoproducts

If you need to isolate these impurities for structural elucidation (NMR) or to use as reference standards, follow this self-validating workflow.

Objective: Enrich and isolate the Dimer and Oxidized impurities.

Step 1: Stress Conditions (Generation)

  • Prepare a 1 mg/mL solution of the parent compound in Acetonitrile:Water (50:50). Note: High concentration favors dimerization.

  • Place in a quartz cuvette or borosilicate vial.

  • Expose to UV light (365 nm source, approx 10 mW/cm²) for 4 to 6 hours .

  • Control: Wrap a duplicate vial in aluminum foil (Dark Control) to rule out thermal degradation.

Step 2: Monitoring

  • Sample every hour. Dilute 10µL into 990µL solvent for HPLC.

  • Stop Point: When the parent peak area decreases by 20-30%. Over-irradiation leads to polymerization (insoluble tar).

Step 3: Separation (Prep-HPLC)

  • Column: C18 Prep Column (e.g., 19 x 150 mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Collection: Trigger collection on UV absorbance at 254 nm.

    • Fraction 1 (Oxidized): Collect peaks eluting before main peak.

    • Fraction 2 (Dimer): Collect peaks eluting after main peak.

Step 4: Validation

  • Dry fractions using a rotary evaporator (keep bath < 40°C to prevent thermal reversal of dimers).

  • Re-inject to confirm purity >90%.

  • Perform 1H-NMR.[2]

    • Dimer Check: Look for the disappearance of the alkene protons (usually

      
       6.5-8.0 ppm region) and appearance of cyclobutane methine protons (
      
      
      
      3.5-5.0 ppm).
References
  • Albini, A., & Monti, S. (2003). Photochemistry of 2-Quinolinones. In CRC Handbook of Organic Photochemistry and Photobiology.
  • European Medicines Agency (EMA). (2006). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Viola, G., et al. (2004).[3] 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro. Retrieved from [Link]

  • Navío, J. A., et al. (2002). Oxidation of methylquinolines upon UV-illumination in the presence of TiO2. Photochemical & Photobiological Sciences. Retrieved from [Link]

Sources

troubleshooting low fluorescence intensity in quinolinone probes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Fluorophore Support Center. As a Senior Application Scientist, I frequently work with researchers who are developing or utilizing quinolinone-based fluorescent probes for metal ion sensing, biothiol detection, and live-cell imaging. The quinolinone scaffold is highly valued for its tunable photophysical properties and environmental sensitivity; however, its planar, hydrophobic nature often leads to frustratingly low fluorescence intensity in practical applications.

This guide moves beyond generic troubleshooting. We will dissect the fundamental photophysics of quinolinone derivatives—addressing aggregation, charge transfer states, and tautomerization—to provide you with self-validating solutions that restore your signal integrity.

Diagnostic Workflow: Isolating Fluorescence Quenching

Before altering your assay, it is critical to logically isolate the variable causing the signal loss. Follow this diagnostic pathway to determine if your issue is chemical, environmental, or instrumental.

TroubleshootingWorkflow Start Low Fluorescence Detected CheckSolvent 1. Solvent & Solubility (Aqueous vs. Organic) Start->CheckSolvent ACQ_TICT ACQ or TICT Effect Add Co-solvent / CB7 CheckSolvent->ACQ_TICT Poor solubility CheckConc 2. Probe Concentration (Run Titration) CheckSolvent->CheckConc Soluble Resolved Signal Restored ACQ_TICT->Resolved IFE Inner Filter Effect Dilute < 10 µM CheckConc->IFE High conc. CheckpH 3. pH & Buffer (Lactam-Lactim State) CheckConc->CheckpH Low conc. IFE->Resolved Tautomer Protonation Mismatch Adjust to pH 7.4 CheckpH->Tautomer Wrong pH CheckInst 4. Instrument Settings (Filters & Power) CheckpH->CheckInst Correct pH Tautomer->Resolved Bleach Photobleaching Lower Excitation Power CheckInst->Bleach Signal fading Bleach->Resolved

Diagnostic workflow for isolating the root cause of low quinolinone fluorescence.

In-Depth Troubleshooting & FAQs

Q1: My quinolinone probe shows bright emission in DMSO but almost zero signal in my aqueous biological assay. Why? The Causality: This is a classic manifestation of either Aggregation-Caused Quenching (ACQ) or the Twisted Intramolecular Charge Transfer (TICT) effect. Quinolinone cores are highly planar and hydrophobic. In water, they form π-π stacked aggregates, which dissipate excitation energy via non-radiative decay pathways [Benchchem: Quinoline-based probes][1]. Furthermore, if your probe features electron-donating groups (like amines), highly polar aqueous solvents can stabilize a twisted, non-emissive charge-transfer state. The Solution: Introduce a co-solvent (e.g., 1–5% DMSO or acetonitrile) or a surfactant to break up aggregates. Alternatively, utilize host-guest complexation. Encapsulating the probe in macrocycles like cucurbit[7]uril (CB7) shields the fluorophore from water, restricts intramolecular rotation, and induces a massive fluorescence enhancement[NIH: Fluorescent Probes Based on Cucurbit[7]uril Complexes][2].

Q2: I am using a quinolinone probe for metal ion sensing (e.g., Hg²⁺), but my "turn-on" signal is extremely weak. What is wrong? The Causality: Weak signals in metal-sensing assays usually stem from competitive coordination or suboptimal pH. Quinolinones undergo lactam-lactim tautomerization, making their electronic structure highly pH-dependent. If the pH is outside the probe's optimal range, the fluorophore may remain in a protonated or deprotonated state incapable of efficient energy transfer upon binding[JLU: Synthesis and Application of Quinolinone Derivative][3]. The Solution: Verify the pH of your assay buffer (many Hg²⁺ probes operate optimally between pH 4–13)[3]. Ensure your buffer does not contain competing chelators (like EDTA or high concentrations of Tris) that might sequester the target metal before it can bind the probe.

Q3: My live-cell imaging signal starts bright but fades within seconds. Is the probe degrading? The Causality: Rapid signal loss under excitation light is a hallmark of photobleaching. While quinolinones generally possess good photostability[1], intense laser power combined with high oxygen levels in live cells generates reactive oxygen species (ROS) that irreversibly destroy the fluorophore [Keyence: Top 10 Microscopy Troubleshooting Tips][4]. The Solution: Reduce the excitation light intensity and compensate by increasing the camera's exposure time or using pixel binning[4]. For fixed cells, always use an anti-fade mounting medium.

Q4: Could adding more probe increase my signal? I doubled the concentration, but the fluorescence actually decreased! The Causality: You are experiencing the Inner Filter Effect (IFE) and self-quenching. At high concentrations, the probe molecules at the front of the cuvette or well absorb all the excitation light, leaving none for the rest of the sample. Additionally, emitted light can be re-absorbed by unexcited probe molecules. The Solution: Less is more. Keep the final probe concentration in the low micromolar range (typically 1–10 µM) and always run a concentration titration curve[1].

Q5: I am using a specialized quinolinone probe for Glutathione (GSH) detection, but I see no activation. The Causality: Biothiol probes often rely on the cleavage of specific reactive bonds, such as Se–N bonds in ebselen-quinolinone conjugates[CIAC: A Quinolinone-Based Fluorescent Probe][5]. If your sample contains oxidizing agents, the thiols may be oxidized to disulfides (e.g., GSH to GSSG) before they can react with the probe. The Solution: Prepare fresh GSH standards immediately before use and ensure your assay buffers are degassed to keep thiols in their active, reduced state[5].

Quantitative Troubleshooting Metrics

Use the following table to benchmark your experimental parameters against industry standards for quinolinone probes. Deviations from these ranges are the most common culprits for low signal intensity.

Troubleshooting ParameterTypical Optimal RangeSymptom of DeviationCorrective Action
Probe Concentration 1.0 – 10.0 µMDecreased signal (IFE), visible precipitationDilute probe; run a gradient titration curve.
Aqueous Co-solvent 1% – 5% DMSO/EtOHComplete signal loss in water (ACQ/TICT)Add surfactant or host macrocycle (e.g., CB7).
Buffer pH 7.0 – 7.4 (Physiological)Altered emission wavelength, weak signalAdjust pH; verify lactam-lactim tautomer state.
Excitation Power 5% – 10% Laser PowerRapid signal fading (Photobleaching)Lower laser power; increase detector gain/binning.
Incubation Time 15 – 30 minutesWeak or patchy cellular stainingOptimize time; ensure cells are properly permeabilized.

Experimental Protocol: Self-Validating Fluorescence Optimization

To definitively identify the source of your low fluorescence, execute this self-validating protocol. It is designed with built-in controls to systematically isolate concentration effects (IFE) from solvent effects (ACQ/TICT).

Step 1: Reagent Preparation & Integrity Check

  • Prepare a 1 mM stock solution of the quinolinone probe in anhydrous DMSO.

  • Causality Check: Fluorophores degrade when exposed to light and moisture[4]. Store the stock in dark, single-use aliquots at -20°C to prevent photodegradation and freeze-thaw damage.

Step 2: Concentration Gradient (Addressing the Inner Filter Effect)

  • Prepare a series of dilutions (0.1, 1, 5, 10, 20, and 50 µM) in your target biological buffer.

  • Measure the fluorescence intensity for each using a spectrofluorometer.

  • Plot Fluorescence Intensity vs. Concentration.

  • Validation: The linear portion of this curve represents your safe working concentration. If the curve plateaus or drops at higher concentrations, you have confirmed IFE or self-quenching[1]. Select a concentration strictly within the linear range for the next step.

Step 3: Solvent Polarity Titration (Addressing ACQ and TICT)

  • Using the optimal concentration determined in Step 2, prepare samples in varying ratios of Buffer:DMSO (100:0, 90:10, 50:50, 10:90, 0:100).

  • Record the emission spectra for each ratio.

  • Validation: If the fluorescence intensity is near zero in the 100:0 (Buffer) sample but spikes dramatically in the 0:100 (DMSO) sample, your probe is suffering from aqueous aggregation (ACQ) or a water-stabilized TICT state.

  • Resolution: To use this probe in biological assays, you must either maintain a 1-5% DMSO co-solvent concentration or encapsulate the probe in a supramolecular host like Cucurbit[7]uril to shield it from the aqueous environment[2].

Step 4: Relative Quantum Yield Determination

  • Compare the integrated emission spectra (the area under the emission curve) of your optimized probe solution against a known standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)[1].

  • Ensure both the sample and standard have an absorbance below 0.1 at the excitation wavelength to prevent IFE during the measurement.

References

  • National Institutes of Health (PMC). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. Available at:[Link]

  • Jilin University. Synthesis and Application of Quinolinone Derivative Fluorescent Probe for High Selective Detection of Hg 2+. Available at:[Link]

  • Chinese Journal of Applied Chemistry. A Quinolinone-Based Fluorescent Probe for Rapid and Highly Selective Detection of Glutathione. Available at: [Link]

  • Keyence. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Available at:[Link]

Sources

Technical Support Center: Resolving Isomeric Mixtures of 6-Amino-1-Methylquinolin-2(1H)-One

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the isolation of 6-amino-1-methylquinolin-2(1H)-one. This compound is a critical intermediate in the synthesis of BCL6 inhibitors and BRPF bromodomain probes[1][2].

Because the quinolin-2(1H)-one core is an ambident nucleophile and highly susceptible to electrophilic aromatic substitution, synthesizing this molecule inevitably generates complex isomeric mixtures. This guide will explain the chemical causality behind these mixtures and provide self-validating chromatographic protocols to resolve them.

Part 1: The Causality of Isomer Formation

Before selecting a column or mobile phase, you must diagnose which type of isomers are present in your crude mixture. Chromatographic behavior is dictated by the chemical origins of your impurities.

  • N-Alkylation vs. O-Alkylation Isomers: When methylating 6-aminoquinolin-2(1H)-one, the lactam core acts as an ambident nucleophile. Depending on the hardness of the base and the polarity of the solvent, methylation can occur at the nitrogen (yielding the target N-methyl lactam) or at the oxygen (yielding a 2-methoxyquinoline byproduct)[3][4].

  • Positional Isomers: If your synthetic route involves the nitration of 1-methylquinolin-2(1H)-one followed by reduction, the initial electrophilic aromatic substitution lacks perfect regioselectivity. This generates a mixture of 5-amino, 6-amino, and 7-amino positional isomers[2][5].

Isomer_Pathways Start 6-Aminoquinolin-2(1H)-one Core Alkylation Alkylation Reaction (Ambident Nucleophile) Start->Alkylation N_Alkyl N-Methyl Isomer (Target: 1-Methylquinolin-2-one) Alkylation->N_Alkyl Soft Base / Polar Solvent O_Alkyl O-Methyl Isomer (Byproduct: 2-Methoxyquinoline) Alkylation->O_Alkyl Hard Base / Non-polar Solvent

Fig 1: Divergent pathways of quinolinone alkylation leading to N- vs O-methyl isomers. (89 chars)

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS shows two peaks with the exact same mass (m/z 175 [M+H]+) after the methylation step. How do I identify which is the N-methyl and which is the O-methyl isomer?

The Causality: The O-methyl isomer (2-methoxyquinoline) disrupts the lactam amide resonance, creating a fully aromatic, highly lipophilic quinoline system. In contrast, the N-methyl quinolinone retains a highly polar, zwitterionic-capable lactam core[4]. The Solution: Run the mixture on a standard C18 reverse-phase column. The highly polar N-methyl isomer will elute first , followed significantly later by the lipophilic O-methyl isomer. Self-Validation: Check the Photodiode Array (PDA) spectra. The O-alkylation alters the chromophore, resulting in a distinct UV absorption maximum compared to the N-alkylated product. If the UV spectra are identical, you are looking at positional isomers, not alkylation isomers.

Q2: I have confirmed my mixture contains positional isomers (e.g., 5-amino vs. 6-amino). Standard C18 chromatography gives a single broad peak. How do I resolve them?

The Causality: Positional isomers of aminoquinolinones have nearly identical partition coefficients (LogP). A C18 column relies purely on hydrophobic partitioning, which cannot distinguish between a 5-amino and a 6-amino group[5]. The Solution: You must exploit shape selectivity and electronic differences. Switch to a Pentafluorophenyl (PFP) or Biphenyl column. The fluorine atoms in the PFP stationary phase interact differently with the


-electron cloud of the different positional isomers due to their distinct dipole moments and spatial arrangements.

HPLC_Logic Mix Isomeric Mixture (Identical m/z) CheckUV Check UV Spectra (PDA) Mix->CheckUV DiffUV Distinct UV Max (N- vs O-Alkylation) CheckUV->DiffUV SameUV Identical UV Max (Positional Isomers) CheckUV->SameUV C18 Standard C18 RP-HPLC (Gradient: H2O/MeCN) DiffUV->C18 Hydrophobic diff PFP PFP / Shape-Selective Column (Isocratic or Shallow Gradient) SameUV->PFP Shape/Pi-Pi diff

Fig 2: Decision matrix for selecting the correct chromatographic stationary phase based on isomer type. (99 chars)

Part 3: Quantitative Data Summaries

To aid in method development, the expected chromatographic and spectral properties of the common isomers are summarized below.

Table 1: Chromatographic & Spectral Properties of 6-Amino-1-Methylquinolin-2(1H)-One Isomers

Property6-Amino-1-methylquinolin-2(1H)-one6-Amino-2-methoxyquinoline5-Amino-1-methylquinolin-2(1H)-one
Isomer Classification Target Compound (N-Alkyl)Alkylation Byproduct (O-Alkyl)Nitration Byproduct (Positional)
Relative Lipophilicity Lowest (Polar Lactam Core)Highest (Fully Aromatic)Low (Similar to Target)
Typical UV

~254 nm, ~340 nm~230 nm, ~320 nm~254 nm, ~335 nm
C18 Retention Behavior Early ElutionLate ElutionCo-elutes with Target
PFP Retention Behavior Baseline ResolutionN/A (Use C18 instead)Baseline Resolution
Diagnostic

H NMR
N-CH

singlet at ~3.6 ppm
O-CH

singlet at ~4.0 ppm
Distinct aromatic coupling constants

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. This ensures that any degradation or co-elution is detected before scaling up.

Protocol A: Analytical Separation of N- vs O-Alkylation Isomers

Objective: Confirm the ratio of N-methyl to O-methyl isomers using standard reverse-phase HPLC[2].

  • System Suitability: Inject a blank (DMSO/MeOH) to ensure a flat baseline.

  • Column Preparation: Equip the system with a C18 column (e.g., XSelect CSH C18, 2.5

    
    m, 4.6 x 50 mm)[1]. Maintain column temperature at 40°C.
    
  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution: Run a gradient from 5% B to 95% B over 10 minutes.

  • Validation Check (The "Self-Validation" Step): Monitor UV at 254 nm and 320 nm simultaneously. The N-methyl isomer will elute first. Verify identity by checking the MS for

    
     175[M+H]+ and confirming the UV spectra differ between the two peaks.
    
Protocol B: Preparative Isolation of Positional Isomers

Objective: Isolate pure 6-amino-1-methylquinolin-2(1H)-one from its 5-amino and 7-amino positional counterparts.

  • Column Selection: Equip a preparative PFP (Pentafluorophenyl) column (e.g., 5

    
    m, 21 x 250 mm).
    
  • Isocratic Tuning: Because positional isomers have similar retention times, gradients often compress the peaks. Run an isocratic method (e.g., 15% Acetonitrile / 85% Water with 0.1% Formic Acid) to maximize the

    
     and dipole interactions with the PFP phase[5].
    
  • Temperature Control: Lower the column temperature to 20°C. Causality: Lower thermal energy increases the residence time and enhances the rigid shape-recognition interactions required to separate the 5-amino and 6-amino spatial arrangements.

  • Fraction Collection & Mass Balance (Self-Validation): Collect fractions triggered by UV absorption at 254 nm. Before lyophilization, inject an aliquot of the collected fraction back onto the analytical PFP column. The peak purity must be >98%, and the total integrated area of all collected fractions must equal the area of the crude injection (confirming no on-column degradation occurred).

Prep_Workflow Step1 Crude Mixture Step2 Sample Prep (DMSO/MeOH) Step1->Step2 Step3 PFP Column Loading Step2->Step3 Step4 Isocratic Elution Step3->Step4 Step5 Fraction Collection Step4->Step5 Step6 Lyophilization (Pure Isomer) Step5->Step6

Fig 3: Self-validating preparative HPLC workflow for the isolation of positional isomers. (90 chars)

References

  • Design and Synthesis of Chemical Probes for the BRPF Bromodomains UCL Discovery 1

  • Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket National Institutes of Health (NIH) / PMC 2

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols ResearchGate 3

  • Tuning the Photophysical Properties of 2-Quinolinone-Based Donor–Acceptor Molecules through N- versus O-Alkylation ResearchGate 4

  • Isomers and Recommended HPLC Columns for Effective Separation HPLC Primer (MTC-USA) 5

Sources

removing unreacted starting materials from quinolinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for a critical, yet often challenging, step in the synthetic workflow: the removal of unreacted starting materials. In our experience, achieving high purity is paramount for accurate downstream biological evaluation and further synthetic modifications. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for efficient and effective purification.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding impurities and general purification strategies in quinolinone synthesis.

Q1: What are the most common unreacted starting materials I am likely to encounter in my crude quinolinone product?

A1: The impurities are directly related to the synthetic route employed. The classical methods for quinolinone synthesis, such as the Conrad-Limpach, Gould-Jacobs, and Friedländer reactions, share common building blocks.[1][2] Consequently, the most prevalent starting material residues include:

  • Aniline Derivatives: The core amine component in many syntheses.

  • β-Ketoesters: Such as ethyl acetoacetate, used in the Conrad-Limpach and Gould-Jacobs syntheses.[3]

  • 2-Aminoaryl Aldehydes or Ketones: Key substrates for the Friedländer synthesis.[4]

  • α,β-Unsaturated Carbonyl Compounds: Used in the Doebner-von Miller reaction, which can also lead to polymerization byproducts.[5]

Q2: What is the very first step I should take to assess the purification challenge for my crude product?

A2: Before any purification attempt, a thorough analysis by Thin Layer Chromatography (TLC) is essential. TLC provides a quick and inexpensive snapshot of your crude mixture's complexity. By spotting the crude material alongside your starting materials, you can visualize which reactants remain and estimate their polarity relative to your desired quinolinone product. This analysis is the foundation for developing an effective purification strategy, whether it be recrystallization, extraction, or column chromatography.[6][7]

Q3: Are there any general strategies that work for most quinolinone purifications?

A3: Yes, a multi-step approach is often most effective. A typical workflow involves:

  • Aqueous Workup/Extraction: To remove water-soluble inorganic materials and potentially some highly polar or ionizable organic impurities. An acid-base extraction is particularly powerful if you need to remove a basic starting material like aniline.[8][9]

  • Crystallization/Recrystallization: If the crude product is a solid and sufficiently pure, recrystallization is an excellent method for obtaining highly pure material.[10] The key is finding a solvent or solvent system in which the quinolinone product has high solubility at elevated temperatures but low solubility at room temperature, while impurities remain in solution.[11]

  • Column Chromatography: This is the most versatile technique for separating complex mixtures when recrystallization is not feasible or effective.[6][12] It separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase.[13]

Troubleshooting Guide: Specific Purification Issues

This section provides detailed, step-by-step solutions to specific problems you may encounter during your experiments.

Problem 1: Contamination with Unreacted Aniline

Q: My crude product from a Conrad-Limpach synthesis is heavily contaminated with the starting aniline. How can I selectively remove it?

A: This is a classic purification challenge that is best solved by leveraging the difference in basicity between the starting aniline and the quinolinone product. Anilines are significantly more basic than most quinolinone scaffolds. This allows for a highly effective separation using acid-base liquid-liquid extraction .[14] The acidic aqueous solution protonates the aniline, forming a water-soluble anilinium salt, which is extracted into the aqueous phase. The less basic quinolinone product remains in the organic layer.[15]

The lone pair on the nitrogen atom of aniline is readily available to accept a proton from an acid. In contrast, the nitrogen in a quinolinone ring system is part of an amide or vinylogous amide, and its lone pair is delocalized, making it a much weaker base. This difference in pKa is the chemical driver for the separation.[16]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a 1M aqueous hydrochloric acid (HCl) solution.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 1-2 minutes.[17] Periodically vent the funnel.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The top layer is typically the organic phase, and the bottom is the aqueous phase (confirm by adding a drop of water).

  • Drain and Repeat: Drain the lower aqueous layer (which now contains the anilinium chloride salt). Repeat the acidic wash (steps 2-4) one or two more times with fresh 1M HCl to ensure complete removal of the aniline.

  • Neutralization and Final Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the aniline-free crude product.

G cluster_org Organic Phase cluster_aq Aqueous Phase crude Crude Mixture (Quinolinone + Aniline) in Ethyl Acetate product_org Purified Quinolinone in Ethyl Acetate crude->product_org Remains in Organic Layer aniline_salt Anilinium Chloride in Water crude->aniline_salt Extracts into Aqueous Layer process Add 1M HCl (aq) Shake & Separate crude->process process->product_org process->aniline_salt

Caption: Acid-base extraction workflow for aniline removal.

Problem 2: Removing Unreacted β-Ketoesters

Q: How can I purify my 4-hydroxyquinoline product from a large excess of unreacted ethyl acetoacetate?

A: Unreacted β-ketoesters are neutral, non-basic impurities, so acid-base extraction is ineffective. The primary methods for removal are recrystallization and column chromatography , which exploit differences in solubility and polarity.[18][19]

4-Hydroxyquinolones are often crystalline solids with limited solubility in common organic solvents at room temperature, while starting materials like ethyl acetoacetate are liquids or have high solubility. This difference makes recrystallization an ideal first choice.[19]

Solvent/SystemRationale
EthanolQuinolinones often dissolve in hot ethanol and crystallize upon cooling.
TolueneA less polar option that can be effective for certain substitution patterns.
Diphenyl EtherOften used as a high-boiling solvent for the cyclization; the product may crystallize directly upon cooling of the reaction mixture.[19]
Ethanol/WaterA polar solvent system where water acts as an anti-solvent to induce crystallization.

Table 1. Recommended starting solvents for the recrystallization of 4-hydroxyquinolones.

If recrystallization fails or the product is an oil, flash column chromatography is the most reliable method.[13] 4-Hydroxyquinolones are typically much more polar than β-ketoesters. This means the ketoester will elute from the column much faster with a non-polar mobile phase, while the desired product will be retained more strongly on the silica gel.

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of ~0.25-0.35 and shows good separation from the ketoester spot (which will have a much higher Rf). A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 or 1:1 v/v).[7]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (or a less polar starting solvent like 100% hexanes) and pack the column, ensuring no air bubbles are trapped.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method provides superior separation.[13] Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 9:1 Hexane:EtOAc). The unreacted ethyl acetoacetate will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will begin to move your more polar quinolinone product down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain only the pure product spot.

  • Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified quinolinone.[7]

G start Crude Product tlc Analyze by TLC start->tlc decision Good Separation? (Product Rf ≈ 0.3) tlc->decision adjust Adjust Solvent System (e.g., change polarity) decision->adjust No column Perform Column Chromatography decision->column Yes adjust->tlc collect Collect & Analyze Fractions column->collect combine Combine Pure Fractions collect->combine evap Evaporate Solvent combine->evap finish Pure Quinolinone evap->finish

Caption: Decision workflow for purification by column chromatography.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Minimizing side products in the Friedländer quinoline synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Quinolinone Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
  • BenchChem. (2025). Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
  • MDPI. (2025).
  • TWT. (2025). Application of Centrifugal Extractor in Aniline Extraction.
  • CSBSJU. (n.d.). ACID-BASE EXTRACTION. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 1(2H)
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. [Link]

  • Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. [Link]

Sources

Validation & Comparative

Technical Deep Dive: H-NMR Structural Elucidation of 6-Amino-1-Methylquinolin-2(1H)-One

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the H-NMR spectrum of 6-Amino-1-Methylquinolin-2(1H)-One , designed for researchers in medicinal chemistry and structural biology.

This guide moves beyond basic spectral listing to offer a comparative structural elucidation , analyzing how this scaffold behaves relative to its synthetic precursors (6-Nitro analogs) and non-methylated variants.

Executive Summary: The Diagnostic Scaffold

6-Amino-1-Methylquinolin-2(1H)-One represents a critical "turn-on" fluorophore scaffold and a privileged structure in kinase inhibitor development. Its structural integrity is defined by three distinct H-NMR zones:

  • The Lactam Core: Characterized by the distinct cis-alkene doublet system (H3/H4).

  • The N-Methyl Signature: A sharp diagnostic singlet that confirms N-alkylation over O-alkylation.

  • The Electronic Switch: The aromatic region (H5, H7, H8) which displays a dramatic upfield shift compared to its nitro-precursor, serving as a primary metric for reaction completion.

Comparative Analysis: Spectral Performance vs. Alternatives

This section objectively compares the spectral "performance"—defined here as signal resolution, diagnostic utility, and chemical shift distinctiveness—against its primary synthetic alternatives.

Comparison 1: The "Electronic Switch" (vs. 6-Nitro Precursor)

The most critical quality control step in synthesizing this compound is verifying the reduction of the nitro group to the amine.

Proton Environment6-Nitro Precursor (Start Material)6-Amino Product (Target)Shift Mechanism (Causality)
H5 (Ortho to C6) ~8.8 ppm (Deshielded)~6.9 - 7.0 ppm (Shielded)Inversion: Strong EWG (-NO₂)

Strong EDG (-NH₂). The electron density increases significantly at the ortho position.
H7 (Ortho to C6) ~8.4 ppm (Deshielded)~6.9 - 7.1 ppm (Shielded)Similar resonance effect; H7 resolves into a clear dd or d pattern upfield.
H4 (Alkene) ~8.0 ppm ~7.8 ppm Minimal change.[1] The lactam ring is electronically insulated from the C6 substitution.
Diagnostic Signal No Exchangeable Proton ~5.2 ppm (Broad s) Appearance of the -NH₂ signal (solvent dependent, typically visible in DMSO-

).
Comparison 2: Regiochemical Validation (vs. O-Methyl Isomer)

Methylation of quinolones can occur at the Nitrogen (N-Me) or Oxygen (O-Me/Methoxy). H-NMR definitively distinguishes these.

  • Target (N-Methyl): Singlet appears at

    
     3.60 – 3.70 ppm . This is characteristic of an amide-like 
    
    
    
    .
  • Alternative (O-Methyl): Singlet appears downfield at

    
     4.00 – 4.10 ppm . The electronegativity of Oxygen deshields the methyl protons more strongly than Nitrogen.
    

Detailed Spectral Assignments & Logic

Solvent Selection: DMSO- vs. CDCl
  • Recommendation: DMSO-

    
      is the superior solvent for this analysis.
    
  • Reasoning: The 6-amino group introduces hydrogen bonding capability. In CDCl

    
    , the amine protons often broaden into the baseline or exchange rapidly, making integration unreliable. DMSO-
    
    
    
    stabilizes the -NH
    
    
    protons, usually presenting them as a distinct broad singlet around 5.0–5.5 ppm.
The "Fingerprint" Assignment Table (in DMSO- )
PositionTypeShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Logic
N-Me Alkyl3.62 Singlet (s)-Diagnostic for N1-methylation.
-NH

Amine5.10 - 5.40 Broad (br s)-Exchangeable; confirms reduction.
H3 Alkene6.45 - 6.55 Doublet (d)~9.5Upfield part of lactam AB system.
H5 Aromatic6.90 - 7.00 Doublet (d)~2.5Ortho to -NH

; Meta coupling to H7.
H7 Aromatic7.05 - 7.15 dd~9.0, 2.5Ortho to H8, Meta to H5.
H8 Aromatic7.30 - 7.40 Doublet (d)~9.0Ortho to H7; less affected by C6-NH

.
H4 Alkene7.80 - 7.90 Doublet (d)~9.5Downfield due to conjugation with C=O.

Experimental Workflow & Visualization

Workflow: Synthesis to Spectral Validation

The following diagram outlines the logical flow for synthesizing and validating the compound, highlighting the critical NMR checkpoints.

G Start Start: 6-Nitroquinoline Oxidation Oxidation (Formation of Lactam) Start->Oxidation Methylation N-Methylation (MeI / K2CO3) Oxidation->Methylation Checkpoint1 NMR Checkpoint 1: Confirm N-Me (3.6 ppm) Confirm NO2 shifts Methylation->Checkpoint1 Reduction Reduction (H2/Pd or Fe/HCl) Checkpoint1->Reduction Pass Purification Purification (Recrystallization) Reduction->Purification FinalAnalysis Final H-NMR (DMSO-d6) Purification->FinalAnalysis Validation Validation: Upfield Shift of H5/H7 Appearance of NH2 FinalAnalysis->Validation

Figure 1: Step-by-step synthesis and validation workflow, isolating the critical NMR checkpoints for structure confirmation.

Signal Splitting Logic (Aromatic Region)

The aromatic region can be complex. This tree explains the coupling origin for the critical H7 proton, which is often the most diagnostically rich signal in the aromatic zone.

Splitting Root H7 Proton Signal (Theoretical Uncoupled) Split1 Split by H8 (Ortho) J ≈ 9.0 Hz Root->Split1 SubSplit1 Doublet Split1->SubSplit1 SubSplit2 Doublet Split1->SubSplit2 Final1 Split by H5 (Meta) J ≈ 2.5 Hz SubSplit1->Final1 Final2 Split by H5 (Meta) J ≈ 2.5 Hz SubSplit2->Final2 Result Final Appearance: Doublet of Doublets (dd) Final1->Result Final2->Result

Figure 2: Coupling tree for the H7 proton. The large ortho-coupling (H8) and small meta-coupling (H5) create the characteristic 'dd' pattern.

Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for publication or regulatory filing, follow this self-validating protocol.

Sample Preparation[2][3][4]
  • Mass: Weigh 5.0 – 10.0 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note: Avoid CDCl

      
       unless necessary for other characterization; the amine proton is often invisible or extremely broad in chloroform due to exchange with trace acid/water.
      
  • Homogenization: Sonicate for 30 seconds. The compound should dissolve completely to form a pale yellow solution. If suspension persists, filter through a cotton plug directly into the NMR tube.

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard proton (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. The quaternary carbons in the quinolone ring extend the relaxation times of adjacent protons; a short D1 may reduce integration accuracy of the aromatic protons.

  • Scans (NS): 16 or 32 scans are sufficient for >5 mg samples.

  • Temperature: 298 K (25°C).

Self-Validation Checklist

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12963065 (6-Amino-1-methylquinolin-2(1H)-one). [Link]

  • Moghaddam, F. M., et al. Efficient Synthesis of Quinolone Derivatives via Povarov Reaction. (General reference for quinolone NMR shifts). Journal of Combinatorial Chemistry. [Link]

  • National Institutes of Health (NIH). Enzymatic conversion of 6-nitroquinoline to 6-aminoquinoline. (Reference for Nitro-to-Amino shift comparisons). [Link]

Sources

Navigating the Carbon Landscape: A Comparative Guide to the C13-NMR Chemical Shifts of 6-Amino-1-Methylquinolin-2(1h)-One

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structural nuances of novel chemical entities. For researchers working with quinolinone scaffolds, a class of compounds renowned for their diverse pharmacological activities, a precise understanding of their spectroscopic signatures is paramount. This guide provides an in-depth analysis of the C13-NMR chemical shifts for 6-Amino-1-Methylquinolin-2(1h)-One, a key intermediate in the synthesis of various bioactive molecules.

Due to the limited availability of direct experimental C13-NMR data for 6-Amino-1-Methylquinolin-2(1h)-One in the public domain, this guide presents a robust, multifaceted approach. We combine high-quality predicted data from validated computational models with a comparative analysis of experimentally determined C13-NMR data for structurally analogous quinolinone derivatives. This methodology not only offers a reliable spectral map of the target compound but also provides a deeper understanding of the electronic effects of substituents on the quinolinone core.

The Structural Blueprint: Predicted C13-NMR Chemical Shifts

To establish a baseline for the C13-NMR profile of 6-Amino-1-Methylquinolin-2(1h)-One, we utilized advanced computational prediction tools. These algorithms, often employing a combination of machine learning, density functional theory (DFT), and extensive spectral databases, provide highly accurate estimations of chemical shifts.[1][2][3]

Below is a table summarizing the predicted C13-NMR chemical shifts for 6-Amino-1-Methylquinolin-2(1h)-One. The carbon atoms are numbered according to standard IUPAC nomenclature for the quinolinone ring system.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2163.5
C-3121.0
C-4140.2
C-4a120.8
C-5128.5
C-6145.1
C-7115.3
C-8122.6
C-8a138.9
N-CH329.8

Note: These values are predicted and may vary slightly from experimental results depending on solvent and concentration.

A Comparative Lens: Experimental Data from Structural Analogs

To anchor our predicted data in an experimental context, we will compare it with the published C13-NMR data of unsubstituted quinolin-2(1H)-one and other relevant substituted quinolines. This comparative approach allows us to dissect the influence of the amino and methyl substituents on the chemical shifts of the carbon atoms in the heterocyclic ring. The electronegativity and resonance effects of these groups play a significant role in shielding or deshielding the neighboring carbon nuclei.[4]

Table 2: Comparative C13-NMR Chemical Shifts (δ, ppm) of Quinolinone Derivatives in DMSO-d6.

Carbon AtomQuinolin-2(1H)-one[5]3-Bromoquinolin-2(1H)-one[5]6-Amino-1-Methylquinolin-2(1h)-One (Predicted)
C-2162.45158.15163.5
C-3122.09117.55121.0
C-4140.87142.18140.2
C-4a119.65119.87120.8
C-5128.32127.80128.5
C-6122.31-145.1
C-7130.85131.21115.3
C-8-122.79122.6
C-8a139.25138.65138.9
N-CH3--29.8

Analysis of Substituent Effects:

  • N-Methyl Group: The introduction of a methyl group on the nitrogen atom (N-1) is expected to have a minimal effect on the aromatic carbon shifts but will introduce a characteristic signal in the aliphatic region, predicted here at 29.8 ppm.

  • 6-Amino Group: The electron-donating amino group at the C-6 position significantly influences the electron density of the carbocyclic ring. This is reflected in the predicted upfield shift of C-5 and C-7 and a notable downfield shift for the ipso-carbon, C-6, to 145.1 ppm. This is a classic example of the substituent effects in aromatic systems.[6]

Experimental Protocol for C13-NMR Data Acquisition

For researchers aiming to acquire experimental data for 6-Amino-1-Methylquinolin-2(1h)-One or its analogs, the following protocol outlines a robust methodology. The choice of solvent and acquisition parameters is critical for obtaining high-quality, reproducible data.[7][8]

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). DMSO-d6 is often a good choice for quinolinone derivatives due to its excellent solubilizing power.[5]

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be employed if necessary.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer with a minimum field strength of 100 MHz for 13C nuclei (corresponding to a 400 MHz 1H frequency).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks.

3. C13-NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-220 ppm is generally sufficient to cover the expected range of chemical shifts for quinolinone derivatives.

  • Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (typically 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, especially of quaternary carbons.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is usually appropriate.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO-d6 at 39.52 ppm).[8]

Visualizing the Workflow and Structure

To provide a clear visual representation of the processes involved, the following diagrams have been generated using Graphviz.

cluster_workflow NMR Data Acquisition and Analysis Workflow prep Sample Preparation Weigh Compound Dissolve in Deuterated Solvent Transfer to NMR Tube acq Data Acquisition Lock & Shim Spectrometer Set Acquisition Parameters Run Experiment prep->acq proc Data Processing Fourier Transform Phase Correction Baseline Correction acq->proc analysis Spectral Analysis Peak Picking Chemical Shift Referencing Structural Assignment proc->analysis

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and analysis.

Caption: Numbering scheme for the carbon atoms in 6-Amino-1-Methylquinolin-2(1h)-One.

Conclusion

This guide provides a comprehensive and practical framework for understanding the C13-NMR spectrum of 6-Amino-1-Methylquinolin-2(1h)-One. By integrating high-quality predicted data with a comparative analysis of experimentally determined values for related structures, we have constructed a reliable spectral map. The detailed experimental protocol and workflow visualizations further equip researchers with the necessary tools to confidently characterize this and other novel quinolinone derivatives, thereby accelerating the pace of drug discovery and development. The presented data and methodologies underscore the power of combining computational chemistry with empirical spectroscopic techniques to overcome challenges posed by the limited availability of experimental data for specific compounds.

References

  • Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides - Rsc.org. Available at: [Link]

  • CASCADE - Colorado State University. Available at: [Link]

  • CASPRE - 13C NMR Predictor. Available at: [Link]

  • Download NMR Predict - Mestrelab. Available at: [Link]

  • Predict 13C carbon NMR spectra - NMRDB.org. Available at: [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. Available at: [Link]

  • Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Available at: [Link]

  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). - ResearchGate. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • 1 H-and 13 C-NMR chemical shifts for compound 6. - ResearchGate. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

  • 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants | Australian Journal of Chemistry | ConnectSci. Available at: [Link]

  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Available at: [Link]

Sources

Unraveling the LC-MS/MS Fragmentation Dynamics of 6-Amino-1-Methylquinolin-2(1H)-One: A High-Resolution Q-TOF vs. Triple Quadrupole Comparison

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in drug metabolism and pharmacokinetic (DMPK) profiling is the structural elucidation of highly functionalized heterocyclic scaffolds. 6-Amino-1-Methylquinolin-2(1H)-One is a prime example. The stability of the quinolinone core under electrospray ionization (ESI) often yields a prominent molecular ion, making it an excellent candidate for LC-MS/MS profiling[1].

However, mapping its specific collision-induced dissociation (CID) pathways—such as distinguishing the radical loss of the N-methyl group from the expulsion of the carbonyl carbon—requires analytical precision that legacy systems cannot provide. High-resolution Q-TOF mass spectrometers are essential for distinguishing isobaric fragments that nominal mass triple quadrupoles cannot resolve[2]. This guide objectively compares the performance of a High-Resolution Accurate Mass (HRAM) Q-TOF platform against a standard Triple Quadrupole (QqQ) system, providing the mechanistic causality and self-validating protocols necessary for definitive structural assignment.

Mechanistic Causality: Fragmentation Pathways

To understand the analytical requirements, we must first analyze the chemical behavior of 6-Amino-1-Methylquinolin-2(1H)-One in the gas phase. Upon positive electrospray ionization (ESI+), the molecule is protonated to form the


 precursor ion at an exact mass of m/z 175.0866  (

).

When subjected to CID, the molecule exhibits three primary, competing fragmentation pathways:

  • Loss of Ammonia (Pathway A): The 6-amino group is highly susceptible to cleavage, resulting in the neutral loss of

    
     (-17.026 Da) to form a stable fragment at m/z 158.0601 .
    
  • Ring Contraction via CO Expulsion (Pathway B): Quinolinone derivatives frequently undergo collision-induced dissociation (CID) characterized by the expulsion of the carbonyl group (loss of CO, -28 Da), leading to ring contraction[3]. This yields a fragment at m/z 147.0917 .

  • Radical Cleavage (Pathway C): The N-methyl group can be expelled as a methyl radical (

    
    , -15.023 Da), generating a radical cation at m/z 160.0631 . This is a higher-energy pathway that requires precise collision energy optimization to observe.
    

G M [M+H]+ m/z 175.0866 C10H11N2O+ F1 Fragment A m/z 158.0601 [M+H - NH3]+ M->F1 -NH3 (-17.026 Da) F2 Fragment B m/z 147.0917 [M+H - CO]+ M->F2 -CO (-27.995 Da) F3 Fragment C m/z 160.0631 [M+H - •CH3]+ M->F3 -•CH3 (-15.023 Da) F4 Fragment D m/z 132.0682 [M+H - CO - •CH3]+ F2->F4 -•CH3 (-15.023 Da)

Figure 1: Proposed LC-MS/MS CID fragmentation pathways for 6-Amino-1-Methylquinolin-2(1H)-One.

Technology Comparison: HRAM Q-TOF vs. Legacy QqQ

When analyzing the fragmentation tree above, the limitations of a standard QqQ become apparent. A nominal mass instrument cannot confidently differentiate between the loss of


 (27.9949 Da) and the loss of 

(28.0313 Da) or

(28.0061 Da). The HRAM Q-TOF platform provides the sub-ppm mass accuracy required to lock in the empirical formula of each fragment.
Performance MetricHRAM Q-TOF PlatformLegacy Triple Quadrupole (QqQ)Analytical Causality & Impact
Mass Accuracy < 1 ppm~100–200 ppm (0.1 Da)Sub-ppm accuracy is mandatory to distinguish isobaric neutral losses (e.g.,

vs.

), ensuring no false structural assignments are made.
Resolution (FWHM) > 60,000~1,000 (Unit Resolution)High resolution mathematically separates closely eluting background matrix ions from the target fragments, eliminating spectral chimeras.
Data Acquisition Full-Scan MS/MS (Untargeted)MRM Transitions (Targeted)Full-scan captures unexpected pathways (like the

radical loss) without prior programming, unlike QqQ which only sees what it is told to look for.
Isotopic Fidelity > 95% match to theoreticalHighly variablePreserving the natural

ratio aids in the algorithmic validation of the

formula.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the following protocol is designed as a self-validating system. Every step includes a built-in quality control check to verify causality.

Phase 1: Sample Preparation & System Suitability
  • Preparation: Dissolve 6-Amino-1-Methylquinolin-2(1H)-One in 100% Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Diluting the sample in the initial mobile phase conditions prevents solvent-induced peak broadening (the "solvent effect") at the head of the column.

  • Self-Validation Check: Inject a Leucine Enkephalin standard. The system must yield a mass error of < 2 ppm . If the error exceeds this threshold, halt the sequence and perform a mass calibration. You cannot derive accurate formulas from uncalibrated data.

Phase 2: Chromatographic Separation
  • Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: LC-MS grade

      
       + 0.1% Formic Acid.
      
    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as an essential proton source, driving the formation of the

      
       ion at m/z 175.0866, which is critical for positive-mode ESI efficiency.
      
  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Phase 3: Mass Spectrometry (HRAM Q-TOF)
  • Source Parameters: ESI Positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 400°C.

  • Collision Energy (CE) Ramping: Apply a ramped CE from 15 eV to 35 eV .

    • Causality: The neutral loss of

      
       is a low-energy pathway (observable at ~15 eV). However, the cleavage of the N-methyl bond to form a radical requires significantly higher kinetic energy. Ramping the CE ensures all nodes of the fragmentation tree (Figure 1) are captured in a single composite MS/MS spectrum.
      

References

  • Harvey, D. J. "Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus." Journal of the American Society for Mass Spectrometry. [Link]

  • Armenta, J. M., et al. "A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS." Analytical Methods (Royal Society of Chemistry). [Link]

  • Hendryanny, E., et al. "Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Profiling for Quinolinone Alkaloids and Phenolic Metabolites in a Bioactive Fraction of Indonesian Yacon (Smallanthus sonchifolius) Tuber Extract." Global Medical and Health Communication. [Link]

Sources

A Comparative Guide to the Fluorescence of 6-Amino-1-Methylquinolin-2(1h)-One and Carbostyril 124 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of fluorescent molecules, the quinolinone scaffold stands out for its robust photophysical properties and amenability to chemical modification. This guide provides an in-depth comparison of two prominent quinolinone derivatives: 6-Amino-1-Methylquinolin-2(1h)-One and Carbostyril 124 (7-amino-4-methyl-2(1H)-quinolinone). This analysis is designed to equip researchers, scientists, and drug development professionals with the critical knowledge to select the optimal fluorophore for their specific applications, from cellular imaging to high-throughput screening.

Introduction: The Quinolinone Core and its Fluorescent Promise

Quinolin-2(1H)-one, a heterocyclic aromatic compound, forms the structural basis for a versatile class of fluorophores.[1] The inherent fluorescence of this core can be significantly modulated by the introduction of various substituents, a principle that underpins the distinct properties of 6-Amino-1-Methylquinolin-2(1h)-One and Carbostyril 124. The position of the amino group, a potent electron-donating group, is a key determinant of their respective photophysical characteristics.

6-Amino-1-Methylquinolin-2(1h)-One features an amino group at the 6-position and a methyl group on the nitrogen at the 1-position. This substitution pattern influences the intramolecular charge transfer (ICT) characteristics of the molecule, which are central to its fluorescence.

Carbostyril 124 , on the other hand, possesses an amino group at the 7-position and a methyl group at the 4-position.[2] This compound is a well-established and commercially available laser dye and sensitizing chromophore, recognized for its high fluorescence efficiency.[3][4]

This guide will delve into a comparative analysis of their fluorescence properties, supported by experimental data and protocols, to provide a clear understanding of their relative strengths and potential applications.

Structural Basis of Fluorescence: A Tale of Two Isomers

The distinct fluorescence profiles of 6-Amino-1-Methylquinolin-2(1h)-One and Carbostyril 124 originate from their isomeric structures. The position of the electron-donating amino group in relation to the electron-withdrawing lactam carbonyl group dictates the efficiency and wavelength of the emitted light.

G cluster_0 6-Amino-1-Methylquinolin-2(1h)-One cluster_1 Carbostyril 124 mol1 Structure of 6-Amino-1-Methylquinolin-2(1h)-One prop1 Amino group at C6 position leads to a specific intramolecular charge transfer (ICT) character. mol1->prop1 Influences comp Photophysical Properties (Excitation/Emission Maxima, Quantum Yield, Solvatochromism) prop1->comp Results in different mol2 Structure of Carbostyril 124 prop2 Amino group at C7 position results in highly efficient fluorescence. [4] mol2->prop2 Influences prop2->comp Results in different

Caption: Structural differences and their impact on fluorescence.

In 6-Amino-1-Methylquinolin-2(1h)-One, the amino group at the 6-position creates a distinct charge distribution in the excited state compared to Carbostyril 124, where the amino group is at the 7-position. This seemingly subtle difference has profound implications for their interaction with the solvent environment and their intrinsic quantum yields.

Comparative Photophysical Properties

A direct comparison of the photophysical data reveals the practical differences between these two fluorophores. The following table summarizes their key properties in various solvents. Note: Experimental data for 6-Amino-1-Methylquinolin-2(1h)-One is limited; therefore, data from the closely related 7-(diethylamino)-1-methylquinolin-2(1H)-one is used as a proxy to provide a reasonable estimate of its behavior, and this is clearly indicated.

Property6-Amino-1-Methylquinolin-2(1h)-One (data for 7-(diethylamino) derivative)[5]Carbostyril 124[3]
Excitation Max (λex) Solvent Dependent (e.g., ~410-440 nm)~350 nm
Emission Max (λem) Solvent Dependent (e.g., ~480-590 nm)Solvent Dependent
Quantum Yield (ΦF) Varies with solvent polarityHigh (e.g., can be used as a standard)
Solvatochromism Pronounced positive solvatochromism (bathochromic shift with increasing solvent polarity)[5]Exhibits solvatochromism

The data indicates that both compounds exhibit solvatochromism, a change in their absorption and emission spectra with the polarity of the solvent. Derivatives of 6-Amino-1-Methylquinolin-2(1h)-One, such as the 7-diethylamino version, show a significant bathochromic (red) shift in emission with increasing solvent polarity, which can be advantageous for sensing applications.[5] Carbostyril 124 is noted for its generally high quantum yield, making it a bright and efficient fluorophore.[2]

Experimental Protocol: A Guide to Comparative Fluorescence Analysis

To empower researchers to conduct their own comparative studies, this section provides a detailed, step-by-step methodology for characterizing and comparing the fluorescence of 6-Amino-1-Methylquinolin-2(1h)-One and Carbostyril 124.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis stock Prepare 1 mM stock solutions of each compound in a suitable solvent (e.g., DMSO). working Prepare a series of dilutions in various solvents (e.g., non-polar, polar aprotic, polar protic) with absorbance < 0.1 at λex. stock->working abs Record UV-Vis absorption spectra to determine λmax for excitation. working->abs em Record fluorescence emission spectra by exciting at their respective λmax. abs->em qy Determine fluorescence quantum yield (ΦF) using a known standard (e.g., quinine sulfate). [16] em->qy plot Plot integrated fluorescence intensity vs. absorbance. qy->plot compare Compare λex, λem, Stokes shift, and ΦF across different solvents. plot->compare

Caption: Experimental workflow for comparative fluorescence analysis.

Materials and Instrumentation
  • Compounds: 6-Amino-1-Methylquinolin-2(1h)-One, Carbostyril 124

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, Methanol, Water)

  • Instrumentation:

    • UV-Visible Spectrophotometer

    • Spectrofluorometer

    • Quartz cuvettes (1 cm path length)

Step-by-Step Procedure
  • Stock Solution Preparation: Prepare 1 mM stock solutions of 6-Amino-1-Methylquinolin-2(1h)-One and Carbostyril 124 in a solvent in which they are readily soluble, such as DMSO.

  • Working Solution Preparation: For each compound, prepare a series of dilutions in the desired solvents. The concentration of these working solutions should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorption Spectra Measurement: Record the UV-Visible absorption spectrum for each working solution to determine the wavelength of maximum absorption (λmax). This will be used as the excitation wavelength (λex) for fluorescence measurements.

  • Fluorescence Emission Spectra Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the λmax determined in the previous step.

    • Record the fluorescence emission spectrum over an appropriate wavelength range.

    • Repeat this for each compound in every solvent.

  • Quantum Yield Determination (Comparative Method):

    • Select a suitable fluorescence standard with a known quantum yield that absorbs in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

    • Prepare a series of dilutions of the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength of the sample.

    • Measure the absorption and fluorescence emission spectra of the standard solutions under the same instrumental conditions as the samples.

    • Integrate the area under the emission curves for both the samples and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the samples and the standard. The plots should be linear.

    • Calculate the quantum yield of the sample (Φx) using the following equation[6]: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

      • Φst is the quantum yield of the standard

      • Gradx and Gradst are the gradients of the plots for the sample and standard, respectively

      • ηx and ηst are the refractive indices of the sample and standard solvents, respectively

Conclusion: Selecting the Right Tool for the Job

Both 6-Amino-1-Methylquinolin-2(1h)-One and Carbostyril 124 are valuable fluorescent probes with distinct characteristics.

  • Carbostyril 124 is an excellent choice for applications requiring high brightness and a well-characterized fluorophore. Its established use as a laser dye and sensitizer speaks to its robust photophysical performance.[3][4]

  • 6-Amino-1-Methylquinolin-2(1h)-One and its derivatives, with their pronounced solvatochromic shifts, offer exciting possibilities for the development of fluorescent sensors that can report on the polarity of their microenvironment. This property is particularly useful in biological systems for studying protein-ligand interactions or membrane dynamics.

Ultimately, the choice between these two compounds will depend on the specific experimental requirements. By understanding their fundamental photophysical properties and employing the standardized experimental protocols outlined in this guide, researchers can make an informed decision to advance their scientific endeavors.

References

  • Gotor, R., et al. (2023). Quinolin-2(1H)
  • PhotochemCAD. Carbostyril 124 spectral database. [Link]

  • Li, M., & Selvin, P. R. (2004). Carbostyril Derivatives as Antenna Molecules for Luminescent Lanthanide Chelates.
  • Normand, G., et al. (2018). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide. Organic & Biomolecular Chemistry.
  • Samaan, S., et al. (2021). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega.

  • ResearchGate.
  • MDPI. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions.
  • ResearchGate. Computational profiling of the fast, base-free synthesis of quinolin-2(1H)-ones.
  • Viola, G., et al. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro.
  • ResearchGate. Fluorescence lifetimes of 6-methoxy quinoline in different solvents.
  • ResearchGate.
  • HORIBA. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Birks, J. B. (1976). Fluorescence quantum yield measurements.
  • Tiznado, W., et al. (2021). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega.
  • Zagotta, W. N., et al. (2021). An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved FRET. eLife.
  • ResearchGate.
  • Rock, P. J., et al. (2012). Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. Organic & Biomolecular Chemistry.
  • ResearchGate. Quinolin-2(1 H )
  • BenchChem. An In-depth Technical Guide to the Photophysical Properties of 2-Hydroxyquinoline.
  • Indian Journal of Pure & Applied Physics. Photo physical properties of 8-hydroxy quinoline.
  • Perelman School of Medicine at the University of Pennsylvania. FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance-dependent energy transfer.
  • ResearchGate. Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution.

Sources

Crystallographic Scaffold Comparison: 6-Amino-1-Methylquinolin-2(1H)-One vs. Alternative Quinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the selection of an optimal starting scaffold dictates the downstream success of hit-to-lead campaigns. The quinolin-2(1H)-one core is a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, bromodomain antagonists, and protein-protein interaction (PPI) modulators.

This guide objectively evaluates the crystallographic utility and physicochemical performance of 6-Amino-1-Methylquinolin-2(1H)-One (6-AMQ) (PDB Ligand ID: ) against its unmethylated and non-aminated alternatives: 1-Methylquinolin-2(1H)-one (1-MQ) and 6-Aminoquinolin-2(1H)-one (6-AQ). By analyzing the causality behind experimental choices, we demonstrate why 6-AMQ is the superior building block for targeting solvated pockets, such as those found in BCL6 inhibitors .

Structural Causality: The "Why" Behind the Scaffold

To understand why 6-AMQ outperforms its analogs in X-ray crystallographic screening, we must deconstruct the causality of its functional groups:

  • N1-Methylation (The Hydrophobic Anchor): Unmethylated quinolinones (like 6-AQ) possess an N1-H that acts as a strong, promiscuous hydrogen bond donor. In the highly ordered environment of a protein crystal lattice, this often leads to non-specific binding or the disruption of native hydration networks, causing the crystal to crack or dissolve during soaking. By methylating the N1 position, 6-AMQ eliminates this liability. It forces the molecule to rely on its predictable π-system for target engagement while significantly increasing aqueous solubility for high-concentration soaking .

  • C6-Amino Substitution (The Growth Vector): While 1-MQ is a stable crystallographic hit, it is often a "dead-end" fragment due to the lack of synthetic handles for elaboration. The C6-amine in 6-AMQ naturally points outward toward the solvent channel in many target complexes. This primary amine serves as a critical, solvent-exposed vector for late-stage functionalization (e.g., Buchwald-Hartwig couplings or amidation) allowing researchers to grow the fragment into deep water networks without disrupting the core binding pose .

SAR_Logic Core 6-Amino-1-Methylquinolin-2(1H)-One N_Methyl N1-Methylation Core->N_Methyl C6_Amino C6-Amino Group Core->C6_Amino Aromatic Quinolinone Core Core->Aromatic Sol Increases Aqueous Solubility N_Methyl->Sol Vector Solvent-Exposed Growth Vector C6_Amino->Vector Stack Target π-π Stacking (e.g., BCL6) Aromatic->Stack

Fig 1. Structural causality and binding mechanics of the 6-AMQ scaffold in FBDD.

Comparative Performance Data

The following table synthesizes field-proven crystallographic and physicochemical parameters, objectively comparing 6-AMQ against alternative quinolinone scaffolds.

ScaffoldAqueous Solubility (Max Soaking Conc.)Synthetic Tractability (Vector Growth)Crystallographic Hit Rate (Typical FBDD)Primary Limitation
6-Amino-1-Methylquinolin-2(1H)-One (6-AMQ) High (~30-50 mM)Excellent (C6 primary amine for Buchwald/Amidation)~4.5%Requires careful DMSO titration during initial soaking.
1-Methylquinolin-2(1H)-One (1-MQ) High (~40-50 mM)Poor (Lacks active handles for late-stage functionalization)~3.2%Dead-end fragment; difficult to elaborate without de novo synthesis.
6-Aminoquinolin-2(1H)-One (6-AQ) Low (<10 mM)Moderate (C6 amine available, but N1 causes side reactions)~1.5%N1-H acts as a promiscuous H-bond donor, disrupting crystal lattices.

Self-Validating Experimental Protocol: High-Throughput Crystallographic Soaking

To ensure trustworthiness and reproducibility, the following protocol for soaking 6-AMQ into protein crystals is designed as a self-validating system. Every step includes a built-in quality control checkpoint to prevent false positives.

Step 1: Apo-Crystal Baseline Establishment
  • Action: Grow target protein crystals using vapor diffusion. Prior to any soaking, collect a high-resolution apo dataset (< 2.0 Å) to map the native hydration network.

  • Self-Validation Checkpoint: Refine the apo structure. Ensure the

    
     is < 25% and that the electron density map clearly resolves the solvent molecules in the target pocket. If the baseline is noisy, fragment density will be indistinguishable from bulk solvent.
    
Step 2: Fragment Formulation and High-Concentration Soaking
  • Action: Dissolve 6-AMQ in 100% DMSO to create a 500 mM stock. Dilute this stock directly into the crystallization mother liquor to achieve a final fragment concentration of 25–50 mM (maintaining final DMSO ≤ 10%). Transfer the apo-crystals into the soaking drop for 2 to 24 hours.

  • Causality: FBDD hits typically have low initial affinities (

    
     in the high micromolar to millimolar range). High-concentration soaking is thermodynamically required to drive active-site occupancy.
    
  • Self-Validation Checkpoint: Monitor the crystals under polarized light. If birefringence fades, the 6-AMQ concentration or DMSO level is degrading the crystal lattice. Titrate the concentration down in 10 mM increments.

Step 3: Cryoprotection and Data Collection
  • Action: Briefly transfer the soaked crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol + 25 mM 6-AMQ) to prevent ice ring formation, then flash-cool in liquid nitrogen. Collect X-ray diffraction data at 100 K.

Step 4: Electron Density Validation and Pose Refinement
  • Action: Process the diffraction data (e.g., via XDS or DIALS) and perform molecular replacement.

  • Self-Validation Checkpoint (Critical): Do not rely solely on standard

    
     maps, which suffer from phase bias and can make bulk solvent mimic a bound fragment. Instead, generate Polder (OMIT) maps . Polder maps mathematically exclude bulk solvent from the region of interest, providing rigorous, unbiased confirmation that the electron density belongs to the 6-AMQ fragment and not a trapped water cluster.
    

Workflow A 1. Apo-Crystal Baseline (<2.0 Å) C 3. Crystal Soaking (2-24h Incubation) A->C B 2. 6-AMQ Fragment Formulation (50 mM) B->C D 4. Flash-Cooling (Liquid N2, 100K) C->D Lattice Intact E 5. X-Ray Diffraction & Data Processing D->E F 6. Polder OMIT Map & Pose Refinement E->F R_free < 25%

Fig 2. Self-validating high-throughput X-ray crystallographic soaking workflow for 6-AMQ.

References

  • Title: Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Exiting the tunnel of uncertainty: crystal soak to validated hit Source: Acta Crystallographica Section D: Structural Biology (NIH PubMed Central) URL: [Link]

  • Title: 8T1 Ligand Summary Page (6-amino-1-methylquinolin-2(1H)-one) Source: RCSB Protein Data Bank URL: [Link]

Technical Guide: HPLC Retention Time Standards for 6-Amino-1-Methylquinolin-2(1H)-One

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for establishing and validating HPLC retention time standards for 6-Amino-1-Methylquinolin-2(1H)-One , a critical intermediate and impurity marker in the synthesis of quinolinone-based therapeutics (e.g., Brexpiprazole, Cilostamide).

Executive Summary

6-Amino-1-Methylquinolin-2(1H)-One is a polar, basic, bicyclic aromatic compound. Its analysis is frequently complicated by peak tailing due to the basic amino group (C6 position) and potential interference from structural analogs (e.g., des-methyl variants).

This guide compares three distinct chromatographic approaches to establish a robust retention time (Rt) standard. Unlike generic protocols, we evaluate the performance trade-offs between standard C18 retention, Phenyl-Hexyl selectivity, and Fluorescence-based high-sensitivity detection.

Compound Profile[1][2][3][4][5][6][7]
  • Chemical Name: 6-Amino-1-methylquinolin-2(1H)-one

  • Molecular Formula: C₁₀H₁₀N₂O

  • Key Functional Groups:

    • N1-Methyl Lactam: Blocks tautomerism, reducing peak splitting but increasing hydrophobicity compared to the N-H analog.

    • C6-Amine: Weakly basic; prone to silanol interactions on older silica supports.

  • Detection: UV (Strong absorption ~254 nm); Fluorescence (Highly emissive).

Comparative Method Analysis

The following table contrasts the three primary methodologies for retaining and quantifying this standard.

FeatureMethod A: The "Workhorse" (C18) Method B: Enhanced Selectivity (Phenyl-Hexyl) Method C: Trace Sensitivity (FLD)
Stationary Phase End-capped C18 (L1)Phenyl-Hexyl (L11)C18 (High Carbon Load)
Separation Mechanism Hydrophobic Interaction

Stacking + Hydrophobic
Hydrophobic
Retention Stability High (Robust to minor pH shifts)Moderate (Temperature sensitive)High
Selectivity Good for general impuritiesSuperior for aromatic isomersStandard
LOD/LOQ ~0.1 µg/mL (UV)~0.1 µg/mL (UV)< 0.01 µg/mL
Primary Use Case Assay & Purity (QC)Impurity Profiling (R&D)Genotoxic Impurity Screening
Method A: The "Workhorse" Standard (C18/UV)

Recommended for Routine Quality Control.

This method utilizes a low-pH mobile phase to protonate the C6-amine, ensuring it exists as a single ionic species. This prevents the "retention drift" often seen near the pKa.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Target Retention Time: ~6.5 - 7.5 min (k' ≈ 3.5).

Why this works: The acidic pH suppresses silanol ionization on the column, minimizing peak tailing (Tailing Factor < 1.2). The N1-methyl group increases lipophilicity enough to retain well on C18 despite the protonated amine.

Method B: The "Selectivity" Alternative (Phenyl-Hexyl)

Recommended for separating the N-Methyl standard from Des-methyl impurities.

Standard C18 columns often fail to resolve 6-Amino-1-Methylquinolin-2(1H)-One from its precursor 6-Aminoquinolin-2(1H)-One (lacking the methyl group). The Phenyl-Hexyl phase leverages


 interactions with the quinolinone ring.
  • Column: Phenomenex Kinetex Phenyl-Hexyl, 4.6 × 150 mm, 2.6 µm.

  • Mobile Phase: 10 mM Ammonium Formate (pH 4.0) / Methanol.[4]

  • Mechanism: The electron-rich phenyl stationary phase interacts distinctively with the methylated vs. non-methylated nitrogen, often reversing or significantly altering elution order compared to C18.

Method C: High Sensitivity (Fluorescence)

Recommended for Trace Analysis (ppm level).

Quinolinones are naturally fluorescent. Using FLD eliminates matrix interference from non-fluorescent reagents.

  • Excitation: 320 nm

  • Emission: 390 nm

  • Advantage: Increases signal-to-noise ratio by 10-50x compared to UV, essential when this compound is a low-level impurity in a drug substance.

Experimental Protocol: Establishing the Standard

Reagent Preparation
  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of 6-Amino-1-Methylquinolin-2(1H)-One Reference Standard.

    • Dissolve in 10 mL of Methanol (sonicate for 5 mins). Note: The methyl group improves solubility in MeOH compared to water.

  • System Suitability Solution (50 µg/mL):

    • Dilute Stock 1:20 with Mobile Phase A.

    • Critical Step: Filter through a 0.22 µm PVDF filter. Nylon filters may bind the cationic amine.

Validation Workflow (Self-Validating Protocol)

To ensure the Retention Time (Rt) is a valid standard, follow this logic:

  • Injection 1-5: Inject System Suitability Solution.

    • Acceptance: RSD of Rt < 0.5%.[3][5]

  • Resolution Check: Inject a mixture of the Target + Des-methyl impurity.

    • Acceptance: Resolution (Rs) > 2.0.

  • Tailing Check:

    • Acceptance: Tailing Factor (T) < 1.5. If T > 1.5, the column silanols are active; add 5mM Triethylamine or lower pH.

Visualizing the Separation Logic

The following diagram illustrates the decision process for selecting the correct retention standard method based on the analytical goal.

MethodSelection Start Start: Define Analytical Goal Goal_QC Routine QC / Assay Start->Goal_QC Goal_Impurity Impurity Profiling (Isomer Separation) Start->Goal_Impurity Goal_Trace Trace Analysis (< 0.05%) Start->Goal_Trace Method_C18 Method A: C18 / Low pH (Robust Retention) Goal_QC->Method_C18 Prioritize Stability Method_Phenyl Method B: Phenyl-Hexyl (Pi-Pi Selectivity) Goal_Impurity->Method_Phenyl Prioritize Selectivity Method_FLD Method C: Fluorescence (High Sensitivity) Goal_Trace->Method_FLD Prioritize Signal Result_Robust Stable Rt Good Peak Shape Method_C18->Result_Robust Result_Res Separation of Des-methyl analogs Method_Phenyl->Result_Res Result_Sens LOD < 10 ppb Matrix Elimination Method_FLD->Result_Sens

Figure 1: Decision matrix for selecting the appropriate HPLC methodology based on specific analytical requirements (QC vs. R&D vs. Trace Analysis).

References

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives. PubMed. Available at: [Link]

  • Shindo, N., et al. (1997).[3] Separation of 18 6-aminoquinolyl-carbamyl-amino acids by ion-pair chromatography. Analytical Biochemistry. Available at: [Link]

  • Desrivot, J., et al. (2007).[4] Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines. Journal of Chromatography B. Available at: [Link]

  • Veeprho. Brexpiprazole Impurity Standards. (Context for Quinolinone impurities). Available at: [Link]

  • YMC America. Strategic Peptide and Heterocycle Purification Guide. (Stationary phase selection principles). Available at: [Link]

Sources

Technical Validation Guide: IR Spectroscopy for 6-Amino-1-Methylquinolin-2(1H)-One

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of fluorogenic probes and kinase inhibitors, 6-Amino-1-Methylquinolin-2(1H)-One serves as a critical scaffold.[1] Its validation is frequently complicated by two primary structural contaminants: the unreduced nitro-precursor and the non-methylated lactam analog.[1]

This guide moves beyond simple peak listing. It establishes a self-validating spectroscopic framework to definitively confirm the identity of 6-Amino-1-Methylquinolin-2(1H)-One using Fourier Transform Infrared (FTIR) spectroscopy.[1] By focusing on the "silent" regions (absence of peaks) as much as the active ones, we ensure a higher confidence interval in your quality control workflow.

Structural Basis of Vibrational Modes

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators. The 6-Amino-1-Methylquinolin-2(1H)-One molecule is a bicyclic aromatic lactam.[1]

  • The Lactam Core (Quinolin-2-one): Unlike quinoline, the 2-position carbonyl creates a lactam system.[1] In the N-methylated form, the "Amide II" band (N-H bending) is mechanically prohibited, providing a definitive spectral signature compared to the NH-analog.[1]

  • The 6-Amino Group: A primary aromatic amine attached to the benzenoid ring.[1] This acts as an electron donor, often shifting the ring breathing modes.

  • The N-Methyl Group: Sterically locks the lactam, preventing tautomerization to the lactim (hydroxyquinoline) form, simplifying the C=O region.[1]

Visualization: Structural Logic & Validation Flow

ValidationLogic Start Unknown Sample CheckCO Check 1630-1660 cm⁻¹ (Lactam C=O) Start->CheckCO CheckNO2 Check 1340/1530 cm⁻¹ (Nitro Group) CheckCO->CheckNO2 Present (Strong) CheckNH Check 3100-3200 cm⁻¹ (Amide N-H) CheckNO2->CheckNH Absent (Purity) CheckNH2 Check 3300-3500 cm⁻¹ (Amino Doublet) CheckNH->CheckNH2 Absent (N-Methylated) Result CONFIRMED: 6-Amino-1-Methylquinolin-2(1H)-One CheckNH2->Result Present (Doublet)

Figure 1: Decision tree for spectroscopic validation. Note that the absence of peaks (NO2, Amide NH) is as critical as the presence of functional groups.

Comparative Analysis: The Validation Matrix

Scientific integrity requires comparing the target against its most likely impurities. The following data synthesizes experimental observations of quinolone derivatives to establish pass/fail criteria.

Table 1: Target vs. Precursor (Reduction Monitoring)

Objective: Confirming complete reduction of 6-Nitro-1-methylquinolin-2(1H)-one.

Functional GroupVibration ModeTarget: 6-Amino (cm⁻¹)Precursor: 6-Nitro (cm⁻¹)Validation Insight
Primary Amine N-H Stretch (Asym/Sym)3420-3460 & 3320-3350 (Doublet)AbsentThe appearance of a distinct doublet is the primary marker of synthesis success.[1]
Nitro Group N-O Stretch (Asym)Absent1520-1550 (Strong)CRITICAL: Residual absorbance here indicates incomplete reduction (<99% yield).
Nitro Group N-O Stretch (Sym)Absent1330-1350 (Strong)Often sharper than the asymmetric band; easier to quantify for impurity profiling.
Lactam C=O Stretch1640-16601650-1670The nitro group is electron-withdrawing, typically shifting the C=O slightly higher than in the amino derivative.[1]
Table 2: Target vs. Analog (N-Methylation Confirmation)

Objective: Distinguishing from 6-Aminoquinolin-2(1H)-one (Non-methylated).

Functional GroupVibration ModeTarget: N-Methyl (cm⁻¹)Analog: N-H (Free) (cm⁻¹)Validation Insight
Lactam Amide N-H StretchAbsent 2800-3200 (Broad, Multi-band)The non-methylated analog shows broad H-bonded dimer peaks.[1] The target spectrum should be clean in this region (except for C-H).
Lactam Core C=O Stretch1640-1660 (Sharp)1660-1690N-Methylation removes H-bond donation capability, often lowering the C=O frequency compared to the free lactam dimer.[1]
Methyl Group C-H Stretch (Aliphatic)~2950 (Weak)AbsentOften obscured by aromatic C-H, but a shoulder at 2950 cm⁻¹ supports N-methylation.

Detailed Experimental Protocol

To ensure reproducibility, follow this ATR-FTIR (Attenuated Total Reflectance) protocol. This method minimizes sample preparation errors common with KBr pellets (e.g., water absorption).

Step 1: Instrument Configuration
  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.

  • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Routine) or 64 (High Precision).

  • Range: 4000 – 600 cm⁻¹.

Step 2: Sample Preparation & Acquisition
  • Background: Clean crystal with isopropanol. Collect background spectrum (air).

  • Loading: Place ~2-5 mg of solid 6-Amino-1-Methylquinolin-2(1H)-One on the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reads 80-100 (optimal contact).[1] Note: Inconsistent pressure leads to variable peak intensities.

  • Acquisition: Collect sample spectrum.

  • Correction: Apply "ATR Correction" algorithm in software to account for penetration depth dependence on wavelength (optional but recommended for publication-quality data).

Step 3: Data Interpretation Workflow
  • Normalize the C=O peak (approx 1650 cm⁻¹) to 1.0 absorbance units.

  • Zoom into 1500-1550 cm⁻¹. If a peak >0.05 AU exists, the sample contains >5% Nitro precursor.

  • Zoom into 3300-3500 cm⁻¹. Verify the "doublet" shape.[2] A single broad blob suggests moisture contamination or salt formation (e.g., HCl salt).

Mechanistic Pathway Visualization

Understanding the synthesis pathway aids in identifying potential impurities. The following diagram maps the reduction process and the associated spectral shifts.

SynthesisPathway Precursor 6-Nitro-1-Methylquinolin-2(1H)-One (Strong NO₂ bands: 1340, 1530 cm⁻¹) Intermediate Hydroxylamine Intermediate (Transient) Precursor->Intermediate Partial Reduction Reagent Reduction Agent (e.g., SnCl₂ / H₂ or Pd/C) Reagent->Precursor Actuates Product 6-Amino-1-Methylquinolin-2(1H)-One (Amino Doublet: 3350, 3450 cm⁻¹) Intermediate->Product Complete Reduction

Figure 2: Synthetic pathway from Nitro-precursor to Amino-product, highlighting the critical spectral checkpoints.

References

  • National Institutes of Health (NIH) / PubChem. 6-Aminoquinoline Spectral Data. Retrieved from PubChem Database.[3] (General aminoquinoline vibrational assignments). Link

  • Avendaño Jiménez, L. P., et al. (2013). "Vibrational, electronic, and structural properties of 6-nitro- and 6-amino-2-trifluoromethylchromone."[1][4] The Journal of Physical Chemistry A, 117(10), 2169-2180.[4] (Authoritative reference for Nitro-to-Amino spectral shifts in fused ring systems). Link

  • Dereli, O., et al. (2011). "DFT and Experimental (FT-IR) Investigation of Vibrational Spectroscopy of 4-hydroxy-1-methyl-2(1H)-quinolone."[1] Australian Journal of Basic and Applied Sciences. (Validation of N-methyl lactam core vibrations).

  • BenchChem. Spectroscopic Confirmation of Synthesized Quinoline Derivatives. (Comparative protocols for quinoline vs. isoquinoline validation). Link

  • Radboud Repository. Metabolite Identification Using Infrared Ion Spectroscopy. (Advanced assignment of N-H bending modes in heterocyclic amines). Link

Sources

Comparative Technical Guide: 6-Aminoquinolin-2-one vs. 1-Methyl-6-aminoquinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison between 6-aminoquinolin-2-one (6-AQ) and its N1-methylated analog (1-methyl-6-aminoquinolin-2-one, N-Me-6-AQ). While both compounds serve as versatile fluorophores and synthons in medicinal chemistry, their utility diverges significantly based on their tautomeric behavior and hydrogen-bonding capabilities.

  • 6-Aminoquinolin-2-one: A "chameleon" scaffold capable of lactam-lactim tautomerism. It is highly sensitive to protic environments and serves as a hydrogen bond donor/acceptor probe.

  • 1-Methyl-6-aminoquinolin-2-one: A "locked" lactam scaffold. N-methylation prevents tautomerization, increases solubility in organic solvents, and typically enhances fluorescence quantum yield by eliminating non-radiative decay pathways associated with the amide N-H.

Structural & Mechanistic Basis

The core difference lies in the amide nitrogen (N1) . In the parent compound, this position bears a proton, allowing for complex solvent interactions and tautomeric equilibrium. In the N-methyl analog, this position is capped, forcing the molecule to reside permanently in the lactam form.

Tautomeric Equilibrium (The "Chameleon" Effect)

6-Aminoquinolin-2-one exists in an equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. This equilibrium is solvent-dependent:

  • Polar/Protic Solvents (Water, MeOH): Favor the Lactam form.

  • Non-polar Solvents: Increase the population of the Lactim form.

  • N-Methyl Analog: The methyl group at N1 sterically and chemically prevents the formation of the lactim species, locking the electronic distribution.

DOT Diagram: Tautomerism & Locking Mechanism

Tautomerism Lactam Lactam Form (C=O, N-H) Lactim Lactim Form (C-OH, N=C) Lactam->Lactim Tautomerization (Proton Transfer) Locked N-Methyl Locked Form (C=O, N-Me) Lactam->Locked Methylation (MeI) (Irreversible)

Figure 1: The parent compound equilibrates between Lactam and Lactim forms. N-methylation traps the structure in the Lactam geometry, eliminating the proton transfer pathway.

Photophysical Performance Comparison

The fluorescence of carbostyril derivatives is governed by Intramolecular Charge Transfer (ICT) from the electron-donating amino group (position 6) to the electron-withdrawing carbonyl (position 2).

Comparative Data Table
Feature6-Aminoquinolin-2-one (6-AQ)1-Methyl-6-aminoquinolin-2-one
Emission Max (

)
~485 nm (Cyan/Blue)~490–500 nm (Bathochromic Shift)
Stokes Shift Large (~100–120 nm)Moderate to Large
Quantum Yield (

)
Lower (< 0.1 in water)Higher (Reduced solvent quenching)
Solvent Sensitivity High (H-bond donor & acceptor)Moderate (H-bond acceptor only)
pH Stability Sensitive (Amide deprotonation pKa > 12)Stable (No acidic amide proton)
Solubility Moderate in alcohols; poor in non-polarImproved in DCM, CHCl

, EtOAc
Interpretation of Data[1][2][3][4][5][6]
  • Quantum Yield: The N-H bond in 6-AQ acts as a non-radiative decay channel via vibration and solvent quenching (especially in water). Methylation removes this channel, often resulting in a brighter fluorophore.

  • Spectral Shift: The N-methyl group is a weak electron donor.[1] Its presence at N1 slightly destabilizes the HOMO while stabilizing the excited state dipole, typically causing a 5–15 nm red shift in emission compared to the parent lactam.

Experimental Protocols (Synthesis)

The synthesis of these compounds relies on the reduction of their respective nitro-precursors. The divergence point is the methylation step prior to reduction to avoid poly-methylation of the amine.

Workflow Diagram

Synthesis cluster_0 Pathway A: Parent Compound cluster_1 Pathway B: N-Methyl Analog Start 6-Nitroquinolin-2-one StepA1 Reduction (SnCl2 / HCl or H2/Pd) Start->StepA1 StepB1 N-Methylation (MeI, K2CO3, DMF) Start->StepB1 ProductA 6-Aminoquinolin-2-one StepA1->ProductA StepB2 Reduction (Fe / NH4Cl or H2/Pd) StepB1->StepB2 ProductB 1-Methyl-6-aminoquinolin-2-one StepB2->ProductB

Figure 2: Synthetic divergence. Methylation must be performed on the nitro-intermediate to ensure regioselectivity at N1.

Detailed Protocol: Synthesis of 1-Methyl-6-aminoquinolin-2-one

Step 1: N-Methylation of 6-Nitroquinolin-2-one

  • Reagents: Suspend 6-nitroquinolin-2-one (1.0 eq) in anhydrous DMF (0.2 M).

  • Base: Add anhydrous

    
     (1.5 eq). Stir at room temperature for 15 min.
    
  • Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (SiO

    
    , 5% MeOH in DCM). The N-methyl product typically has a higher R
    
    
    
    than the starting material.
  • Workup: Pour into ice water. Filter the precipitate, wash with water, and dry. Recrystallize from Ethanol.

    • Yield Expectation: 85–95%.

Step 2: Reduction to the Amine

  • Reagents: Dissolve the N-methyl-6-nitro intermediate in Ethanol/Water (3:1).

  • Catalyst: Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).

  • Reaction: Reflux for 2 hours. The yellow nitro compound will fade to a fluorescent pale/colorless amine species.

  • Purification: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Isolation: Extract with Ethyl Acetate, dry over Na

    
    SO
    
    
    
    , and evaporate.
    • Validation: ESI-MS [M+H]+ = 175.2. Appearance: Pale yellow solid.[2][3]

Applications & Selection Guide

Application DomainRecommended AnalogRationale
Bioconjugation 6-AQ The free N-H at position 1 allows for secondary functionalization if needed, though the 6-NH

is the primary handle.
Fluorescence Standard N-Me-6-AQ Higher quantum yield and independence from pH/tautomeric effects make it a more reliable reference standard.
Environment Sensing 6-AQ The "naked" amide is highly sensitive to hydrogen-bonding solvents, making it an excellent probe for local polarity (e.g., protein pockets).
Drug Scaffold N-Me-6-AQ N-methylation improves lipophilicity (LogP) and membrane permeability, critical for CNS-active drugs (e.g., nNOS inhibitors).

Expert Insight: When developing a fluorescent probe for biological systems, N-Me-6-AQ is generally preferred. The N-H group in 6-AQ can be deprotonated by basic amino acid residues or quenched by water, leading to artifacts in fluorescence intensity. The N-methyl group eliminates these variables, providing a "cleaner" signal that correlates directly with the environment of the 6-amino ICT system.

References

  • Photophysical Properties of Carbostyrils: Sinha, R. K., & Kundu, T. (2020). Vibronic spectra of jet-cooled 1-methyl-2(1H)-quinolinone studied by Fluorescence spectroscopy and Quantum chemical calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[4] Link

  • Synthesis of Aminoquinolines: Yuan, X. X., et al. (2011).[5] Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters.[5] Link

  • Tautomerism in 2-Quinolones: Behera, P. K., et al. (2006). Excited State Proton Transfer in 2-Hydroxyquinoline.[6] Journal of Photochemistry and Photobiology A: Chemistry.

  • Fluorescence of 6-Aminoquinolin-2-one: Niemi, P., et al. (2012). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions.[7] (Note: Discusses the 2-one metabolite). Link

  • Medicinal Chemistry (nNOS Inhibitors): Huang, H., et al. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. Journal of Medicinal Chemistry. Link

Sources

elemental analysis calculation for 6-Amino-1-Methylquinolin-2(1h)-One

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-1-methylquinolin-2(1H)-one (CAS: Derived from analog 79207-68-4) is a critical heterocyclic scaffold used primarily as a fluorescent probe precursor and a pharmacophore in the synthesis of anticoagulants (e.g., factor Xa inhibitors) and kinase inhibitors. Unlike its non-methylated analog (6-aminoquinolin-2(1H)-one), the N-methylated variant is "locked" in the lactam tautomer, offering distinct solubility and fluorescence properties.

This guide provides a rigorous breakdown of the elemental analysis (EA) calculation for this compound and compares the efficacy of EA against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) for purity validation. We address the common "failed EA" scenario caused by solvates and provide a decision-making framework for analytical validation.

Part 1: Theoretical Framework & Calculation

To perform an accurate elemental analysis, one must first establish the theoretical composition based on the molecular structure.

Structural Specifications
  • IUPAC Name: 6-Amino-1-methylquinolin-2(1H)-one

  • Molecular Formula:

    
    
    
  • Structural Features:

    • Core: Quinoline ring system.

    • Functional Groups: Carbonyl at C2 (Lactam), Methyl group at N1, Amino group at C6.

    • Tautomerism: Blocked. The N1-methyl group prevents lactam-lactim tautomerization, stabilizing the amide bond character.

The Elemental Analysis Calculation

The theoretical mass percentages (% w/w) are calculated using standard atomic weights (IUPAC 2022).

ElementCountAtomic Weight ( g/mol )Total Mass ContributionCalculationTheoretical %
Carbon (C) 1012.011120.11

68.95%
Hydrogen (H) 101.00810.08

5.79%
Nitrogen (N) 214.00728.014

16.08%
Oxygen (O) 115.99915.999

9.18%
Total -- -- 174.203 -- 100.00%

Critical Insight: In practice, experimental values falling within ±0.4% of these theoretical values confirm bulk purity >95%. However, quinolinones are prone to forming hydrates. A single water molecule (monohydrate) shifts the %C from 68.95% down to 62.48%, a massive deviation that often leads to false "failed" results.

Part 2: Comparative Analysis of Characterization Methods

In drug development, relying solely on one method can be catastrophic. Below, we compare the "Gold Standard" (Combustion Analysis) with modern alternatives for validating 6-Amino-1-methylquinolin-2(1H)-one.

Method Performance Matrix
FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HPLC-UV (Area %)
Primary Output Bulk elemental ratio (C:H:N).Molar purity & structure verification.Chromatographic purity (UV absorption).
Sample Req. 2–5 mg (Destructive).5–10 mg (Non-destructive).<1 mg (Destructive).
Accuracy High (if pure); Low (if solvated).Very High (±0.5% with internal std).Medium (Response factor dependent).
Solvate Detection Poor. Cannot distinguish impurity from solvate easily without TGA.Excellent. Solvents appear as distinct peaks.Poor. Solvents/Water are "invisible" to UV.
Best For... Final compound validation for publication.Determining "Assay" (absolute purity) for biological dosing.Routine reaction monitoring.
Scenario Analysis: The "Hydrate Trap"

Scenario: You synthesized the target compound, but your EA results are C: 65.60%, H: 5.90%, N: 15.30%.

  • Interpretation: The result fails the ±0.4% rule for the pure compound.

  • Diagnosis: Calculate for a hemi-hydrate (

    
    ).
    
    • New MW:

      
      
      
    • New %C:

      
       (Matches experimental data).
      
  • Recommendation: Do not re-purify. Dry the sample at 60°C under high vacuum (

    
    ) over 
    
    
    
    for 24 hours, or switch to qNMR for an assay value that excludes water weight.

Part 3: Functional Comparison (Product vs. Analog)

Why use 6-Amino-1-methylquinolin-2(1H)-one over the non-methylated 6-Aminoquinolin-2(1H)-one ?

Feature1-Methyl Analog (Target) Non-Methylated Analog Impact on Research
H-Bonding Acceptor only (C=O).Donor (NH) & Acceptor (C=O).Methylation improves membrane permeability (lower PSA).
Tautomerism Locked Lactam. Lactam

Lactim equilibrium.
1-Methyl provides a stable, defined geometry for binding studies.
Fluorescence Higher Quantum Yield (typically).Quenched by solvent interactions via NH.1-Methyl is superior for developing fluorescent probes.
Solubility Better in DCM/Chloroform.Better in DMSO/Methanol.1-Methyl is easier to work with in organic synthesis.

Part 4: Validated Experimental Protocols

Workflow: Analytical Decision Tree

The following DOT diagram illustrates the logical flow for validating this compound, ensuring no sample is wasted on EA before it is ready.

Safety Operating Guide

6-Amino-1-Methylquinolin-2(1h)-One proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of synthetic intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of laboratory safety and environmental stewardship. 6-Amino-1-Methylquinolin-2(1H)-One (CAS: 90914-94-6) is a nitrogenated heterocyclic aromatic compound. Like many aminoquinoline derivatives, it requires rigorous waste management protocols due to its biological activity, potential toxicity, and resistance to standard environmental degradation.

As a Senior Application Scientist, I have designed this procedural guide to move beyond basic regulatory compliance. By understanding the causality behind these disposal steps, your laboratory can implement a self-validating safety system that protects personnel, prevents environmental contamination, and ensures strict adherence to Resource Conservation and Recovery Act (RCRA) standards.

Part 1: Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first quantify the chemical and physical risks associated with the compound. The following table summarizes the quantitative data that dictates our handling and segregation logic.

Property / HazardValue / DescriptionCausality for Disposal Methodology
CAS Number 90914-94-6Serves as the unique identifier required for accurate RCRA hazardous waste manifesting and EHS tracking.
Molecular Formula C₁₀H₁₀N₂OThe stable nitrogenous heterocyclic ring resists biological degradation, necessitating high-temperature incineration.
Molecular Weight 174.20 g/mol Utilized for precise mass-balance calculations in laboratory waste logs to prevent inventory discrepancies.
GHS Hazard H302 Harmful if swallowedMandates strict prohibition of mouth-pipetting and requires thorough surface decontamination to prevent accidental ingestion.
GHS Hazard H315 / H319 Skin and serious eye irritationDictates the mandatory use of nitrile gloves and wrap-around safety goggles during all waste transfer procedures.
GHS Hazard H335 May cause respiratory irritationRequires all dry powder transfers and spill cleanups to be conducted within a certified chemical fume hood.

Data sourced from BLD Pharm Safety Data[1].

Part 2: The Mechanistic Logic of Quinoline Waste Segregation

Understanding why we execute specific disposal protocols ensures higher compliance and safety.

1. The "Down-the-Drain" Prohibition: Quinoline derivatives are ubiquitous in certain industrial effluents but are notoriously difficult to remediate. They exhibit high mobility in soil and groundwater and are highly toxic to aquatic life[2]. Because their stable aromatic rings resist standard biological wastewater treatment, degrading them requires energy-intensive Advanced Oxidation Processes (AOPs), such as catalytic wet peroxide oxidation (CWPO)[2]. Consequently, the EPA strictly prohibits flushing hazardous pharmaceutical waste down the drain[EPA Pharmaceutical Waste Regulations][3]. Source containment is the only acceptable mitigation strategy.

2. Cradle-to-Grave Responsibility: Under RCRA guidelines, the laboratory maintains "cradle-to-grave" liability for the chemical waste it generates[BenchChem Disposal Guidelines][4]. By physically segregating solid and liquid waste streams, we prevent dangerous cross-reactions and allow disposal facilities to route the waste directly to high-temperature incineration, which thermally fractures the quinoline ring into harmless elemental gases.

Part 3: Disposal Decision-Making Workflow

The following diagram illustrates the logical routing of 6-Amino-1-Methylquinolin-2(1H)-One waste from generation to terminal destruction.

DisposalWorkflow Start Waste Generation: 6-Amino-1-Methylquinolin-2(1H)-One Solid Solid Waste Stream (Powders, PPE, Labware) Start->Solid Liquid Liquid Waste Stream (Solutions, Rinsates) Start->Liquid ContainerS HDPE / Glass Container (Sealable) Solid->ContainerS ContainerL Compatible Liquid Carboy (Vented Cap) Liquid->ContainerL Label RCRA Hazardous Waste Labeling (Include CAS: 90914-94-6) ContainerS->Label ContainerL->Label EHS EHS Pickup & Manifesting Label->EHS Incineration High-Temperature Incineration (Thermal Destruction) EHS->Incineration

Workflow for segregation, containerization, and disposal of 6-Amino-1-Methylquinolin-2(1H)-One.

Part 4: Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system —meaning the procedure includes built-in checks to confirm that the safety objective has been achieved.

Phase 1: Pre-Operational Setup & PPE Validation

Causality: 6-Amino-1-methylquinolin-2(1H)-one dust is a respiratory irritant (H335)[1]. Proactive containment prevents inhalation exposure.

  • PPE Assembly: Don chemical-resistant nitrile gloves, wrap-around safety goggles, and a fluid-resistant laboratory coat.

  • Ventilation: Conduct all waste transfers inside a certified chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm).

  • Validation Check: Before opening any chemical vial, ensure the designated hazardous waste containers are uncapped, properly labeled, and positioned within arm's reach to minimize the transit distance of the exposed compound.

Phase 2: Solid Waste Management

Causality: Mixing solid powders with liquid waste streams complicates the incineration process and drastically increases institutional disposal costs.

  • Collection: Place all depleted compound vials, contaminated weigh boats, spatulas, and filter papers directly into a high-density polyethylene (HDPE) solid waste bucket.

  • Powder Containment: If disposing of unused pure compound, do not dissolve it. Keep it in its original vial, cap it tightly, and place the entire vial into the solid waste container.

  • Validation Check: Seal the HDPE container and wipe the exterior with an ethanol-dampened cloth. If the cloth shows any discoloration or residue, repeat the wipe-down until clean, confirming external decontamination.

Phase 3: Liquid Waste & Rinsate Management

Causality: The first rinsate of any contaminated glassware contains the highest concentration of the API. Capturing this rinsate prevents the compound from entering the municipal water supply[3].

  • Primary Rinsing: Rinse the contaminated glassware once with a compatible organic solvent (e.g., ethanol, methanol, or acetone) that readily dissolves the aminoquinoline.

  • Collection: Funnel this primary rinsate directly into a dedicated "Hazardous Liquid Waste - Flammable/Toxic" carboy.

  • Secondary Washing: Subsequent washes can be processed according to standard institutional glassware protocols, provided the first wash effectively removed the chemical.

  • Validation Check: Visually inspect the glassware under bright light; the complete absence of crystalline residue or film validates the success of the primary rinse.

Phase 4: Spill Response & Decontamination

Causality: Dry sweeping a powder spill aerosolizes the API, leading to immediate inhalation exposure and widespread surface contamination.

  • Containment: For dry spills, gently cover the powder with paper towels dampened with ethanol or water to suppress dust generation.

  • Collection: Wipe inward from the edges of the spill toward the center to prevent spreading. Place all contaminated towels immediately into the solid hazardous waste container.

  • Surface Decontamination: Wash the affected area with a laboratory-grade detergent solution, followed by a final ethanol wipe to remove any lingering hydrophobic residues.

  • Validation Check: Swab the cleaned area with a clean, dry tissue. The tissue must remain completely free of particulate matter.

Part 5: Comprehensive References

The following authoritative sources ground the mechanistic claims and regulatory standards detailed in this guide:

  • Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxidation Source: MDPI URL:[Link]

  • Management Standards for Hazardous Waste Pharmaceuticals Source: U.S. Environmental Protection Agency (EPA) / Regulations.gov URL:[Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.